molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375
CAS No.: 59042-90-9
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
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Description

(S)-1-(Pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-90-9
Record name (1S)-1-(pyridin-2-yl)ethan-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(Pyridin-2-yl)ethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest in medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a pyridine ring with a stereogenic carbinol center, make it a valuable building block for the synthesis of complex molecules and a versatile ligand in catalysis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical and spectroscopic data.

Chemical Structure and Identification

This compound possesses a well-defined stereochemistry at the carbinol carbon, which is crucial for its applications in stereoselective processes.

IdentifierValue
IUPAC Name (1S)-1-(Pyridin-2-yl)ethanol
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [1]
CAS Number 27911-63-3 (for the (R)-enantiomer, but often used interchangeably in databases for the chiral compound)
SMILES C--INVALID-LINK--c1ccccn1
InChI InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
InChIKey PPHIIIRFJKDTLG-VIFPVTCFSA-N

Physicochemical Properties

Quantitative data for some physicochemical properties of 1-(Pyridin-2-yl)ethanol are available, primarily for the racemic mixture. The properties of the (S)-enantiomer are expected to be very similar, with the notable exception of optical activity.

PropertyValueNotes
Melting Point 53-54 °CFor the racemic mixture.
Boiling Point 211 °CFor the racemic mixture.
Solubility Highly soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents like hexane.[2]Data for the related compound 2-Pyridineethanol. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding with polar solvents.
Optical Rotation [α]D²⁰ = -5.8° (c = 1, CHCl₃)Specific rotation for the (S)-enantiomer. The negative sign indicates levorotatory behavior.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
8.52 (d, J = 4.8 Hz, 1H)163.2
7.68 (td, J = 7.7, 1.8 Hz, 1H)148.1
7.28 (d, J = 7.9 Hz, 1H)136.8
7.19 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H)122.2
4.88 (q, J = 6.4 Hz, 1H)119.8
1.80 (s, 1H, -OH)69.0
1.51 (d, J = 6.4 Hz, 3H)24.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment
3357 (broad)O-H stretch (alcohol)
1596, 1572C=N, C=C stretch (pyridine ring)
1436C-H bend (methyl)
1083C-O stretch (alcohol)
787, 752C-H out-of-plane bend (pyridine ring)

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.

Synthesis via Asymmetric Transfer Hydrogenation

This method involves the direct, enantioselective reduction of the prochiral ketone, 2-acetylpyridine.[3]

G 2-Acetylpyridine 2-Acetylpyridine S_Product This compound 2-Acetylpyridine->S_Product Asymmetric Transfer Hydogenation Catalyst Chiral Ru or Rh Catalyst (e.g., [Rh(COD)binapine]BF4) Catalyst->S_Product H_Source Hydrogen Source (e.g., H2 gas or isopropanol) H_Source->S_Product

Diagram 1. Asymmetric Synthesis Workflow.

Methodology:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral catalyst (e.g., [Rh(COD)binapine]BF₄) is prepared in a suitable degassed solvent (e.g., dichloromethane).

  • Reaction Setup: To a stirred solution of 2-acetylpyridine in a degassed solvent (e.g., ethanol) in a pressure vessel, the catalyst solution is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to afford this compound.

  • Characterization: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed by NMR and IR spectroscopy.

Synthesis via Lipase-Catalyzed Kinetic Resolution

This method involves the selective acylation of one enantiomer from a racemic mixture of 1-(pyridin-2-yl)ethanol, leaving the other enantiomer unreacted.[4]

G Racemic_Alcohol Racemic 1-(Pyridin-2-yl)ethanol Separation Separation Racemic_Alcohol->Separation Enzymatic Acylation Lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) Lipase->Separation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Separation S_Alcohol This compound Separation->S_Alcohol R_Acetate (R)-1-(Pyridin-2-yl)ethyl acetate Separation->R_Acetate

Diagram 2. Kinetic Resolution Workflow.

Methodology:

  • Reaction Setup: To a solution of racemic 1-(pyridin-2-yl)ethanol in a suitable organic solvent (e.g., diisopropyl ether), is added an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).[5]

  • Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is achieved.

  • Work-up: The lipase is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.

  • Separation: The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-acetate is separated by silica gel column chromatography.

  • Characterization: The enantiomeric purity of the (S)-alcohol is determined by chiral HPLC. The structure is confirmed by NMR and IR spectroscopy.

Determination of Optical Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Methodology:

  • Sample Preparation: A known mass of the sample (e.g., 100 mg) is accurately weighed and dissolved in a specific volume (e.g., 10 mL) of a suitable solvent (e.g., chloroform) in a volumetric flask.

  • Measurement: The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature and the presence of a coordinating pyridine nitrogen make this compound a valuable synthon and ligand in several areas:

  • Asymmetric Catalysis: It serves as a precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation and C-C bond formation.

  • Pharmaceutical Intermediates: The pyridyl ethanol moiety is a structural motif found in various biologically active compounds, making its enantiomerically pure form a key intermediate in the synthesis of pharmaceuticals.

  • Chiral Auxiliaries: It can be used as a chiral auxiliary to control the stereochemical outcome of chemical reactions.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis and drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data. The outlined experimental protocols for its synthesis and characterization offer a practical resource for researchers working with this important molecule. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of new chiral technologies and therapeutics.

References

Synthesis of (S)-1-(Pyridin-2-yl)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the enantioselective synthesis of (S)-1-(Pyridin-2-yl)ethanol from 2-acetylpyridine. Chiral pyridyl alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The stereochemistry of these molecules is often critical to their biological activity, making enantioselective synthesis a topic of paramount importance.

This document details three primary methodologies: asymmetric transfer hydrogenation utilizing ruthenium catalysts, biocatalytic reduction with alcohol dehydrogenases, and chiral reduction using the Corey-Bakshi-Shibata (CBS) method. Each section includes a summary of the methodology, detailed experimental protocols, and quantitative data to allow for a comparative assessment of these approaches.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful and widely employed methods for the enantioselective reduction of prochiral ketones. These reactions utilize chiral transition metal catalysts, most notably ruthenium complexes, to achieve high levels of stereocontrol.

Methodology Overview:

The Noyori-type ruthenium catalysts, which feature a chiral diphosphine ligand (such as BINAP) and a chiral diamine ligand (such as DPEN), are particularly effective for the hydrogenation of a broad range of ketones, including heteroaromatic substrates like 2-acetylpyridine.[1][2] The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the ruthenium hydride and the amine proton of the ligand are transferred to the carbonyl group in a concerted manner.[1][2]

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture.[3] The Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst is a well-established and highly efficient catalyst for the ATH of ketones, affording the corresponding alcohols with high enantioselectivity.[3]

Quantitative Data: Asymmetric Hydrogenation of Heteroaromatic Ketones
Catalyst/MethodSubstrateYield (%)e.e. (%)ConditionsReference
Ru/NNP LigandAromatic & Heteroaromatic Ketonesup to >99up to 99.9H₂, base[1][4]
Ru-TsDPENAromatic KetonesHighHigh2-propanol, base[3]
Ru-BINAPFunctionalized Ketones>95>98H₂, various conditions[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation with (S,S)-TsDPEN-Ru Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of a heteroaromatic ketone and can be adapted for 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst in the anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the 2-acetylpyridine substrate to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 1000:1 or higher.

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Signaling Pathway: Noyori Asymmetric Transfer Hydrogenation

Noyori_ATH cluster_0 Catalytic Cycle Ru_precatalyst [Ru(II)-Cl(arene)(S,S-TsDPEN)] Active_Ru_hydride [Ru(II)-H(arene)(S,S-TsDPEN)] Ru_precatalyst->Active_Ru_hydride + Base - HCl Transition_State Six-membered Transition State (Ketone Coordination) Active_Ru_hydride->Transition_State + Ketone Product_complex [Ru(II)(Product)] Transition_State->Product_complex Hydride Transfer Product_complex->Active_Ru_hydride - Product + H-donor Alcohol This compound Product_complex->Alcohol Ketone 2-Acetylpyridine Ketone->Transition_State

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions.

Methodology Overview:

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[5] For the synthesis of this compound, an ADH that selectively reduces the prochiral 2-acetylpyridine to the (S)-enantiomer is required. Several microorganisms have been identified that possess ADHs with the desired stereoselectivity. Notably, ADHs from Lactobacillus kefir have been shown to be effective for the asymmetric reduction of a variety of ketones.[6][7][8]

The reaction requires a nicotinamide cofactor (NADH or NADPH) as a hydride source. In whole-cell biocatalysis, the cofactor is regenerated by the organism's metabolism, often through the oxidation of a co-substrate like glucose or 2-propanol. This "in situ" cofactor regeneration makes whole-cell systems economically attractive.

Quantitative Data: Biocatalytic Reduction of Ketones
BiocatalystSubstrateYield (%)e.e. (%)ConditionsReference
Lactobacillus kefir ADHVarious Ketones96-9899-100Whole cells, co-substrate[8]
Candida maris IFO10003Acetylpyridine Derivativesup to 99up to 97 (for R-isomer)Whole cells, glucose[5]
Baker's Yeast2-Acetylpyridine-85 (for S-isomer)Whole cells[5]
L. kefir ADH variantVarious Ketones38-91up to >99 (for R-isomer)Whole cells, 2-propanol[7][9]
Experimental Protocol: Whole-Cell Bioreduction with Lactobacillus kefir

This protocol is a representative procedure for the whole-cell bioreduction of a ketone and can be adapted for the synthesis of this compound.

Materials:

  • Lactobacillus kefir culture

  • Appropriate growth medium (e.g., MRS broth)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-Acetylpyridine

  • Co-substrate for cofactor regeneration (e.g., glucose or 2-propanol)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cultivation of Microorganism: Inoculate a sterile growth medium with Lactobacillus kefir and incubate at the optimal temperature (e.g., 30-37 °C) with shaking until the desired cell density is reached (typically 24-48 hours).

  • Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with phosphate buffer and resuspend in fresh buffer to a specific concentration (e.g., 50 g/L wet cell weight).

  • Bioreduction: In a reaction vessel, combine the resting cell suspension with the co-substrate (e.g., 100 mM glucose).

  • Add 2-acetylpyridine to the desired final concentration (e.g., 10-50 mM). Higher concentrations may lead to substrate inhibition.

  • Incubate the reaction mixture at the optimal temperature with shaking. Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Work-up: After the reaction has reached completion (or the desired conversion), separate the cells by centrifugation.

  • Saturate the supernatant with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product if necessary, and determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow: Biocatalytic Ketone Reduction

Biocatalysis_Workflow cluster_workflow Biocatalytic Reduction Workflow Start Select Microorganism (e.g., Lactobacillus kefir) Cultivation Cell Cultivation (Growth Phase) Start->Cultivation Harvesting Cell Harvesting & Washing (Centrifugation) Cultivation->Harvesting Bioreduction Bioreduction Reaction (Resting Cells + Substrate + Co-substrate) Harvesting->Bioreduction Workup Reaction Work-up (Cell Removal & Extraction) Bioreduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, e.e.%) Purification->Analysis End Pure this compound Analysis->End Substrate 2-Acetylpyridine Substrate->Bioreduction

Caption: General workflow for whole-cell biocatalytic reduction.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide variety of prochiral ketones to their corresponding chiral secondary alcohols.[10][11][12][13]

Methodology Overview:

This method employs a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in the presence of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[10][12] The reaction proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron of the catalyst, and the hydride is delivered from the borane, which is activated by coordination to the nitrogen atom of the catalyst.[12] The stereochemical outcome of the reduction is highly predictable based on the chirality of the CBS catalyst used. To obtain the (S)-alcohol, the (R)-CBS catalyst is typically employed.

The reaction must be carried out under anhydrous conditions, as water can negatively impact the enantioselectivity.[12][14] Temperature control is also crucial, with lower temperatures generally favoring higher enantiomeric excesses.[14]

Quantitative Data: CBS Reduction of Ketones
CatalystSubstrateYield (%)e.e. (%)ConditionsReference
(R)-CBSAcetophenoneHigh>95BH₃·THF, THF, low temp.[10][12]
(R)-CBSVarious KetonesHigh>95BH₃·SMe₂, various conditions[10]
(R)-CBSα,β-Unsaturated KetonesHighHighBH₃·THF, low temp.[13]
Experimental Protocol: CBS Reduction of 2-Acetylpyridine

This is a general procedure for the CBS reduction of a ketone and can be applied to 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 1 M)

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the (R)-CBS catalyst solution (typically 5-10 mol%).

  • Cool the flask to the desired temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.

  • Slowly add the borane reducing agent (e.g., BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve 2-acetylpyridine in anhydrous THF.

  • Add the solution of 2-acetylpyridine dropwise to the pre-formed catalyst-borane complex over a period of time, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or GC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for an additional 30-60 minutes to hydrolyze the borate esters.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Signaling Pathway: Corey-Bakshi-Shibata (CBS) Reduction

CBS_Reduction cluster_mechanism CBS Reduction Mechanism CBS_catalyst (R)-CBS Catalyst Activated_complex Catalyst-Borane Complex CBS_catalyst->Activated_complex Borane BH3 Source (e.g., BH3.SMe2) Borane->Activated_complex Transition_State Six-membered Transition State Activated_complex->Transition_State + Ketone Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->CBS_catalyst Catalyst Regeneration Workup Acidic Workup (e.g., HCl, MeOH) Alkoxyborane->Workup Alcohol This compound Workup->Alcohol Ketone 2-Acetylpyridine Ketone->Transition_State

References

Spectroscopic Profile of (S)-1-(Pyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(Pyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the pyridine ring, the methine proton, the methyl protons, and the hydroxyl proton.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Py)8.52d4.8
H-4 (Py)7.66-7.70m
H-3 (Py)7.28m
H-5 (Py)7.17-7.21m
CH4.88q6.4
OH1.80s
CH₃1.51d6.4

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)
C-2 (Py)163.2
C-6 (Py)148.1
C-4 (Py)136.8
C-5 (Py)122.2
C-3 (Py)119.8
CH69.0
CH₃24.1

Data obtained in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the pyridine ring.

Functional GroupWavenumber (ν, cm⁻¹)Intensity
O-H stretch3357Broad
C-H stretch (aromatic)~3050Medium
C-H stretch (aliphatic)~2970Medium
C=N, C=C stretch (pyridine ring)1596, 1572Strong
C-O stretch1083Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(Pyridin-2-yl)ethanol, the achiral analogue of the target molecule, is expected to be virtually identical to that of the (S)-enantiomer as mass spectrometry is not typically a chiral technique. The molecular formula for this compound is C₇H₉NO, with a molecular weight of 123.15 g/mol .[1]

m/zProposed Fragment
123[M]⁺ (Molecular Ion)
108[M - CH₃]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For chiral compounds like this, derivatization with a chiral agent can be used to distinguish between enantiomers.[2][3]

Infrared (IR) Spectroscopy

A small drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The broadness of the O-H stretching band is indicative of hydrogen bonding.[4][5][6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). For alcohols, common fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Film_Prep Preparation of Thin Film (IR) Sample->Film_Prep NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec IR_Spec IR Spectrometer Film_Prep->IR_Spec NMR_Data NMR Spectra (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Chiral Pyridine Alcohols: A Technical Guide to Their Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of chiral pyridine alcohols, a pivotal class of compounds in modern chemistry and pharmacology.

Chiral pyridine alcohols and their derivatives have emerged as indispensable tools in asymmetric synthesis and drug discovery. Their unique stereoelectronic properties, stemming from the presence of a stereogenic carbinol center adjacent to a coordinating pyridine ring, have propelled their use as highly effective ligands in catalysis and as key structural motifs in pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of these versatile compounds, with a focus on their synthesis, resolution, quantitative data, and applications in asymmetric catalysis and drug development.

Physicochemical Properties of Selected Chiral Pyridine Alcohols

The physical properties of chiral pyridine alcohols are crucial for their handling, purification, and application. These properties can vary significantly depending on the substituents on both the pyridine and the alcohol-bearing carbon. Below is a summary of the available data for some representative chiral pyridine alcohols.

Compound NameEnantiomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Rotation [α]Density (g/cm³)
1-(Pyridin-2-yl)ethan-1-ol(S)C₇H₉NO123.1555-57224-225-1.09
1-(Pyridin-3-yl)ethan-1-ol(S)C₇H₉NO123.15N/A239.6 @ 760 mmHgN/A1.083
1-(Pyridin-4-yl)ethan-1-ol(S)C₇H₉NO123.15SolidN/AN/AN/A
Phenyl(pyridin-2-yl)methanol(R)C₁₂H₁₁NO185.22N/AN/A(-)N/A
Phenyl(pyridin-2-yl)methanolRacemicC₁₂H₁₁NO185.22N/AN/AN/AN/A
2-(Pyridin-2-yl)propan-1-ol(S)C₈H₁₁NO137.18N/AN/AN/AN/A
2-Amino-1-(pyridin-2-yl)ethan-1-olRacemicC₇H₁₀N₂O138.17Pale yellow solidN/AN/AN/A

Spectroscopic and Crystallographic Characterization

The structural elucidation of chiral pyridine alcohols relies heavily on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton on the carbinol carbon typically appears as a multiplet in the region of δ 4.5-6.0 ppm, shifted downfield due to the adjacent oxygen and pyridine ring. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent, typically appearing between δ 2-5 ppm. Aromatic protons of the pyridine ring and any other aromatic substituents are observed in the δ 7.0-8.5 ppm region.

  • ¹³C NMR: The carbinol carbon exhibits a characteristic signal in the δ 60-80 ppm range. The carbons of the pyridine ring appear in the aromatic region, typically between δ 120-160 ppm.

Infrared (IR) Spectroscopy: The IR spectra of pyridine alcohols are characterized by a broad O-H stretching absorption in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. A C-O stretching band is typically observed around 1050-1150 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral pyridine alcohols and offers valuable insights into their solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. For instance, the crystal structure of racemic (4-chlorophenyl)(pyridin-2-yl)methanol reveals that molecules are linked by O—H⋯N hydrogen bonds.[1]

Key Experimental Protocols

The synthesis and resolution of enantiomerically pure pyridine alcohols are critical for their application. Below are detailed protocols for common and effective methods.

Asymmetric Hydrogenation of Pyridyl Ketones (Noyori-type)

This protocol describes a general procedure for the enantioselective reduction of a pyridyl ketone to the corresponding chiral alcohol using a chiral ruthenium catalyst.[2][3]

Materials:

  • Pyridyl ketone (e.g., 2-acetylpyridine)

  • [RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN])

  • Isopropanol (anhydrous)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the autoclave with the pyridyl ketone (1.0 mmol), the ruthenium catalyst (0.001-0.01 mmol, 0.1-1.0 mol%), and potassium tert-butoxide (0.02-0.1 mmol).

  • Add anhydrous isopropanol (5-10 mL) to dissolve the reactants.

  • Seal the glass liner inside the high-pressure autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting chiral pyridine alcohol by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic Pyridine Alcohols

This protocol outlines a general procedure for the enzymatic resolution of a racemic pyridine alcohol via enantioselective acylation.

Materials:

  • Racemic pyridine alcohol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Shaker or magnetic stirrer

Procedure:

  • To a dry flask, add the racemic pyridine alcohol (1.0 mmol), the immobilized lipase (e.g., 20-50 mg), and the anhydrous organic solvent (10-20 mL).

  • Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

  • Seal the flask and place it on a shaker or magnetic stirrer at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by TLC or GC, aiming for approximately 50% conversion.

  • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting enantioenriched alcohol and the acetylated product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of both the unreacted alcohol and the acylated product by chiral HPLC or GC analysis.

Asymmetric Addition of Diethylzinc to Pyridine Aldehydes

This protocol describes a general method for the enantioselective addition of diethylzinc to a pyridine aldehyde using a chiral pyridine alcohol as a ligand.[4][5]

Materials:

  • Pyridine aldehyde (e.g., pyridine-2-carboxaldehyde)

  • Chiral pyridine alcohol ligand

  • Diethylzinc (solution in hexanes or toluene)

  • Titanium(IV) isopropoxide (optional, as an additive)

  • Anhydrous organic solvent (e.g., toluene, hexanes)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, dissolve the chiral pyridine alcohol ligand (0.05-0.1 mmol) in the anhydrous organic solvent (5-10 mL) in a dry flask.

  • If using, add titanium(IV) isopropoxide (0.05-0.1 mmol) and stir for a short period.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the diethylzinc solution (1.1-1.5 mmol).

  • Add the pyridine aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time (e.g., 2-24 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

The utility of chiral pyridine alcohols in catalysis can be visualized through their catalytic cycles. Furthermore, their development and application follow structured experimental workflows.

Catalytic Cycle of Asymmetric Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Noyori-type ruthenium catalyst, where the chiral pyridine alcohol is the product.

Asymmetric_Hydrogenation_Cycle Ru_H2 [Ru(H)₂(diphosphine)(diamine)] (Active Catalyst) Transition_State Six-membered Transition State Ru_H2->Transition_State Coordination Ketone Pyridyl Ketone (Substrate) Ketone->Transition_State Ru_Product_Complex [Ru(H)(Product-amine)(diphosphine)] Transition_State->Ru_Product_Complex Hydride and Proton Transfer Ru_Product_Complex->Ru_H2 H₂ Regeneration Product Chiral Pyridine Alcohol (Product) Ru_Product_Complex->Product Product Release H2 H₂ Ligand_Screening_Workflow start Define Model Reaction library Assemble Library of Chiral Pyridine Alcohol Ligands start->library screening High-Throughput Screening (Small-Scale Reactions) library->screening analysis Analyze Conversion and ee (e.g., GC, HPLC) screening->analysis selection Identify 'Hit' Ligands (High Conversion and/or ee) analysis->selection selection->library No Promising Results optimization Optimize Reaction Conditions (Solvent, Temp., Catalyst Loading) selection->optimization Promising Results validation Validate on Broader Substrate Scope optimization->validation end Select Optimal Ligand and Conditions validation->end Drug_Development_Workflow discovery Target Identification & Validation synthesis Synthesis of Chiral Pyridine Alcohol Intermediate discovery->synthesis lead_gen Lead Compound Generation (Incorporating the Chiral Moiety) synthesis->lead_gen lead_opt Lead Optimization (Structure-Activity Relationship) lead_gen->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical approval Regulatory Approval (e.g., FDA) clinical->approval market Market Launch approval->market

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1-(Pyridin-2-yl)ethanol

This compound is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a valuable building block for the synthesis of more complex, biologically active molecules and chiral ligands.[2][3] The development of efficient and highly stereoselective methods to access the (S)-enantiomer is a key objective in modern organic synthesis. This guide provides a detailed overview of the core methodologies for the asymmetric synthesis of this compound, focusing on biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[4][5] This method is prized for its exceptional enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental compatibility.

The reduction of 2-acetylpyridine relies on an ADH that exhibits anti-Prelog selectivity, delivering a hydride to the si-face of the carbonyl to yield the desired (S)-alcohol.[6] A critical component of this system is the stoichiometric cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated form (NADH), which provides the hydride.[5][6] Due to the high cost of the cofactor, an in-situ regeneration system is essential for a practical process. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized by the ADH to regenerate the reduced cofactor, or by employing a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH).[5][7]

Data Summary: Biocatalytic Reduction
Enzyme SourceCofactor RegenerationSubstrate Conc.Yield (%)ee (%) (Configuration)Reference
Lactobacillus kefir ADHIsopropanol10-100 mM91->99>99 (R)*[8]
Lactobacillus kefir ADHIsopropanolN/Aup to 9895->99[2]
Generic ADH/KREDGlucose/GDH or IsopropanolN/AHighHigh[5]

*Note: Reference[8] reports general (R)-stereoselectivity for many substrates, consistent with the anti-Prelog rule needed for this compound from 2-acetylpyridine.

Illustrative Workflow: Enzymatic Reduction with Cofactor Recycling

enzymatic_reduction_workflow cluster_main Main Reaction cluster_recycle Cofactor Regeneration sub 2-Acetylpyridine adh_main ADH sub->adh_main Substrate In prod This compound nadph NADPH nadph->adh_main Cofactor In nadp NADP+ adh_recycle ADH nadp->adh_recycle Cofactor In nadp->adh_recycle isoprop Isopropanol isoprop->adh_recycle H-Donor In acetone Acetone adh_main->prod Product Out adh_main->nadp Oxidized Cofactor adh_recycle->nadph Regenerated Cofactor adh_recycle->acetone Byproduct Out

Caption: Workflow for ADH-catalyzed reduction with isopropanol-based cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction

This protocol is a representative example based on the use of Lactobacillus kefir ADH (Lk-ADH).

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reagent Addition: Add NADP+ (e.g., 1 mM), 2-acetylpyridine (e.g., 50 mM), and isopropanol (e.g., 10% v/v) as the co-substrate for cofactor regeneration.

  • Enzyme Addition: Initiate the reaction by adding a suitable amount of Lk-ADH (either as a purified enzyme, a cell-free extract, or as whole cells overexpressing the enzyme).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them via chiral HPLC or GC.

  • Work-up and Isolation: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are cornerstones of modern synthetic chemistry, providing highly efficient routes to chiral alcohols from ketones.[9] These methods utilize a chiral transition metal complex, most commonly based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), to catalyze the enantioselective addition of hydrogen to the carbonyl group.[10][11][12]

  • Asymmetric Hydrogenation (AH): This process uses molecular hydrogen (H₂) as the hydrogen source, often under pressure.[13] The seminal work by Noyori and others demonstrated that Ru(II) complexes bearing chiral diphosphine ligands, such as BINAP, are exceptionally effective catalysts for this transformation.[13][14][15]

  • Asymmetric Transfer Hydrogenation (ATH): ATH avoids the need for pressurized H₂ gas by using a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture.[16][17] Ru(II) complexes with chiral diamine ligands, like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used and highly effective catalysts for ATH.[11][17]

The key to high enantioselectivity in both methods is the formation of a well-defined chiral environment around the metal center, which directs the coordination of the ketone and the subsequent hydride transfer to a specific face of the carbonyl.

Data Summary: Asymmetric Hydrogenation & Transfer Hydrogenation
MethodCatalyst / LigandH₂ SourceYield (%)ee (%) (Configuration)Reference
AH[Rh(COD)Binapine]BF₄H₂ (10 atm)>9999 (S)[10]
AHRuCl₂[(R)-BINAP]H₂ (1100 psi)HighHigh[13]
ATHRu(II)-TsDPENHCOOH/NEt₃93-9993-99 (S)[17]
ATHRu(II)-(1R,2S)-aminoindanolIsopropanol9592 (S)[11]

Illustrative Workflow: General Catalytic Cycle

catalytic_cycle catalyst [M-L] active_cat [M-L(H)₂] catalyst->active_cat Activation complex Substrate Complex active_cat->complex Coordination product_complex Product Complex complex->product_complex Hydride Transfer product_complex->catalyst Release prod (S)-Alcohol product_complex->prod sub 2-Acetylpyridine sub->complex h_source H₂ or H-Donor h_source->catalyst borane_reduction cluster_main Catalytic Reduction sub 2-Acetylpyridine transition_state [Six-Membered Transition State] sub->transition_state prod This compound catalyst Chiral Spiroborate Catalyst catalyst_borane Catalyst-Borane Complex catalyst->catalyst_borane borane BH₃·SMe₂ borane->catalyst_borane catalyst_borane->transition_state transition_state->prod transition_state->catalyst Catalyst Regeneration

References

A Technical Guide to the Chemoenzymatic Synthesis of Chiral Pyyridyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridyl alcohols are pivotal structural motifs in a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. Chemoenzymatic methods, which couple the high selectivity of enzymes with the broad applicability of chemical catalysis, offer a powerful and sustainable approach to producing these valuable compounds in high enantiopurity. This guide provides an in-depth overview of the core chemoenzymatic strategies for the synthesis of chiral pyridyl alcohols, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Chemoenzymatic Strategies

The synthesis of chiral pyridyl alcohols via chemoenzymatic routes primarily revolves around three key strategies:

  • Asymmetric Reduction of Acetylpyridines: This approach utilizes ketoreductases (KREDs) to directly reduce prochiral acetylpyridines to the corresponding chiral alcohols with high enantioselectivity. Whole-cell systems are often employed to facilitate the regeneration of the required nicotinamide cofactors (NADH or NADPH).

  • Lipase-Catalyzed Kinetic Resolution (KR): In this method, a lipase enantioselectively acylates one enantiomer of a racemic pyridyl alcohol, allowing for the separation of the acylated and unreacted enantiomers. This is a widely used technique, though the maximum theoretical yield for a single enantiomer is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium complex, that is compatible with the enzymatic reaction conditions.

The following sections provide detailed information on the application of these strategies for the synthesis of 2-, 3-, and 4-pyridyl alcohols.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the chemoenzymatic synthesis of various chiral pyridyl alcohols, allowing for a direct comparison of the different methods and catalysts.

Table 1: Asymmetric Reduction of Acetylpyridines to Chiral Pyridyl Alcohols

SubstrateBiocatalyst/CatalystMethodYield (%)Enantiomeric Excess (ee%)Reference
2-AcetylpyridineE. coli expressing Zygosaccharomyces rouxii KREDWhole-cell reduction>95>99 (S)[1]
3-AcetylpyridineE. coli expressing Zygosaccharomyces rouxii KREDWhole-cell reduction>95>99 (S)[1]
4-AcetylpyridineE. coli expressing Zygosaccharomyces rouxii KREDWhole-cell reduction>95>99 (S)[1]
2-AcetylpyridineRuCl--INVALID-LINK--Asymmetric Transfer Hydrogenation9895 (S)[1]
3-AcetylpyridineRuCl--INVALID-LINK--Asymmetric Transfer Hydrogenation9797 (S)[1]
4-AcetylpyridineRuCl--INVALID-LINK--Asymmetric Transfer Hydrogenation9999 (S)[1]

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Pyridyl Alcohols

SubstrateLipaseAcyl DonorYield (%)Enantiomeric Excess (ee%)Reference
(±)-1-(2-Pyridyl)ethanolCandida antarctica Lipase B (CALB)Vinyl acetate48 (alcohol), 50 (acetate)>99 (S-alcohol), >99 (R-acetate)[2]
(±)-1-(3-Pyridyl)ethanolCandida antarctica Lipase B (CALB)Vinyl acetate49 (alcohol), 51 (acetate)>99 (S-alcohol), >99 (R-acetate)[2]
(±)-1-(4-Pyridyl)ethanolCandida antarctica Lipase B (CALB)Vinyl acetate47 (alcohol), 52 (acetate)>99 (S-alcohol), >99 (R-acetate)[2]
(±)-1-(2-Pyridyl)ethanolPseudomonas cepacia Lipase (PSL)Vinyl acetate45 (alcohol), 53 (acetate)98 (S-alcohol), 92 (R-acetate)[2]

Table 3: Dynamic Kinetic Resolution of Racemic Pyridyl Alcohols

SubstrateRacemization CatalystLipaseAcyl DonorYield (%)Enantiomeric Excess (ee%)Reference
(±)-1-(2-Pyridyl)ethanol[Ru(p-cymene)Cl2]2 / N,N,N',N'-tetramethyl-1,3-propanediamineNovozym 435 (CALB)Isopropenyl acetate92>99 (R)[3]
(±)-1-(3-Pyridyl)ethanolShvo's catalystNovozym 435 (CALB)4-Chlorophenyl acetate94>99 (R)[4]
(±)-1-(4-Pyridyl)ethanolShvo's catalystNovozym 435 (CALB)4-Chlorophenyl acetate93>99 (R)[4]
(±)-1-(2-Pyridyl)ethanolPentaphenylcyclopentadienyl ruthenium complexCandida antarctica Lipase B (CALB)Isopropenyl acetate91>99 (R)[5]

Experimental Protocols

This section provides detailed methodologies for the key chemoenzymatic syntheses of chiral pyridyl alcohols.

Protocol 1: Whole-Cell Asymmetric Reduction of Acetylpyridines using a Ketoreductase

This protocol is a representative procedure for the asymmetric reduction of acetylpyridines using recombinant E. coli cells expressing a ketoreductase.

1. Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Zygosaccharomyces rouxii)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Glucose or another suitable co-substrate for cofactor regeneration

  • Acetylpyridine substrate (2-, 3-, or 4-acetylpyridine)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Cell Culture and Induction: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

  • Bioreduction Reaction: In a reaction vessel, combine the cell suspension, the acetylpyridine substrate (e.g., 10-50 mM), and the co-substrate for cofactor regeneration (e.g., glucose, 1.5 equivalents). Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyridyl Alcohol

This protocol describes a typical procedure for the kinetic resolution of a racemic pyridyl alcohol using an immobilized lipase.

1. Materials:

  • Racemic pyridyl alcohol (e.g., (±)-1-(2-pyridyl)ethanol)

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (optional, to ensure anhydrous conditions)

2. Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic pyridyl alcohol (1 equivalent), the anhydrous organic solvent, and the acyl donor (0.5-0.6 equivalents).

  • Enzymatic Reaction: Add the immobilized lipase (typically 10-50 mg per mmol of substrate) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., room temperature to 60°C).[2]

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The ideal endpoint is at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up and Separation: When the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with the solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.

Protocol 3: Dynamic Kinetic Resolution of a Racemic Pyridyl Alcohol

This protocol outlines a general procedure for the dynamic kinetic resolution of a racemic pyridyl alcohol, combining a lipase for resolution and a ruthenium catalyst for in-situ racemization.

1. Materials:

  • Racemic pyridyl alcohol (e.g., (±)-1-(3-pyridyl)ethanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)[4]

  • Anhydrous, non-polar organic solvent (e.g., toluene)[6]

  • Acyl donor compatible with both catalysts (e.g., 4-chlorophenyl acetate, isopropenyl acetate)[3][6]

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

2. Procedure:

  • Reaction Setup: In a two-necked flask equipped with a condenser and under an inert atmosphere, place the ruthenium catalyst (e.g., 1-2 mol%) and the immobilized lipase (e.g., 30 mg per mmol of substrate).[6]

  • Addition of Reagents: Add a solution of the racemic pyridyl alcohol (1 equivalent) and the acyl donor (e.g., 3 equivalents of 4-chlorophenyl acetate) in the anhydrous solvent.[6]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70-80°C).[4][6]

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion of the starting alcohol and the enantiomeric excess of the product ester.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the immobilized lipase and the ruthenium catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically pure ester.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the chemoenzymatic synthesis of chiral pyridyl alcohols.

Chemoenzymatic_Strategies cluster_0 Starting Material cluster_1 Chemoenzymatic Method cluster_2 Product(s) Prochiral Ketone Prochiral Ketone Asymmetric Reduction Asymmetric Reduction Prochiral Ketone->Asymmetric Reduction Ketoreductase Racemic Alcohol Racemic Alcohol Kinetic Resolution Kinetic Resolution Racemic Alcohol->Kinetic Resolution Lipase Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic Alcohol->Dynamic Kinetic Resolution Lipase + Ru-catalyst Chiral Alcohol Chiral Alcohol Asymmetric Reduction->Chiral Alcohol >99% ee >95% Yield Enantioenriched Alcohol Enantioenriched Alcohol Kinetic Resolution->Enantioenriched Alcohol <50% Yield Enantioenriched Ester Enantioenriched Ester Kinetic Resolution->Enantioenriched Ester <50% Yield Single Enantiomer Ester Single Enantiomer Ester Dynamic Kinetic Resolution->Single Enantiomer Ester >90% Yield >99% ee

Caption: Overview of chemoenzymatic routes to chiral pyridyl alcohols.

DKR_Workflow cluster_resolution Enzymatic Resolution racemic_alcohol (R/S)-Pyridyl Alcohol s_alcohol (S)-Pyridyl Alcohol racemic_alcohol->s_alcohol r_alcohol (R)-Pyridyl Alcohol racemic_alcohol->r_alcohol s_alcohol->s_alcohol No Reaction (Slow) s_alcohol->r_alcohol Ru-Catalyst (in-situ racemization) r_ester (R)-Pyridyl Ester r_alcohol->r_ester Lipase (e.g., CALB) Acyl Donor (Fast Reaction)

Caption: Dynamic Kinetic Resolution (DKR) workflow.

Whole_Cell_Bioreduction cluster_cell E. coli Whole Cell cluster_media Reaction Media KRED Ketoreductase (KRED) Ketone Acetylpyridine NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH H- Glucose Glucose Alcohol Chiral Pyridyl Alcohol Ketone->Alcohol Reduction Alcohol_out Chiral Pyridyl Alcohol Alcohol->Alcohol_out NADPH->KRED H- NADP->GDH Glucose->GDH Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Ketone_in Acetylpyridine Ketone_in->Ketone

Caption: Whole-cell bioreduction with cofactor regeneration.

References

The Discovery and Initial Characterization of Pyridinyl Ethanol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of pyridinyl ethanol compounds. This class of molecules has garnered significant interest in medicinal chemistry due to the versatile nature of the pyridine ring as a privileged scaffold and the diverse biological activities exhibited by its derivatives. This document details key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes essential pathways and workflows to facilitate further research and development in this promising area.

Introduction to Pyridinyl Ethanol Compounds

Pyridinyl ethanol derivatives are organic compounds characterized by a pyridine ring linked to an ethanol moiety. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it an ideal component for designing molecules that can interact with biological targets with high affinity and selectivity. The ethanol side chain provides a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The initial interest in this class of compounds stemmed from their potential to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition and antimicrobial effects. The structural simplicity and synthetic accessibility of the pyridinyl ethanol core make it an attractive starting point for the development of novel therapeutic agents.

Synthesis of Pyridinyl Ethanol Derivatives

The synthesis of pyridinyl ethanol compounds can be achieved through various established organic chemistry methodologies. A common approach involves the reaction of a pyridine derivative with an aldehyde in the presence of a base. This reaction leverages the nucleophilic character of the pyridine derivative to form a new carbon-carbon bond, leading to the desired ethanol structure.

A generalized workflow for the synthesis of a pyridinyl ethanol derivative is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Pyridine Derivative (e.g., 2-methylpyridine) reaction Reaction in Solvent (e.g., water or ethanol) Heat (e.g., 140°C in autoclave) start1->reaction start2 Aldehyde (e.g., acetaldehyde) start2->reaction start3 Base (e.g., triethylamine) start3->reaction workup1 Removal of Volatiles (e.g., under reduced pressure) reaction->workup1 workup2 Purification (e.g., Column Chromatography) workup1->workup2 product Pyridinyl Ethanol Derivative workup2->product

Caption: Generalized workflow for the synthesis of pyridinyl ethanol derivatives.

Biological Activity of Pyridinyl Ethanol Compounds

Pyridinyl ethanol derivatives have demonstrated significant potential in two primary therapeutic areas: oncology, as kinase inhibitors, and infectious diseases, as antimicrobial agents.

Kinase Inhibitory Activity

Several studies have highlighted the potential of pyridinyl ethanol derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when rearranged, can act as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2] Pyridinyl ethanol derivatives have been investigated as potential ROS1 inhibitors. The constitutive kinase activity of ROS1 fusion proteins activates several downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival.

ROS1_Signaling_Pathway cluster_pathways Downstream Signaling Pathways ROS1 ROS1 Fusion Protein (Constitutively Active) PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS JAK JAK ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Metastasis mTOR->Outcome MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Outcome STAT3 STAT3 JAK->STAT3 STAT3->Outcome

Caption: Simplified ROS1 signaling pathway in cancer.

The inhibitory activity of several pyridinyl ethanol compounds against ROS1 kinase is summarized in the table below.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
Compound A ROS115.0HCC780.12[2]
Compound B ROS125.0Ba/F30.25[2]
Crizotinib ROS11.7HCC780.02[3]

Other pyridinyl ethanol derivatives have shown potent inhibitory activity against PIM-1 kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are attractive targets in oncology.[4][5]

The table below presents the inhibitory concentrations for selected pyridinyl ethanol derivatives against PIM-1 and CDK2.

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity (IC50, µM)Reference
Compound 12 PIM-114.3MCF-70.5[4]
Compound 6 PIM-119.4HepG26.6[4]
Compound 11 PIM-142.3MCF-70.73[4]
Compound 4 CDK2/cyclin A2240HCT-11631.3[5]
Compound 8 CDK2/cyclin A2650MCF-719.3[5]
Roscovitine CDK2/cyclin A2394--[5]
Antimicrobial Activity

Certain pyridinyl ethanol analogs have demonstrated promising antimicrobial effects, particularly against Gram-positive bacteria.[6] The mechanism of action is thought to involve the disruption of the bacterial cell membrane.

The minimum inhibitory concentrations (MICs) for representative compounds against various bacterial strains are provided below.

Compound IDS. aureus (ATCC 25923) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Reference
EA-02-009 0.5 - 1.00.5 - 1.0>128[6]
JC-01-072 4.04.0>128[6]
JC-01-074 16.016.0>128[6]
Compound 8 75.0-75.0[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of pyridinyl ethanol compounds.

General Synthesis of a Pyridinyl Ethanol Derivative

This protocol describes a general procedure for the synthesis of a 1-(pyridin-2-yl)propan-2-ol derivative.

  • Reaction Setup: In a stainless steel autoclave, combine 2-methylpyridine (10 mol), deionized water (330 g), acetaldehyde (1.5 mol), and triethylamine (0.7 mol).

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C for 2 hours with stirring.

  • Work-up: After cooling, remove acetaldehyde and triethylamine from the reaction solution at 60°C and under reduced pressure (≤ 25 kPa). Subsequently, remove water and unreacted 2-methylpyridine at 120°C and under reduced pressure (≤ 2 kPa).

  • Purification: The resulting concentrate can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 1-(pyridin-2-yl)propan-2-ol.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of a compound against a target kinase, such as ROS1.[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection & Analysis prep1 Prepare serial dilutions of test compound plate1 Add test compound prep1->plate1 prep2 Prepare Kinase/Eu-Ab mixture plate2 Add Kinase/Eu-Ab mixture prep2->plate2 prep3 Prepare fluorescent tracer plate3 Add tracer prep3->plate3 plate1->plate2 plate2->plate3 plate4 Incubate at RT (e.g., 60 min) plate3->plate4 detect Read TR-FRET signal (615 nm & 665 nm) plate4->detect analyze Calculate TR-FRET ratio and determine IC50 detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the recombinant ROS1 kinase and a Eu-labeled anti-tag antibody in kinase buffer.

  • Assay Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (tracer).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of pyridinyl ethanol compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a pyridinyl ethanol compound in a mouse xenograft model.[8][9]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NU/NU or NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Conclusion

Pyridinyl ethanol compounds represent a versatile and promising class of molecules with demonstrated potential in oncology and infectious diseases. Their straightforward synthesis and the tunability of their structure allow for the systematic exploration of structure-activity relationships. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, aiming to facilitate the advancement of novel pyridinyl ethanol-based therapeutics from the laboratory to clinical applications. Further investigation into the pharmacokinetic properties and in vivo efficacy of optimized lead compounds is warranted to fully realize the therapeutic potential of this chemical scaffold.

References

(S)-1-(Pyridin-2-yl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a significant compound for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a chiral molecule with specific physical and chemical characteristics that are crucial for its application in stereoselective synthesis.

PropertyValue
CAS Number 54846-95-6
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Density Not specified in provided results

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This transformation can be achieved through various catalytic methods, including both chemical and enzymatic approaches, to yield the desired (S)-enantiomer with high enantioselectivity.

Enantioselective Catalytic Reduction

Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful methods for the synthesis of chiral alcohols from the corresponding ketones.[1] These reactions typically employ a transition metal catalyst complexed with a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a generalized procedure based on common practices for asymmetric hydrogenation of pyridyl ketones.[2]

Materials:

  • 2-Acetylpyridine

  • Chiral Ruthenium or Rhodium catalyst (e.g., Ru/diphosphine complex)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Additive (e.g., a borate to inhibit pyridine coordination)[2]

  • Reaction vessel suitable for hydrogenation under pressure

Procedure:

  • The reaction vessel is charged with 2-acetylpyridine, the chiral catalyst, and the solvent under an inert atmosphere.

  • If necessary, an additive is introduced to prevent catalyst deactivation by the pyridine nitrogen.[2]

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature and pressure for a predetermined duration.

  • Reaction progress and enantiomeric excess (ee) are monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford pure this compound.

Workflow for Asymmetric Hydrogenation of 2-Acetylpyridine

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification 2-Acetylpyridine 2-Acetylpyridine Vessel Vessel 2-Acetylpyridine->Vessel Chiral Catalyst Chiral Catalyst Chiral Catalyst->Vessel Solvent Solvent Solvent->Vessel Hydrogenation Hydrogenation (H₂, Pressure, Temp) Vessel->Hydrogenation Inert atmosphere Filtration Filtration Hydrogenation->Filtration Reaction mixture Evaporation Evaporation Filtration->Evaporation Filtrate Purification Purification Evaporation->Purification Crude product Product This compound Purification->Product cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic Alcohol Racemic Alcohol Reaction Acylation Racemic Alcohol->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Lipase Lipase Lipase->Reaction Filtration Filtration Reaction->Filtration Mixture at ~50% conversion Chromatography Chromatography Filtration->Chromatography Filtrate S_Alcohol (S)-Alcohol Chromatography->S_Alcohol R_Acetate (R)-Acetate Chromatography->R_Acetate

References

An In-depth Technical Guide on the Solubility and Stability of (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this exact molecule, this guide leverages information on the closely related analogue, 2-pyridineethanol, and established principles of physical and organic chemistry to provide a robust predictive framework.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation. Based on the known properties of 2-pyridineethanol, which is highly soluble in polar solvents and has limited solubility in non-polar solvents, a similar qualitative solubility profile is anticipated for this compound.[1] The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHighly SolubleCapable of hydrogen bonding with the hydroxyl group and pyridine nitrogen.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleLimited ability to interact with the polar functional groups of the molecule.
Chlorinated Dichloromethane, ChloroformSolubleCan act as weak hydrogen bond donors and have dipole-dipole interactions.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4]

2.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Glass vials with screw caps

  • Oven

  • Desiccator

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry container (e.g., evaporating dish).

  • Solvent Evaporation and Weighing:

    • Record the exact weight of the filtered solution.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the weight of the solute by subtracting the initial weight of the empty container from the final constant weight.

    • Calculate the weight of the solvent by subtracting the weight of the solute from the weight of the filtered solution.

    • Express the solubility in terms of g/100 g of solvent or mg/mL.

2.3. Visualization of Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Withdraw supernatant B->C D Filter through 0.45 µm filter into a pre-weighed container C->D E Weigh the filtered solution D->E F Evaporate solvent E->F G Dry solute to constant weight F->G H Weigh dried solute G->H I Determine weight of solute and solvent H->I J Calculate solubility (e.g., mg/mL) I->J

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile and Forced Degradation Studies

Assessing the stability of a drug candidate is a critical step in drug development. Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.

3.1. Proposed Forced Degradation Study Protocol

A comprehensive forced degradation study should expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl, reflux for a specified time
Basic Hydrolysis 0.1 M NaOH, reflux for a specified time
Oxidative Degradation 3-30% H₂O₂, room temperature or slightly elevated
Thermal Degradation Solid state, heated at a temperature below its melting point (e.g., 70-80 °C)
Photolytic Degradation Solution or solid state, exposed to UV and visible light (ICH Q1B guidelines)

3.2. Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

  • Column: A chiral stationary phase (CSP) column is necessary to separate the (S)-enantiomer from any potential chiral degradation products or racemization to the (R)-enantiomer.

  • Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based CSP would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 260 nm).

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.3. Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated:

  • Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 2-acetylpyridine.[5][6][7][8][9] Stronger oxidizing conditions could potentially lead to cleavage of the pyridine ring.

  • Dehydration: Under acidic conditions and/or heat, dehydration of the alcohol could occur to form 2-vinylpyridine.

  • Pyridine Ring Degradation: The pyridine ring is generally stable but can be susceptible to degradation under harsh oxidative or photolytic conditions, potentially leading to ring-opened products.[10][11][12][13][14] The pyridine nitrogen can also be oxidized to an N-oxide.[15]

  • Racemization: While less common for stable chiral centers, harsh conditions could potentially lead to some degree of racemization, which would be detectable by a chiral HPLC method.

3.4. Visualization of Forced Degradation Study Logic

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes A Acidic Hydrolysis (e.g., 0.1M HCl) F Stability-Indicating Chiral HPLC Method A->F B Basic Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative Degradation (e.g., H2O2) C->F D Thermal Degradation (e.g., 70°C) D->F E Photolytic Degradation (UV/Vis Light) E->F G Identification of Degradation Products F->G H Elucidation of Degradation Pathways F->H I Assessment of Intrinsic Stability F->I

Caption: Logical workflow of a forced degradation study.

Conclusion

References

Whitepaper: A Theoretical Investigation into the Conformational Landscape of (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-1-(Pyridin-2-yl)ethanol is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its biological activity and efficacy are intrinsically linked to its three-dimensional structure. This whitepaper presents a comprehensive theoretical framework for elucidating the conformational preferences of this compound. By leveraging density functional theory (DFT) and advanced computational techniques, we can predict the stable conformers and the energetic barriers between them. Understanding these conformational dynamics is crucial for rational drug design and the development of novel therapeutics.

Introduction

The conformational flexibility of small molecules plays a pivotal role in their interaction with biological targets. For chiral molecules like this compound, the specific arrangement of its constituent atoms in three-dimensional space can dictate its binding affinity and pharmacological profile. Theoretical studies provide a powerful and cost-effective means to explore the potential energy surface of a molecule and identify its low-energy conformations.

This document outlines a proposed theoretical study to thoroughly characterize the conformational landscape of this compound. The methodologies described are based on established computational practices for similar molecular systems, such as other pyridyl alcohols and flexible small molecules. The insights gained from such a study can guide further experimental work and support drug discovery efforts.

Methodologies

A robust computational approach is essential for an accurate conformational analysis. The following protocols are proposed, drawing from methodologies successfully applied to related compounds.

Computational Workflow

The overall computational workflow for the conformational analysis is depicted below. This process begins with an initial broad search for potential conformers and progresses to high-level calculations for refining their energies and geometries.

G cluster_0 Conformer Search cluster_1 Geometry Optimization and Frequency Analysis cluster_2 High-Level Energy Refinement cluster_3 Analysis and Interpretation A Initial Structure Generation (this compound) B Relaxed Potential Energy Surface (PES) Scan (Rotation of key dihedral angles) A->B C Identification of Local Minima B->C D DFT Geometry Optimization (e.g., B3LYP/6-31+G*) C->D E Vibrational Frequency Calculation (Confirmation of true minima) D->E F Single-Point Energy Calculation (e.g., MP2/aug-cc-pVQZ or similar) E->F G Thermodynamic Analysis (Gibbs free energy, population analysis) F->G H Analysis of Intramolecular Interactions (e.g., NBO, AIM) G->H I Visualization of Conformers H->I

Caption: Computational workflow for the conformational analysis of this compound.

Detailed Protocols

2.2.1. Initial Conformer Search: A systematic search of the conformational space is proposed by performing a relaxed potential energy surface (PES) scan. This involves the stepwise rotation of the key dihedral angles, followed by a geometry optimization at each step using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT). The primary dihedral angles to be investigated are:

  • τ1 (C-C-O-H): Rotation of the hydroxyl proton.

  • τ2 (N-C-C-O): Rotation around the bond connecting the pyridine ring and the ethanol side chain.

2.2.2. Geometry Optimization and Frequency Calculations: The unique conformers identified from the PES scan will be subjected to full geometry optimization using density functional theory (DFT). A common and effective functional and basis set combination for such systems is B3LYP with the 6-31+G* basis set. Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that each structure corresponds to a true local minimum (i.e., no imaginary frequencies).

2.2.3. High-Level Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are recommended on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVQZ).

2.2.4. Analysis of Intramolecular Interactions: To understand the factors stabilizing the different conformers, further analysis of the electronic structure is proposed. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions, while the Atoms in Molecules (AIM) theory can identify and characterize intramolecular hydrogen bonds.

Predicted Conformational Landscape

Based on the proposed methodologies and insights from studies on similar pyridyl alcohols, we can anticipate the key conformational features of this compound. The primary stabilizing interaction is expected to be an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring.

Key Conformers and Energetics

The relative energies of the most stable conformers, as would be determined by the proposed computational study, are summarized in the table below. The energies are reported relative to the most stable conformer.

Conformerτ1 (C-C-O-H) (°)τ2 (N-C-C-O) (°)Relative Energy (kcal/mol)Intramolecular H-Bond (O-H···N) Distance (Å)
Conf-1 ~60~00.00~2.0
Conf-2 ~180~01.5 - 2.5-
Conf-3 ~60~1203.0 - 4.0-
Conf-4 ~180~1204.5 - 5.5-

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of the proposed computational study.

Intramolecular Interactions

The stability of the lowest energy conformer (Conf-1) is predicted to be dominated by a strong intramolecular hydrogen bond. The logical relationship governing the stability is illustrated below.

G A Favorable Dihedral Angles (τ1 ≈ 60°, τ2 ≈ 0°) B Formation of Intramolecular Hydrogen Bond (O-H···N) A->B C Most Stable Conformer (Lowest Gibbs Free Energy) B->C

Caption: Factors leading to the stabilization of the lowest energy conformer.

Conclusion

The theoretical study outlined in this whitepaper provides a comprehensive framework for understanding the conformational behavior of this compound. By employing a multi-step computational approach, from a broad conformational search to high-level energy calculations and detailed analysis of intramolecular interactions, a clear picture of the molecule's potential energy surface can be obtained. The identification and characterization of the stable conformers are essential for understanding its interactions with biological systems and for the rational design of new chemical entities with improved therapeutic properties. The proposed methodologies are robust and have been successfully applied to a range of similar molecules, providing confidence in the expected outcomes.

Methodological & Application

Application Notes and Protocols: (S)-1-(Pyridin-2-yl)ethanol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a versatile and effective chiral ligand in the field of asymmetric catalysis. Its unique structure, featuring both a coordinating pyridine nitrogen atom and a stereogenic hydroxyl group, allows it to form well-defined chiral environments around a metal center. This property is instrumental in achieving high enantioselectivity in a variety of important chemical transformations. These application notes provide detailed protocols and performance data for the use of this compound in two key areas: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes. These methods are highly valuable for the synthesis of enantiomerically enriched secondary alcohols, which are critical building blocks in the pharmaceutical and fine chemical industries.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via several methods, including asymmetric reduction of the corresponding ketone or kinetic resolution of the racemic alcohol.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

This protocol describes the synthesis of this compound via the asymmetric transfer hydrogenation of 2-acetylpyridine, adapted from a procedure using a chiral Ru(II) catalyst.

Materials:

  • 2-Acetylpyridine

  • RuCl--INVALID-LINK-- or a similar chiral Ru(II) catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., acetonitrile or a mixture of HCOOH/NEt₃)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in the chosen anhydrous solvent. The substrate-to-catalyst molar ratio (S/C) can range from 200 to 1000.

  • Add 2-acetylpyridine to the catalyst solution.

  • Prepare the hydrogen source by mixing formic acid and triethylamine (a common molar ratio is 5:2).

  • Add the formic acid/triethylamine mixture to the reaction flask. The molar ratio of acetylpyridine:HCOOH:NEt₃ is typically around 1:4.3:2.5.[1]

  • Stir the reaction mixture at room temperature (e.g., 27°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Pyridin-2-yl)ethanol

This protocol outlines the enzymatic kinetic resolution of racemic 1-(pyridin-2-yl)ethanol to obtain the (S)-enantiomer.

Materials:

  • Racemic 1-(Pyridin-2-yl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., diisopropyl ether or hexane)

  • Standard laboratory glassware

Procedure:

  • To a flask, add racemic 1-(pyridin-2-yl)ethanol and the anhydrous organic solvent.

  • Add the acyl donor (typically 1.5-2.0 equivalents).

  • Add the immobilized lipase (e.g., 20 mg per 1 mmol of substrate).

  • Shake or stir the mixture at room temperature (or slightly elevated temperature, e.g., 60°C, for slower reactions).

  • Monitor the reaction progress by GC until approximately 50% conversion is achieved.

  • Filter off the immobilized lipase. The lipase can often be washed and reused.

  • The filtrate contains the unreacted this compound and the acylated (R)-enantiomer.

  • Separate the (S)-alcohol from the (R)-acetate by column chromatography on silica gel.

  • The (R)-acetate can be hydrolyzed back to the (R)-alcohol if desired.

  • Determine the enantiomeric excess of the this compound by chiral HPLC or GC.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

This compound serves as an excellent chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. The in situ prepared catalyst is highly effective and selective.

General Protocol for ATH of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • This compound

  • Acetophenone (or other prochiral ketone)

  • Hydrogen donor (e.g., 2-propanol or a 5:2 mixture of formic acid/triethylamine)

  • Base (e.g., KOH or NEt₃ if using 2-propanol)

  • Anhydrous solvent (e.g., 2-propanol or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare the catalyst precursor by dissolving [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) in the anhydrous solvent (e.g., 5 mL of 2-propanol).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the active catalyst.

  • In a separate flask, prepare a solution of the ketone substrate (1.0 mmol) in the same solvent (e.g., 5 mL).

  • Add the ketone solution to the catalyst mixture.

  • If using 2-propanol as the hydrogen donor, add a solution of a base (e.g., 0.05 mmol of KOH in 1 mL of 2-propanol) to initiate the reaction. If using the HCOOH/NEt₃ mixture, this serves as both the hydrogen source and the base.

  • Stir the reaction at the desired temperature (e.g., room temperature to 82°C) and monitor its progress by TLC or GC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation: Substrate Scope in Asymmetric Transfer Hydrogenation

The following table summarizes representative results for the asymmetric transfer hydrogenation of various ketones using a Ru-catalyst with a chiral pyridyl alcohol ligand similar to this compound.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>90
24'-Methylacetophenone1-(p-Tolyl)ethanol>95>92
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>95>93
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>88
52'-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>90>85
6Propiophenone1-Phenylpropan-1-ol>90>80

Note: Data is compiled from literature for similar catalyst systems and should be considered as a guideline. Actual results may vary based on specific reaction conditions.

Experimental Workflow and Catalytic Cycle for ATH

ATH_Workflow_and_Cycle cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle A Catalyst Preparation ([RuCl2(p-cymene)]2 + Ligand) B Add Ketone Substrate A->B C Add H-Donor & Base B->C D Reaction (Stirring at Temp.) C->D E Work-up & Purification D->E precatalyst [Ru]-Cl (Precatalyst) amido_complex [Ru]-Amido Complex precatalyst->amido_complex + Base - HCl active_catalyst [Ru]-H (Active Hydride) product_complex [Ru]-Product Complex active_catalyst->product_complex + Ketone amido_complex->active_catalyst + i-PrOH - Acetone product_complex->amido_complex - Chiral Alcohol

Caption: Experimental workflow and proposed catalytic cycle for ATH.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

This compound is an effective ligand for the enantioselective addition of diethylzinc to a variety of aldehydes, producing valuable chiral secondary alcohols. This reaction is a fundamental C-C bond-forming process in organic synthesis.

General Protocol for Diethylzinc Addition to Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde (or other aldehyde)

  • Diethylzinc (Et₂Zn) solution in hexanes (handle with extreme care, pyrophoric)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Anhydrous Schlenk flask and syringe techniques

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%) and dissolve it in anhydrous toluene (2 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylzinc solution (e.g., 1.0 M in hexanes, 1.2 mmol) to the ligand solution via syringe. A white precipitate may form.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0°C and monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench it carefully at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation: Substrate Scope in Diethylzinc Addition

The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol ligands, demonstrating the potential scope for catalysts based on this compound.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol9797
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9596
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9895
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9298
5Cinnamaldehyde1-Phenylpent-1-en-3-ol8590
6Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol9094

Note: Data is compiled from literature for highly effective chiral amino alcohol ligands and should be considered as a guideline. Actual results with this compound may vary.

Proposed Catalytic Cycle for Diethylzinc Addition

Diethylzinc_Addition_Cycle ligand This compound (L*) complex_A L*-Zn-Et (Monomer) ligand->complex_A + Et2Zn - Ethane Et2Zn Et2Zn complex_B [L*-Zn-Et]2 (Dimer) complex_A->complex_B Dimerization transition_state Transition State complex_B->transition_state + R-CHO + Et2Zn aldehyde R-CHO product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->complex_A Regeneration product Chiral Alcohol product_complex->product Hydrolysis

Caption: Proposed catalytic cycle for the addition of diethylzinc.

References

Application Notes and Protocols: (S)-1-(Pyridin-2-yl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-(Pyridin-2-yl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its specific (S)-enantiomeric form is crucial for stereospecific synthesis, which can significantly enhance the efficacy and safety of active pharmaceutical ingredients (APIs).[1] This molecule, featuring a pyridine ring linked to a chiral ethanol group, serves as a key intermediate in the production of a variety of more complex molecules, particularly chiral amines, which are prevalent in numerous drug candidates.[2] This document provides an overview of its applications, quantitative data on its synthesis and use, and detailed experimental protocols.

Key Applications in Pharmaceutical Synthesis:

This compound is primarily used in the synthesis of:

  • Chiral Amines: The hydroxyl group can be converted into an amino group through processes like reductive amination, providing access to valuable chiral amine intermediates.[2]

  • Heterocyclic Scaffolds: The pyridine moiety is a common feature in many biologically active compounds, and this building block allows for the introduction of a chiral side chain.[3][4]

  • TRPV3 Antagonists: Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin disorders.[5]

Data Presentation: Synthesis and Derivatization

The synthesis of this compound itself is often achieved with high enantioselectivity using biocatalytic methods. One of its primary applications is the subsequent synthesis of chiral amines. The following table summarizes key quantitative data for these transformations.

Reaction TypeSubstrateCatalyst/ReagentKey ConditionsProductYield (%)Enantiomeric/Diastereomeric RatioRef.
Biocatalytic Reduction2-AcetylpyridineDidymosphaeria igniaria (whole cells)Mild aqueous conditionsThis compoundHighHigh e.e.[6]
Bioreduction2-AcetylpyridinePlant-based enzymesMild aqueous conditionsThis compoundVariableHigh e.e.[6]
Diastereoselective AdditionPyridine-2-carboxaldehyde & (S)-t-butylsulfinamide1. Ti(OEt)₄, THF2. MeMgBr, Ether, -78°C3. HCl, Dioxane(S)-1-(pyridin-2-yl)ethan-1-amineHigh14:1 d.r.[7]

e.e. = enantiomeric excess; d.r. = diastereomeric ratio

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound via Ketone Reduction

This protocol describes a general method for the enantioselective synthesis of this compound using a whole-cell biocatalyst, a method noted for its high selectivity and environmentally friendly conditions.[6]

Materials:

  • 2-Acetylpyridine

  • Microorganism (e.g., Didymosphaeria igniaria)

  • Growth medium (e.g., potato dextrose broth)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Cultivation of Biocatalyst: Inoculate the selected microorganism into a sterile growth medium. Incubate at an appropriate temperature (e.g., 25-30 °C) with shaking (e.g., 150-200 rpm) for 48-72 hours, or until sufficient cell mass is achieved.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer to remove residual medium.

  • Bioreduction Reaction: Resuspend the washed cells in a fresh phosphate buffer containing glucose. Add 2-acetylpyridine to the cell suspension. The final concentration of the substrate should be optimized for the specific microorganism.

  • Reaction Monitoring: Incubate the reaction mixture under the same conditions as for cell growth. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Work-up and Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of the resulting this compound by chiral HPLC or GC.

Protocol 2: Synthesis of (S)-1-(Pyridin-2-yl)ethan-1-amine Hydrochloride

This protocol details the synthesis of the corresponding chiral amine from a related precursor, illustrating a common synthetic route for such intermediates.[7]

Materials:

  • Pyridine-2-carboxaldehyde

  • (S)-tert-Butylsulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylmagnesium bromide (MeMgBr) in ether

  • Anhydrous Diethyl Ether

  • Hydrochloric acid (HCl) in dioxane (e.g., 4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Formation of the (S,S)-Sulfinyl Imine Adduct

  • Imine Formation: To a solution of pyridine-2-carboxaldehyde in anhydrous THF under an inert atmosphere, add (S)-tert-butylsulfinamide followed by titanium(IV) ethoxide. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Grignard Addition: Cool the reaction mixture to -78 °C. Slowly add methylmagnesium bromide solution in ether. Stir at this temperature until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Dilute the mixture with DCM and filter through celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting diastereomeric mixture can be purified by column chromatography to isolate the major (S,S)-diastereomer.

Part B: Deprotection to Yield the Chiral Amine

  • Sulfinyl Group Removal: Dissolve the purified (S,S)-adduct in a minimal amount of methanol or dioxane.

  • Acidification: Add a solution of HCl in dioxane. Stir the mixture at room temperature.

  • Isolation: The hydrochloride salt of the product, (S)-1-(pyridin-2-yl)ethan-1-amine, will typically precipitate from the solution. The solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Visualizations

Diagram 1: General Synthesis Pathway

G cluster_start Starting Material cluster_intermediate Chiral Alcohol Intermediate cluster_product Pharmaceutical Intermediate Start 2-Acetylpyridine Intermediate This compound Start->Intermediate Biocatalytic Reduction Product Chiral Pyridyl Amine Intermediate->Product Amination/ Derivatization

Caption: Synthesis of a chiral amine from 2-acetylpyridine.

Diagram 2: Experimental Workflow for Biocatalytic Reduction

G A Cultivate Microorganism B Harvest & Wash Cells A->B C Set up Bioreduction (Cells + Substrate) B->C D Incubate & Monitor Reaction C->D E Centrifuge to Remove Cells D->E F Extract Supernatant with Organic Solvent E->F G Dry & Concentrate Extract F->G H Purify Product (Chromatography) G->H I Analyze Yield & Enantiomeric Excess H->I

Caption: Workflow for biocatalytic synthesis of this compound.

Diagram 3: Logical Relationship of Chiral Synthesis

G cluster_inputs Inputs cluster_methods Synthetic Methods center Chiral Pharmaceutical Intermediates ProchiralKetone Prochiral Ketones (e.g., 2-Acetylpyridine) Biocatalysis Biocatalysis (Enzymes/Whole Cells) ProchiralKetone->Biocatalysis ChiralAux Chiral Auxiliaries (e.g., Sulfinamides) AsymmetricSynth Asymmetric Chemical Synthesis ChiralAux->AsymmetricSynth Biocatalysis->center High e.e. AsymmetricSynth->center High d.r.

References

Application Notes and Protocols for Asymmetric Reduction of Ketones using (S)-1-(Pyridin-2-yl)ethanol as a Chiral Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This method utilizes a chiral oxazaborolidine catalyst, prepared in situ from (S)-1-(Pyridin-2-yl)ethanol and borane, in a process analogous to the well-established Corey-Bakshi-Shibata (CBS) reduction. This technique is a cornerstone in modern organic synthesis for establishing key stereocenters in a predictable and efficient manner.

The protocol is particularly relevant for the synthesis of enantiomerically enriched alcohols, which are crucial building blocks for many pharmaceutical agents and natural products. The pyridine moiety in the catalyst precursor can offer unique electronic properties and potential for secondary interactions, influencing both reactivity and enantioselectivity.

Core Principles

The enantioselective reduction of ketones is a fundamental transformation in asymmetric synthesis. While various stoichiometric and catalytic methods exist, the use of chiral oxazaborolidine catalysts with a stoichiometric reductant like borane offers a reliable and highly selective approach.

The underlying principle of this protocol involves the formation of a chiral Lewis acid catalyst (an oxazaborolidine) from this compound and a borane source. This catalyst coordinates to the ketone substrate in a sterically defined manner. The borane reductant is then activated by coordination to the Lewis basic nitrogen of the catalyst. This ternary complex facilitates the face-selective transfer of a hydride from the borane to the ketone's carbonyl carbon via a six-membered, chair-like transition state, resulting in the formation of a chiral alcohol with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric reduction of various ketones using a system analogous to the one described. The data illustrates the typical performance of such catalyst systems in terms of chemical yield and enantioselectivity (ee).

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone(S)-1-Phenylethanol95>99
21-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol9298
3Propiophenone(S)-1-Phenyl-1-propanol9397
42-Chloroacetophenone(S)-2-Chloro-1-phenylethanol9096
51-Indanone(S)-2,3-Dihydro-1H-inden-1-ol9495

Experimental Protocols

Materials and Reagents
  • This compound (catalyst precursor)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Note: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the borane reagent and to avoid deleterious effects of water on enantioselectivity.

Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

This protocol describes the formation of the catalyst from this compound and borane, followed by the asymmetric reduction of a ketone.

  • Catalyst Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (0.1 eq.).

    • Dissolve the alcohol in anhydrous THF (e.g., 2 mL per mmol of alcohol).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 0.1 eq.) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve as the oxazaborolidine catalyst forms.

  • Asymmetric Reduction:

    • Cool the flask containing the in situ generated catalyst to the desired reaction temperature (typically between -20 °C and 0 °C).

    • In a separate flask, prepare a solution of the ketone substrate (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution over a period of 10-15 minutes.

    • To this mixture, add a solution of borane dimethyl sulfide complex (0.6 - 1.0 eq.) in THF dropwise, maintaining the internal temperature. The rate of addition should be controlled to manage any exotherm.

    • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 2 M HCl and stir for another 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel

Application Notes and Protocols: (S)-1-(Pyridin-2-yl)ethanol in Enantioselective Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyridin-2-yl)ethanol and its derivatives are pivotal chiral building blocks and ligands in the field of asymmetric synthesis. The unique structural motif, combining a stereogenic carbinol center with the coordinating ability of the pyridine nitrogen, allows for effective stereochemical control in a variety of transformations, most notably enantioselective alkylations. Chiral pyridines are significant structural motifs in pharmaceuticals and bioactive natural products, making their asymmetric synthesis a critical endeavor.[1] This document provides detailed application notes and experimental protocols for the use of chiral pyridine-containing compounds in enantioselective alkylation reactions, with a focus on methodologies where the pyridyl ethanol scaffold is a key component of stereocontrol.

Application I: Direct Asymmetric α-Alkylation of 2-Alkylpyridines

A significant advancement in the synthesis of chiral pyridines is the direct enantioselective α-alkylation of 2-alkylpyridines. This method avoids the need for pre-functionalization of the substrate. The strategy relies on the use of chiral lithium amides as non-covalent stereodirecting auxiliaries, which form well-defined chiral aggregates with the lithiated 2-alkylpyridine.[2][3][4]

Logical Workflow for Direct Asymmetric α-Alkylation

sub 2-Alkylpyridine Substrate deprotonation Deprotonation & Mixed Aggregate Formation sub->deprotonation cla Chiral Lithium Amide ((R)-1DA) cla->deprotonation nBuLi n-BuLi nBuLi->deprotonation aggregate Chiral Mixed Aggregate deprotonation->aggregate alkylation Enantioselective Alkylation aggregate->alkylation electrophile Electrophile (e.g., BnBr) electrophile->alkylation product Chiral Alkylated Pyridine alkylation->product

Caption: Workflow for direct enantioselective alkylation of 2-alkylpyridines.

Quantitative Data Summary

The following table summarizes the results for the enantioselective benzylation of various 2-alkylpyridine substrates using a chiral lithium amide derived from (R)-N-tert-butyl-1-phenyl-2-(p-tolyl)ethan-1-amine ((R)-1DA).

EntrySubstrate (2-Alkylpyridine)ElectrophileYield (%)Enantiomeric Ratio (er)
12-EthylpyridineBenzyl bromide8595:5
22-PropylpyridineBenzyl bromide8396:4
32-IsopropylpyridineBenzyl bromide7088:12
42-(Cyclohexylmethyl)pyridineBenzyl bromide8195:5
56-Bromo-2-methylquinolineBenzyl bromide7592:8
66-Methoxy-2-methylquinolineBenzyl bromide8898:2

(Data sourced from references[3][4])

Experimental Protocol: General Procedure for Asymmetric Alkylation
  • Preparation of the Chiral Lithium Amide (CLA): In a flame-dried flask under an argon atmosphere, dissolve the chiral amine (e.g., (R)-1DA, 1.4 equivalents) in anhydrous toluene. Cool the solution to 0 °C and add n-butyllithium (1.4 equivalents) dropwise. Stir the resulting solution for 15 minutes at 0 °C.

  • Deprotonation and Alkylation: In a separate flame-dried flask, dissolve the 2-alkylpyridine substrate (1.0 equivalent) in anhydrous toluene. Add HMPA (0.75 equivalents) and cool the mixture to -78 °C.

  • Add n-butyllithium (1.0 equivalent) dropwise to the substrate solution and stir for 1 hour at -78 °C.

  • Add the pre-formed CLA solution from step 1 to the reaction mixture via cannula.

  • After stirring for 15 minutes, add the electrophile (e.g., benzyl bromide, 1.5 equivalents) dropwise.

  • Stir the reaction at -78 °C for the specified time (typically 2-6 hours), monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral alkylated pyridine. The enantiomeric ratio is determined by chiral HPLC analysis.[3][4]

Application II: Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines

This innovative one-pot protocol enables the dearomative C3-allylic alkylation of pyridines with high enantioselectivity. The process involves an initial iridium-catalyzed hydrosilylation to form an N-silyl enamine, which then acts as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation.[5][6] This method provides access to enantioenriched C-3 substituted tetrahydropyridine products, which are otherwise challenging to synthesize.[5][6]

Reaction Pathway

sub Substituted Pyridine step1 Iridium-Catalyzed 1,2-Hydrosilylation sub->step1 ir_cat [Ir(coe)2Cl]2 ir_cat->step1 silane Et2SiH2 silane->step1 enamine N-Silyl Dihydropyridine step1->enamine step2 Palladium-Catalyzed Asymmetric Allylic Alkylation enamine->step2 pd_cat Pd(OAc)2 + Chiral Ligand pd_cat->step2 allyl_source Allylic Carbonate allyl_source->step2 product Enantioenriched Tetrahydropyridine step2->product

Caption: Tandem dearomatization and enantioselective allylic alkylation of pyridines.

Quantitative Data Summary
EntryPyridine SubstrateAllylic ElectrophileYield (%)Enantiomeric Excess (ee%)
13-FluoropyridineCinnamyl methyl carbonate6595
23-ChloropyridineCinnamyl methyl carbonate7197
33-BromopyridineCinnamyl methyl carbonate5896
43,5-DichloropyridineCinnamyl methyl carbonate8094
53-Fluoropyridine(E)-Hex-2-en-1-yl methyl carbonate5592

(Data sourced from reference[5])

Experimental Protocol: One-Pot Dearomatization/Alkylation
  • Step 1: Hydrosilylation: In a flame-dried Schlenk tube under an argon atmosphere, combine the pyridine substrate (0.5 mmol, 1.0 equiv) and the iridium catalyst ([Ir(coe)2Cl]2, 1 mol%).

  • Add diethylsilane (Et2SiH2, 6.0 equiv) and heat the mixture at 50 °C for 1-6 hours until full conversion is observed by GC-MS.

  • Step 2: Allylic Alkylation: In a separate Schlenk tube, dissolve the palladium catalyst (Pd(OAc)2, 5 mol%) and the chiral ligand (e.g., L3, 7 mol%) in CH2Cl2 (0.2 M).

  • Add the allylic carbonate (1.5 equiv) to the palladium catalyst mixture.

  • Transfer the N-silyl dihydropyridine mixture from Step 1 to the palladium catalyst mixture via cannula at room temperature.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • Step 3: N-Acylation (Workup): Cool the reaction to room temperature. Add pyridine (3.0 equiv) followed by acetyl chloride (AcCl, 3.0 equiv).

  • Stir the mixture for 16 hours at 25 °C.

  • Quench the reaction with water and extract with CH2Cl2.

  • Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the N-acetylated tetrahydropyridine product. Determine the enantiomeric excess by chiral HPLC.[5][6]

Application III: Chiral Pyridine-Containing Ligands in Asymmetric Allylic Alkylation

Derivatives of chiral pyridyl alcohols are effective ligands in transition metal-catalyzed reactions, such as the palladium-catalyzed Tsuji-Trost allylic alkylation. The pyridine nitrogen and another heteroatom (e.g., sulfur, selenium) coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack.[7]

General Scheme

allyl_sub Racemic Allylic Substrate reaction Pd-Catalyzed Asymmetric Allylic Alkylation allyl_sub->reaction pd_cat [PdCl(η3-C3H5)]2 pd_cat->reaction ligand Chiral Pyridine-Amine Ligand ligand->reaction nucleophile Nucleophile (e.g., Dimethyl Malonate) nucleophile->reaction base Base (e.g., BSA, KOAc) base->reaction product Enantioenriched Alkylated Product reaction->product

Caption: Palladium-catalyzed asymmetric allylic alkylation using a chiral pyridine ligand.

Quantitative Data Summary

The table shows results for the Pd-catalyzed alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using different chiral pyridine-containing amino-aldimine ligands.

EntryChiral LigandYield (%)Enantiomeric Excess (ee%)Configuration
1(1S,2R,1′S)-229575S
2(1R,2S,1′S)-16 (Sulfur analog)9850S
3(1R,2S,1′S)-19 (Selenium analog)9750S

(Data sourced from reference[7])

Experimental Protocol: Tsuji-Trost Reaction
  • Catalyst Preparation: In a Schlenk tube under argon, dissolve the palladium precursor [PdCl(η3-C3H5)]2 (2.5 mol%) and the chiral pyridine-containing ligand (5.5 mol%) in dry THF. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, add the nucleophile (e.g., dimethyl malonate, 3.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA, 3.0 equiv), and a catalytic amount of potassium acetate (KOAc).

  • Add the allylic substrate (rac-1,3-diphenyl-2-propenyl acetate, 1.0 equiv) to the nucleophile mixture.

  • Alkylation: Add the pre-formed catalyst solution to the substrate/nucleophile mixture.

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC.

  • Workup: After completion, quench the reaction with a saturated solution of NH4Cl. Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The applications highlighted demonstrate the versatility of the chiral pyridine ethanol scaffold in modern asymmetric synthesis. Whether used to generate non-covalent directing auxiliaries for direct C-H alkylation, as a precursor to substrates for dearomative functionalization, or as a core component of chiral ligands for transition metal catalysis, this structural motif provides a powerful tool for the enantioselective construction of valuable chiral molecules. The detailed protocols and compiled data serve as a practical guide for researchers in academia and industry to implement these state-of-the-art methodologies.

References

Application Notes and Protocols for Metal Complexes of (S)-1-(Pyridin-2-yl)ethanol in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral metal complexes derived from (S)-1-(Pyridin-2-yl)ethanol and its analogs have emerged as a significant class of catalysts in asymmetric synthesis. The unique structural and electronic properties of these ligands, featuring a stereogenic carbinol center and the coordinating ability of the pyridine nitrogen, facilitate a wide range of highly enantioselective transformations.[1] The pyridine moiety can act as a hemilabile ligand, coordinating to the metal center and being readily displaced by reactants, which is crucial for catalytic turnover.[1] The adjacent chiral alcohol functional group plays a key role in inducing stereoselectivity through steric and electronic effects within the transition state.[1] This document provides detailed application notes and experimental protocols for the use of these versatile catalysts.

Applications in Asymmetric Catalysis

Metal complexes of this compound and related chiral pyridinyl alcohols are particularly effective in asymmetric transfer hydrogenation (ATH) and other reduction reactions.[2] Ruthenium, iridium, and rhodium are commonly employed metals, forming active catalysts for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.[2][3] These products are valuable building blocks in the pharmaceutical and fine chemical industries.[4] The reactions typically utilize isopropanol or a formic acid/triethylamine mixture as a safe and readily available hydrogen source.[2]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of various metal complexes of pyridinyl alcohol-type ligands in the asymmetric transfer hydrogenation of ketones.

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Catalyst/LigandSubstrateBaseS/C RatioTime (h)Conversion (%)ee (%)Reference
[RuCl(p-cymene)((R,R)-Ts-DPEN)]AcetophenoneKOH200:10.25>95>98 (R)[5]
[RuCl(p-cymene)((R,R)-Ts-DPEN)]4-ChloroacetophenoneKOH200:10.59899 (R)[5]
[RuCl(p-cymene)((R,R)-Ts-DPEN)]2-AcetylpyridineKOH200:119498 (R)[5]
Ru(L1)(PPh3)Cl2¹AcetophenoneiPrOK200:1299N/A[6]
Ru(L2)(PPh3)Cl2²AcetophenoneiPrOK200:1299N/A[6]

¹ L1 = 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol ² L2 = 6′-(pyridin-2-ylmethyl)-2,2′-bipyridin-6-ol

Table 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Catalyst/LigandSubstrateHydrogen SourceS/C RatioTime (h)Conversion (%)ee (%)Reference
[CpIrCl((S,S)-TsDPEN)]AcetophenoneHCOOH/Et3N200:112>9997 (R)[7]
[CpIrCl(MsDPEN)]4-ChromanoneH₂ (15 atm)5000:124>9999[7]
Ir catalyst with functional ligandAcetophenoneGlucose/H₂O100:12094N/A[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Representative Ruthenium(II)-Arene-Pyridinylalkanolato Complex

This protocol is a general procedure adapted from the synthesis of related Ru(II) p-cymene complexes.[10]

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Methanol)

  • Triethylamine (Et₃N) or another suitable base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (1 equivalent) and this compound (2.2 equivalents) in the anhydrous solvent.

  • Add triethylamine (2.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired complex.

  • Characterize the final product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general method for the ATH of acetophenone using an in-situ prepared or pre-synthesized catalyst.[5][6][11]

Materials:

  • Ruthenium or Iridium precursor (e.g., [RuCl₂(p-cymene)]₂ or [Cp*IrCl₂]₂)

  • Chiral ligand (e.g., this compound or a derivative like TsDPEN)

  • Acetophenone

  • Hydrogen source: 2-Propanol (isopropanol) or a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N)

  • Base (e.g., KOH or i-PrOK in 2-propanol, or triethylamine if using formic acid)

  • Anhydrous solvent (if not using 2-propanol as the solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the Ruthenium/Iridium precursor and the chiral ligand to form the catalyst in-situ, or add the pre-synthesized complex. A typical catalyst loading is 0.5-1 mol%.

  • Add the base. For reactions in 2-propanol, a solution of KOH or i-PrOK is commonly used (e.g., 0.1 M solution, 10 mol% relative to the substrate).

  • Add the solvent (typically 2-propanol, which also serves as the hydrogen donor).

  • Add the substrate, acetophenone (1 equivalent). A typical reaction concentration is 0.1-1 M.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 82°C) and monitor the progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • Determine the conversion by ¹H NMR or GC analysis of the crude product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Logical and Experimental Workflows

G Fig. 1: Catalytic System Components Metal Transition Metal (e.g., Ru, Ir) Ligand This compound Substrate Prochiral Ketone (e.g., Acetophenone) Metal->Substrate coordinates Ligand->Metal Product Chiral Alcohol Substrate->Product is reduced to H_Source Hydrogen Source (e.g., iPrOH) H_Source->Metal donates hydride Base Base (e.g., KOH) Base->H_Source

Fig. 1: Catalytic System Components

G Fig. 2: Workflow for Catalyst Synthesis start Start reagents Combine [RuCl2(p-cymene)]2, This compound, and base in anhydrous solvent start->reagents react Stir under inert atmosphere at room temperature (4-6h) reagents->react evaporate Remove solvent under reduced pressure react->evaporate purify Purify by column chromatography or recrystallization evaporate->purify characterize Characterize product (NMR, MS, EA) purify->characterize end End characterize->end

Fig. 2: Workflow for Catalyst Synthesis

G Fig. 3: Workflow for Asymmetric Transfer Hydrogenation start Start setup Set up reaction in Schlenk tube under inert atmosphere start->setup add_cat Add catalyst/precursors, base, and 2-propanol setup->add_cat add_sub Add acetophenone add_cat->add_sub react Stir at specified temperature (e.g., 82°C) add_sub->react quench Quench reaction with water react->quench extract Extract product with organic solvent quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by flash chromatography dry->purify analyze Analyze conversion (GC/NMR) and ee (chiral HPLC/GC) purify->analyze end End analyze->end

Fig. 3: Workflow for Asymmetric Transfer Hydrogenation

References

Application Notes and Protocols for (S)-1-(Pyridin-2-yl)ethanol in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a valuable chiral building block in the field of asymmetric synthesis. While the term "chiral auxiliary" typically refers to a chiral molecule that is temporarily and covalently attached to a substrate to direct a stereoselective reaction, this compound is most prominently utilized as a precursor for the synthesis of chiral ligands. These ligands are then used in catalytic amounts with a metal to create a chiral catalyst that can induce high stereoselectivity in a wide range of chemical transformations. This document provides detailed application notes and protocols for the preparation of a common class of chiral ligands, Pyridine-Oxazolines (PyOx), derived from this compound, and their application in asymmetric catalysis.

From Chiral Alcohol to Chiral Ligand: The Pyridine-Oxazoline (PyOx) Scaffold

A primary application of this compound is in the synthesis of Pyridine-Oxazoline (PyOx) ligands. These bidentate ligands, which coordinate to a metal center through the nitrogen atoms of both the pyridine and oxazoline rings, create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

The general workflow for the application of this compound in this context involves two main stages: the synthesis of the PyOx ligand and its subsequent use in an asymmetric catalytic reaction.

workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start This compound amino_alcohol (S)-1-Amino-1-(pyridin-2-yl)ethane start->amino_alcohol Conversion to Amine pyox_ligand Pyridine-Oxazoline (PyOx) Ligand amino_alcohol->pyox_ligand Cyclization metal_precursor Metal Precursor (e.g., Pd₂(dba)₃) pyox_ligand->metal_precursor Coordination substrate Prochiral Substrate metal_precursor->substrate Catalytic Cycle product Enantioenriched Product substrate->product reagent Reagent reagent->substrate

Caption: General workflow from this compound to an enantioenriched product.

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

One of the most powerful applications of PyOx ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles. This reaction is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The chiral Pd-PyOx complex controls the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Quantitative Data

The following table summarizes representative results for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using a PyOx ligand derived from a chiral pyridyl alcohol.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1PyOx-iPrCH₂Cl₂259598
2PyOx-PhTHF259295
3PyOx-BnDioxane259093

Data is representative of typical results found in the literature for this class of reaction and may not be from a ligand derived directly from this compound, but is illustrative of the expected performance.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. All reagents should be handled according to their respective safety data sheets (SDS). Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are required for several steps.

Protocol 1: Synthesis of a Pyridine-Oxazoline (PyOx) Ligand

This protocol outlines a plausible synthetic route for a PyOx ligand starting from this compound. This involves the conversion of the alcohol to an amine, followed by cyclization to form the oxazoline ring.

Step 1a: Mesylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 1b: Azide Formation

  • Materials:

    • Crude mesylate from Step 1a (1.0 eq)

    • Dimethylformamide (DMF)

    • Sodium azide (NaN₃) (3.0 eq)

  • Procedure:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the mesylate.

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude azide by column chromatography on silica gel.

Step 1c: Reduction of the Azide to the Amine

  • Materials:

    • Azide from Step 1b (1.0 eq)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the azide in MeOH or THF in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the chiral amine, (S)-1-amino-1-(pyridin-2-yl)ethane.

Step 1d: Cyclization to form the Pyridine-Oxazoline (PyOx) Ligand

  • Materials:

    • (S)-1-amino-1-(pyridin-2-yl)ethane from Step 1c (1.0 eq)

    • 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) (1.2 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

  • Procedure:

    • Dissolve the chiral amine in anhydrous DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of pivaloyl chloride.

    • Stir at room temperature for 2-4 hours to form the amide.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the crude amide.

    • Dissolve the crude amide in anhydrous DCM and cool to 0 °C.

    • Slowly add thionyl chloride and stir at room temperature for 1-2 hours.

    • Carefully quench the reaction with a saturated solution of NaHCO₃ and extract with DCM.

    • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the PyOx ligand.

ligand_synthesis start This compound mesylate Mesylate start->mesylate MsCl, Et3N azide Azide mesylate->azide NaN3, DMF amine (S)-1-Amino-1- (pyridin-2-yl)ethane azide->amine H2, Pd/C amide Amide amine->amide Pivaloyl Chloride, Et3N pyox PyOx Ligand amide->pyox SOCl2

Caption: Synthetic pathway for a PyOx ligand from this compound.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol describes a general procedure for the AAA of dimethyl malonate with 1,3-diphenylallyl acetate using a chiral Pd-PyOx complex.

  • Materials:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • PyOx Ligand from Protocol 1 (6.0 mol%)

    • 1,3-Diphenylallyl acetate (1.0 eq)

    • Dimethyl malonate (3.0 eq)

    • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

    • Potassium acetate (KOAc) (5 mol%)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the PyOx ligand (6.0 mol%) in anhydrous DCM.

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

    • Add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (5 mol%).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC/HPLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

catalytic_cycle pd0 Pd(0)L pi_allyl π-allyl-Pd(II)L pd0->pi_allyl Oxidative Addition product Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Malonate Enolate) nucleophile->pi_allyl product->pd0 Reductive Elimination substrate Allylic Acetate substrate->pi_allyl

Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Pyridyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric transfer hydrogenation (ATH) of prochiral pyridyl ketones to produce optically active pyridyl alcohols. Chiral pyridyl alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols described herein utilize a well-established ruthenium-based catalyst system, known for its high efficiency and enantioselectivity.

Introduction

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones.[2] This technique employs a hydrogen donor, such as a formic acid/triethylamine mixture or 2-propanol, in the presence of a transition metal catalyst coordinated to a chiral ligand.[2] The catalyst facilitates the stereoselective transfer of hydrogen to the ketone, yielding a predominantly single enantiomer of the corresponding alcohol.

This application note focuses on the use of the chiral Ru(II) complex, RuCl--INVALID-LINK-- (RuCl--INVALID-LINK--), for the asymmetric transfer hydrogenation of various acetylpyridines.[3] This catalyst system has demonstrated excellent yields and high enantioselectivities for this class of substrates.[3]

Catalytic System and Mechanism

The core of this process is the chiral ruthenium catalyst, which facilitates the enantioselective reduction. The widely accepted mechanism for this reaction involves the formation of a ruthenium hydride species from the hydrogen donor. The prochiral ketone then coordinates to this complex, followed by the stereoselective transfer of the hydride to the carbonyl carbon. The chirality of the resulting alcohol is dictated by the chiral ligand on the ruthenium catalyst.

Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalytic Cycle Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active Hydride Species) Precatalyst->ActiveCatalyst + H-Donor - H-Donor_oxidized Intermediate Ketone Coordination Complex ActiveCatalyst->Intermediate + Pyridyl Ketone ProductComplex Alcohol Product Complex Intermediate->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst - Chiral Pyridyl Alcohol Experimental Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add pyridyl ketone and catalyst to flask. - Flush with inert gas. Start->Setup Reagents Add HCOOH/N(C2H5)3 mixture. Setup->Reagents Reaction Stir at specified temperature (e.g., 27°C) for required time. Reagents->Reaction Quench Quench reaction with saturated NaHCO3 solution. Reaction->Quench Extract Extract with organic solvent (e.g., CH2Cl2). Quench->Extract Dry Dry organic layer over MgSO4, filter, and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify Analyze Analyze for yield and ee (HPLC/GC). Purify->Analyze End End Analyze->End

References

Large-Scale Synthesis of (S)-1-(Pyridin-2-yl)ethanol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-(Pyridin-2-yl)ethanol is a critical chiral intermediate in the pharmaceutical industry, valued for its role as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable methodologies. Both chemo- and biocatalytic approaches are discussed, with an emphasis on asymmetric synthesis to achieve high enantiomeric purity. This guide includes a summary of quantitative data in structured tables for easy comparison of key process parameters, detailed experimental protocols, and visualizations of the synthetic workflows.

Introduction

The chiral secondary alcohol, this compound, is a key starting material for the synthesis of various pharmaceutical agents. Its stereochemistry is often crucial for the therapeutic efficacy and safety profile of the final drug product. Therefore, robust and scalable enantioselective synthetic routes are of paramount importance for industrial production. The primary route to this compound is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This can be achieved through two main strategies: asymmetric hydrogenation using chiral metal catalysts and biocatalytic reduction using whole-cell systems or isolated enzymes.

Industrial Applications:

  • Pharmaceutical Intermediary: Serves as a fundamental building block in the synthesis of a wide range of APIs.[1]

  • Chiral Ligand Synthesis: The pyridyl and hydroxyl moieties can be further functionalized to create chiral ligands for asymmetric catalysis.

  • Fine and Specialty Chemicals: Utilized in the synthesis of various specialty chemicals where chirality is a key feature.[1]

Synthetic Methodologies

The two primary industrial-scale methods for producing this compound are asymmetric transfer hydrogenation and biocatalytic reduction.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful technique for the reduction of ketones to chiral alcohols. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor.

A common catalytic system involves a rhodium (Rh) or ruthenium (Ru) metal center complexed with a chiral diphosphine ligand, such as DuanPhos or BINAP.[2] Formic acid or isopropanol often serves as the hydrogen source. The selection of the catalyst and ligand is critical for achieving high enantioselectivity and turnover numbers (TON), which are crucial for cost-effective large-scale production.[2][3]

Biocatalytic Reduction

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis.[4] For the synthesis of this compound, whole-cell biocatalysts or isolated alcohol dehydrogenases (ADHs) are employed. These enzymes can reduce 2-acetylpyridine with high enantioselectivity, often exceeding 99% ee.[5]

Commonly used microorganisms include species of Lactobacillus and genetically modified E. coli expressing specific ketoreductases.[1] The use of whole cells can be advantageous as it circumvents the need for costly cofactor (NADH or NADPH) addition by utilizing the cell's own regeneration machinery.[6]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

Catalyst/LigandSubstrate/Catalyst RatioHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)ee (%)Reference
[Rh(cod)Cl]₂ / (R,R)-DuanPhos10,000:1HCOOH/NEt₃Dichloromethane2512>9999[2]
[RuCl₂(p-cymene)]₂ / (S)-BINAP5,000:1IsopropanolToluene50249897[2]
Ir-complex / (R)-SynPhos50:1H₂ (600 psi)PhMe/CH₂Cl₂2824>9592[4]

Table 2: Biocatalytic Reduction of 2-Acetylpyridine

BiocatalystSubstrate Conc. (mM)Co-substrateBuffer/SolventTemperature (°C)Time (h)Conversion (%)ee (%)Reference
Lactobacillus kefir ADH100IsopropanolTris-HCl302491>99 (R)[1]
Recombinant E. coli (KRED)50GlucosePhosphate Buffer3512>99>99 (S)
Candida antarctica Lipase B (for kinetic resolution)N/AVinyl AcetateDiisopropyl etherRoom Temp.~50% conv.~50>99[7]

Experimental Protocols

Protocol for Asymmetric Transfer Hydrogenation

This protocol is a representative example for the large-scale synthesis of this compound using a rhodium-based catalyst.

Materials:

  • 2-Acetylpyridine

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R,R)-DuanPhos

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • Catalyst Preparation: In a nitrogen-purged reactor, dissolve [Rh(cod)Cl]₂ (1 part) and (R,R)-DuanPhos (2.2 parts) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the reactor containing the catalyst solution, add a solution of 2-acetylpyridine (10,000 parts) in anhydrous DCM.

  • Hydrogen Donor Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Slowly add this mixture to the reactor.

  • Reaction: Maintain the reaction mixture at 25°C and stir under a nitrogen atmosphere. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Protocol for Whole-Cell Biocatalytic Reduction

This protocol describes a general procedure for the biocatalytic reduction of 2-acetylpyridine using a recombinant E. coli strain overexpressing a ketoreductase (KRED).

Materials:

  • Recombinant E. coli cells expressing a suitable (S)-selective KRED

  • 2-Acetylpyridine

  • Glucose (co-substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Antifoaming agent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell concentration will depend on the specific activity of the biocatalyst.

  • Reaction Setup: In a temperature-controlled bioreactor, add the cell suspension and the phosphate buffer. Add glucose as the co-substrate for cofactor regeneration.

  • Substrate Addition: Slowly feed a solution of 2-acetylpyridine into the bioreactor. The substrate concentration should be maintained at a level that avoids substrate inhibition (typically 50-100 mM).

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 35°C) and pH. Gently agitate the mixture to ensure proper mixing. Monitor the conversion of 2-acetylpyridine and the formation of this compound by HPLC.

  • Work-up: Once the reaction is complete, separate the biomass by centrifugation or filtration.

  • Extraction: Extract the supernatant or filtrate with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting this compound is often of high purity (>99% ee) and may not require further purification. If necessary, vacuum distillation can be performed.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Rh_complex [Rh(cod)Cl]₂ Active_Catalyst Active Catalyst Complex Rh_complex->Active_Catalyst Ligand (R,R)-DuanPhos Ligand->Active_Catalyst Solvent_prep Anhydrous DCM Solvent_prep->Active_Catalyst Reaction_Vessel Reactor at 25°C Active_Catalyst->Reaction_Vessel Substrate 2-Acetylpyridine Substrate->Reaction_Vessel H_Donor HCOOH/NEt₃ H_Donor->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Ecoli Recombinant E. coli Cell_Suspension Cell Suspension Ecoli->Cell_Suspension Buffer Phosphate Buffer Buffer->Cell_Suspension Bioreactor Bioreactor at 35°C Cell_Suspension->Bioreactor Substrate 2-Acetylpyridine Substrate->Bioreactor Cosubstrate Glucose Cosubstrate->Bioreactor Centrifugation Separate Biomass Bioreactor->Centrifugation Extraction Extract with Ethyl Acetate Centrifugation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Conclusion

Both asymmetric transfer hydrogenation and biocatalytic reduction offer effective and scalable routes to enantiomerically pure this compound. The choice of method will depend on factors such as cost of catalyst/biocatalyst, required throughput, and downstream processing considerations. Asymmetric hydrogenation provides high turnover numbers and well-established reaction engineering, while biocatalysis offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint. The protocols and data presented in this document provide a solid foundation for the development and optimization of large-scale synthesis of this important pharmaceutical intermediate.

References

Application Notes: (S)-1-(Pyridin-2-yl)ethanol in the Asymmetric Synthesis of Chiral Alcohols as Natural Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a versatile chiral ligand and auxiliary that has found significant application in asymmetric synthesis. Its unique structure, featuring a stereogenic carbinol center adjacent to a coordinating pyridine nitrogen, allows for the effective transfer of chirality in a variety of chemical transformations. This attribute makes it a valuable tool for researchers and scientists in the field of natural product synthesis and drug development, where the precise control of stereochemistry is paramount for biological activity.

These application notes provide a detailed overview of the use of this compound as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a cornerstone of asymmetric synthesis, providing access to enantioenriched secondary alcohols, which are key intermediates in the synthesis of a wide array of complex natural products.

Core Application: Enantioselective Alkylation of Aldehydes

A primary application of this compound is as a chiral catalyst in the enantioselective addition of diethylzinc to aldehydes. This reaction facilitates the formation of a new carbon-carbon bond and a stereogenic center with high enantioselectivity, yielding valuable chiral secondary alcohols.

The pyridine nitrogen and the hydroxyl group of this compound coordinate to the diethylzinc, forming a chiral catalytic complex. This complex then activates the aldehyde, directing the ethyl group transfer to one of the prochiral faces of the carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Data Presentation: Enantioselective Ethylation of Benzaldehyde

The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral ligands. This reaction, catalyzed by this compound, produces the chiral secondary alcohol, (S)-1-phenyl-1-propanol, a versatile building block in organic synthesis.

Chiral LigandAldehydeOrganozinc ReagentProductYield (%)Enantiomeric Excess (ee, %)
This compoundBenzaldehydeDiethylzinc(S)-1-Phenyl-1-propanol~8080

Experimental Protocols

The following is a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) is prepared in an oven-dried flask equipped with a magnetic stir bar.

  • Addition of Reagents: The solution is cooled to 0 °C. To this solution, diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition: Benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-1-phenyl-1-propanol.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the application of this compound in asymmetric synthesis.

Enantioselective_Ethylation cluster_reactants Reactants cluster_catalyst Chiral Catalyst Benzaldehyde Benzaldehyde Catalytic_Complex Chiral Zinc Complex Benzaldehyde->Catalytic_Complex Coordination Diethylzinc Diethylzinc Diethylzinc->Catalytic_Complex SPE This compound SPE->Catalytic_Complex Forms Product (S)-1-Phenyl-1-propanol Catalytic_Complex->Product Enantioselective Ethylation

Caption: Catalytic cycle for the enantioselective ethylation of benzaldehyde.

Experimental_Workflow Start Start Setup Prepare this compound in Toluene (0 °C) Start->Setup Add_Zn Add Diethylzinc (Stir 30 min) Setup->Add_Zn Add_Aldehyde Add Benzaldehyde Add_Zn->Add_Aldehyde React Stir at 0 °C (Monitor by TLC) Add_Aldehyde->React Quench Quench with aq. NH₄Cl React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Yield & ee Determination Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric ethylation reaction.

Conclusion

This compound serves as an effective chiral ligand for the enantioselective addition of diethylzinc to aldehydes, providing a reliable method for the synthesis of enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for the synthesis of a variety of natural products and pharmaceutically active compounds. The straightforward experimental protocol and the good enantioselectivities achieved make this a practical tool for synthetic chemists. Further optimization of reaction conditions and exploration of a broader substrate scope will continue to expand the utility of this compound in asymmetric synthesis.

Catalytic Applications of Immobilized (S)-1-(Pyridin-2-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyridin-2-yl)ethanol is a valuable chiral building block and ligand in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes it an effective ligand for a variety of metal-catalyzed reactions, leading to high enantioselectivity. The immobilization of this chiral ligand onto solid supports offers significant advantages, including catalyst recyclability, simplified product purification, and the potential for use in continuous flow reactors. These benefits are crucial for developing sustainable and economically viable synthetic processes in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and protocols for the catalytic use of immobilized this compound. It covers common immobilization strategies, potential catalytic applications with representative data, and detailed experimental procedures.

Immobilization Strategies

The covalent attachment of this compound to a solid support is the most common strategy to prevent leaching of the catalyst. The choice of support and linkage method can significantly impact the catalyst's activity and stability.

A general workflow for the immobilization process is outlined below:

G cluster_0 Immobilization Workflow A Support Selection (e.g., Silica, Polystyrene) B Surface Functionalization (e.g., Silanization) A->B Activation C Linker Attachment B->C Modification D This compound Attachment C->D Coupling E Catalyst Characterization D->E Analysis

Caption: General workflow for the immobilization of this compound.

Catalytic Applications

Immobilized this compound, when complexed with a suitable metal precursor, can catalyze a range of asymmetric reactions. The primary application lies in asymmetric transfer hydrogenation and additions of organometallic reagents to carbonyl compounds.

Asymmetric Transfer Hydrogenation of Ketones

Immobilized this compound can be used to prepare heterogeneous catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. Ruthenium and Iridium complexes are commonly employed for this transformation.

Reaction Scheme:

Representative Data:

The following table summarizes typical performance data for the asymmetric transfer hydrogenation of acetophenone using a hypothetical immobilized Ru-catalyst.

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1.0Isopropanol9592 (R)
24'-Chloroacetophenone1.0Isopropanol9290 (R)
31-Tetralone1.0Isopropanol9895 (S)
Enantioselective Addition of Diethylzinc to Aldehydes

The immobilized ligand can also be utilized in the enantioselective addition of diethylzinc to various aldehydes, yielding chiral secondary alcohols. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.

Reaction Scheme:

Representative Data:

The table below shows representative results for the addition of diethylzinc to benzaldehyde catalyzed by an immobilized this compound ligand.

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde2.0Toluene9896 (S)
24-Chlorobenzaldehyde2.0Toluene9594 (S)
3Cinnamaldehyde2.0Toluene9091 (S)

Experimental Protocols

Protocol 1: Immobilization of this compound on Silica Gel

This protocol describes a common method for immobilizing the chiral ligand onto a silica support via a covalent linker.

G cluster_1 Immobilization Protocol A 1. Activate Silica Gel (Acid wash, oven dry) B 2. Silanization (Reflux with APTES in Toluene) A->B C 3. Linker Coupling (React with succinic anhydride) B->C D 4. Ligand Attachment (Activate with EDC/NHS, add this compound) C->D E 5. Washing and Drying (Wash with solvent, dry under vacuum) D->E

Caption: Step-by-step protocol for immobilizing this compound on silica.

Materials:

  • Silica gel (100-200 mesh)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Toluene, Dichloromethane (DCM), Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Activation of Silica Gel: Stir the silica gel in 1 M HCl for 4 hours, then wash with deionized water until the filtrate is neutral. Dry the silica gel in an oven at 120 °C for 24 hours.

  • Silanization: Suspend the activated silica gel in dry toluene. Add APTES (10% w/w of silica) and reflux the mixture for 24 hours under a nitrogen atmosphere. After cooling, filter the silica, wash with toluene and ethanol, and dry under vacuum.

  • Linker Attachment: Suspend the aminated silica in dry DCM. Add succinic anhydride (2 eq. to amine loading) and TEA (2.5 eq.) and stir at room temperature for 12 hours. Filter, wash with DCM, and dry.

  • Ligand Immobilization: Suspend the carboxyl-functionalized silica in dry DMF. Add EDC (1.5 eq. to carboxyl loading) and NHS (1.5 eq.) and stir for 4 hours at room temperature. Add this compound (1.2 eq.) and continue stirring for 24 hours.

  • Final Washing: Filter the solid, and wash sequentially with DMF, water, ethanol, and DCM. Dry the immobilized catalyst under vacuum at 60 °C.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the immobilized catalyst in a typical transfer hydrogenation reaction.

Materials:

  • Immobilized this compound on silica

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Isopropanol

  • Sodium isopropoxide

Procedure:

  • Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, suspend the immobilized ligand (1 mol%) and [Ru(p-cymene)Cl₂]₂ (0.5 mol%) in dry isopropanol. Stir the mixture at 80 °C for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the mixture to room temperature. Add acetophenone (1 mmol) and a solution of sodium isopropoxide in isopropanol (5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Work-up: Upon completion, filter the catalyst and wash it with isopropanol. The catalyst can be dried and reused.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude alcohol by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Logical Relationships in Catalysis

The effectiveness of the immobilized catalyst is dependent on several interconnected factors.

G cluster_2 Factors Influencing Catalytic Performance A Support Material E Catalyst Performance (Activity, Selectivity, Reusability) A->E B Linker Nature B->E C Metal Precursor C->E D Reaction Conditions D->E

Caption: Interplay of factors affecting the performance of the immobilized catalyst.

Conclusion

The immobilization of this compound provides a robust platform for heterogeneous asymmetric catalysis. The protocols and data presented here serve as a guide for researchers to develop and optimize catalytic systems for the synthesis of chiral molecules. The versatility of the ligand, combined with the practical advantages of immobilization, makes this a promising approach for applications in academic and industrial research. Further exploration of different supports, linkers, and metal precursors can lead to the development of highly efficient and selective catalysts for a broader range of chemical transformations.

Troubleshooting & Optimization

Improving low yield in the synthesis of (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-1-(Pyridin-2-yl)ethanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound, with a focus on improving low yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of asymmetric reduction of 2-acetylpyridine.

Issue 1: Low Chemical Yield

Q1: My reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are common causes and troubleshooting steps for the asymmetric reduction of 2-acetylpyridine:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For catalytic hydrogenations, ensure the temperature is optimal for catalyst activity.

    • Poor Catalyst Activity (for Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. The nitrogen atom in pyridine can act as a catalyst poison.[1] Using an acidic co-solvent like acetic acid can protonate the pyridine nitrogen, preventing it from binding to the metal catalyst and enhancing the reaction rate.[2][3] Ensure the catalyst was not unduly exposed to air during handling, which can lead to deactivation.

    • Reagent Decomposition: Borane reagents like DIP-Chloride are sensitive to moisture and air. Use freshly opened reagents or anhydrous solvents to prevent decomposition.

  • Side Reactions:

    • Cannizzaro-type Reactions: In the presence of a strong base, 2-acetylpyridine can undergo disproportionation.

    • Polymerization: Under certain conditions, particularly at elevated temperatures, pyridine derivatives can polymerize.

    • Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions could potentially lead to the reduction of the pyridine ring itself, although this typically requires more forcing conditions.

  • Product Loss During Work-up and Purification:

    • This compound is water-soluble. During aqueous work-up, repeated extractions with an organic solvent are necessary to ensure complete recovery of the product.

    • Volatility: The product may be lost during solvent removal under high vacuum. Use a rotary evaporator with controlled temperature and pressure.

    • Purification Issues: Choose an appropriate purification method. Flash column chromatography on silica gel is common, but care must be taken to select the right eluent system to avoid product streaking or irreversible adsorption.

Issue 2: Low Enantioselectivity (ee)

Q2: The enantiomeric excess (ee) of my this compound is low. How can I improve it?

A2: Achieving high enantioselectivity is a critical aspect of this synthesis. Low ee values are often traced back to the following:

  • For Asymmetric Reduction with DIP-Chloride:

    • Reagent Quality: The enantiomeric purity of the DIP-Chloride is paramount. It is prepared from α-pinene, and any impurity in the starting material will directly impact the ee of the product. Use high-purity, commercially available DIP-Chloride.

    • Reaction Temperature: Temperature plays a crucial role. Lowering the reaction temperature (e.g., to -25 °C or even -78 °C) often leads to a significant increase in enantioselectivity.[4]

    • Moisture: Water can react with the borane reagent, leading to the formation of achiral reducing species that will produce a racemic mixture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • For Catalytic Asymmetric Hydrogenation:

    • Ligand Choice: The chiral ligand is the source of asymmetry. The choice of ligand (e.g., BINAP derivatives, chiral diamines) is critical and should be optimized for the substrate.

    • Solvent Effects: The solvent can influence the catalyst's conformation and, therefore, its enantioselectivity. Methanol is often a good solvent for these reactions.[5]

    • Pressure: Hydrogen pressure can sometimes affect enantioselectivity. This parameter may need to be screened for optimal results.

Issue 3: Inconsistent Reaction Results

Q3: I am getting inconsistent results between batches. What could be the reason?

A3: Inconsistent results are often due to subtle variations in experimental conditions. To ensure reproducibility:

  • Reagent Purity and Handling: Always use reagents from the same supplier and lot number if possible. Pay close attention to the handling of air- and moisture-sensitive reagents.

  • Inert Atmosphere: Ensure a consistently dry and oxygen-free reaction environment. The quality of the inert gas and the technique for maintaining an inert atmosphere are important.

  • Temperature Control: Use a reliable cryostat or cooling bath to maintain a constant temperature, especially for reactions sensitive to temperature fluctuations.

  • Stirring: Ensure consistent and efficient stirring, particularly for heterogeneous catalytic reactions, to ensure good mixing and mass transfer.

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic methods for producing chiral 1-(Pyridin-2-yl)ethanol.

Table 1: Biocatalytic Reduction of 2-Acetylpyridine

MicroorganismProduct ConfigurationEnantiomeric Excess (ee)Conversion/Yield
Lactobacillus senmaizukei(R)-1-(pyridin-2-yl)ethanone>99%>99%

Note: The original study focused on the (R)-enantiomer, but demonstrates the high potential of biocatalysis for this transformation.[6]

Table 2: Asymmetric Transfer Hydrogenation with Ru-Catalysts

Catalyst SystemSubstrateYieldee
RuCl--INVALID-LINK--4-Chromanone (analogous substrate)Quantitative97% (S)

Note: This data is for an analogous substrate, 4-chromanone, but demonstrates the high efficiency of this type of catalyst system under acidic hydrogenation conditions.[5]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Acetylpyridine using (-)-DIP-Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Acetylpyridine

  • (-)-DIP-Chloride (B-chlorodiisopinocampheylborane)

  • Anhydrous diethyl ether or THF

  • Diethanolamine

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • An inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Reaction:

    • Dissolve 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to -25 °C using a suitable cooling bath.

    • Slowly add a solution of (-)-DIP-Chloride (1.1-1.5 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the internal temperature below -20 °C.

    • Stir the reaction mixture at -25 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of diethanolamine to complex the boron species.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Wash the mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Catalytic Asymmetric Hydrogenation using a Ru-Catalyst

This protocol is a general representation of a catalytic hydrogenation process.

Materials:

  • 2-Acetylpyridine

  • Chiral Ru-catalyst (e.g., RuCl--INVALID-LINK--)

  • Methanol

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup:

    • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru-catalyst (0.1-1 mol%).

    • Add 2-acetylpyridine (1.0 eq) and anhydrous, degassed methanol.

  • Reaction:

    • Seal the glass liner inside the high-pressure reactor.

    • Purge the reactor several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) for the specified time (e.g., 12-24 hours).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Visualizations

Below are diagrams illustrating key workflows and proposed reaction mechanisms.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents (2-Acetylpyridine, Catalyst/Reagent) setup Assemble Apparatus under Inert Gas reagents->setup glassware Oven-Dry Glassware glassware->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve cool Cool to Target Temperature dissolve->cool add_reagent Add Reducing Agent / Pressurize with H2 cool->add_reagent stir Stir and Monitor (TLC/HPLC) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product product purify->product This compound

Caption: General experimental workflow for the synthesis of this compound.

dip_cl_mechanism ketone 2-Acetylpyridine ts Boat-like Transition State (Steric Hindrance Model) ketone->ts dip_cl (-)-DIP-Chloride dip_cl->ts intermediate Boron-alkoxide Complex ts->intermediate workup Work-up (e.g., with Diethanolamine) intermediate->workup product This compound workup->product

Caption: Proposed mechanism for the asymmetric reduction of a ketone with DIP-Chloride.

ru_catalysis_mechanism catalyst [Ru(II)-Chiral Ligand] hydride [Ru-H] Hydride Species catalyst->hydride Activation h2 H₂ h2->hydride outer_sphere Outer-Sphere Complex (H-bonding) hydride->outer_sphere ketone 2-Acetylpyridine ketone->outer_sphere product_complex Product-Catalyst Complex outer_sphere->product_complex Hydride Transfer product_complex->catalyst Product Release product This compound product_complex->product

Caption: Simplified mechanism of Ru-catalyzed asymmetric ketone hydrogenation.

References

Technical Support Center: Optimizing Enantioselectivity in the Asymmetric Reduction of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of 2-acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric reduction of 2-acetylpyridine?

A1: The most prevalent and effective methods for the asymmetric reduction of 2-acetylpyridine to produce chiral 1-(pyridin-2-yl)ethanol involve catalytic hydrogenation and catalytic transfer hydrogenation. These methods utilize chiral catalysts, typically based on ruthenium (Ru) or iridium (Ir), in combination with chiral ligands to achieve high enantioselectivity.

Q2: My enantioselectivity is low. What are the first parameters I should investigate?

A2: Low enantioselectivity can stem from several factors. The first parameters to scrutinize are:

  • Catalyst and Ligand Integrity: Ensure the purity and proper handling of your catalyst and chiral ligand. Many catalysts are air and moisture sensitive.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. Often, lower temperatures favor higher enantiomeric excess (ee).

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.

Q3: Can the substituent on the pyridine ring of 2-acetylpyridine affect the reaction?

A3: Absolutely. The electronic and steric properties of substituents on the pyridine ring can significantly influence both the conversion and enantioselectivity of the reaction. For instance, in the direct asymmetric reductive amination of 2-acetylpyridines, the presence and nature of a substituent at the 6-position of the pyridine ring were found to be crucial for achieving high enantioselectivity and conversion.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a common hurdle in asymmetric synthesis. Below is a systematic guide to troubleshoot this issue.

Potential Cause Recommended Solution
Impure or Degraded Catalyst/Ligand - Use freshly prepared or purchased catalysts and ligands from a reliable source.- Handle air and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Suboptimal Reaction Temperature - Perform a temperature screening study. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
Inappropriate Solvent - Conduct a solvent screen. Solvents such as isopropanol, ethanol, and dichloromethane can have a significant effect on the ee%. The optimal solvent is catalyst and ligand dependent.
Incorrect Catalyst/Ligand Ratio - Optimize the metal-to-ligand ratio. An excess of the ligand is sometimes beneficial.
Presence of Impurities - Ensure the purity of the 2-acetylpyridine substrate and the hydrogen source (for transfer hydrogenation, e.g., isopropanol, formic acid). Impurities can act as catalyst poisons.
Issue 2: Low or No Conversion
Potential Cause Recommended Solution
Catalyst Deactivation - Ensure strict exclusion of air and moisture. Use anhydrous and degassed solvents.- The pyridine nitrogen of the substrate or product can sometimes inhibit the metal catalyst. Consider using a higher catalyst loading or a different catalyst system.
Insufficient Hydrogen Source - For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is used.- For hydrogenation, ensure the hydrogen pressure is at the recommended level for the specific catalyst system.
Incorrect Base or Additive - Some catalytic systems require a base (e.g., KOH, t-BuOK) to generate the active catalyst. Ensure the correct base and stoichiometry are used.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the asymmetric reduction of 2-acetylpyridine and related ketones to provide a comparative overview of different catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

Catalyst PrecursorChiral LigandHydrogen DonorBaseSolventTemp. (°C)Yield (%)ee (%)
[RuCl₂(η⁶-arene)]₂N-benzyl-norephedrinei-PrOH-i-PrOH20-56-89[1]
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃-CH₂Cl₂28>9597
[(R,R)-Teth-TsDPEN-Ru(II)]-HCOOH/NEt₃-H₂O409899

Table 2: Asymmetric Hydrogenation of Aryl Ketones (General)

Data for general aryl ketones, which can serve as a starting point for optimizing 2-acetylpyridine reduction.

Catalyst PrecursorChiral LigandH₂ Pressure (atm)BaseSolventTemp. (°C)Yield (%)ee (%)
RuCl₂--INVALID-LINK--n(S,S)-DPEN45KOHi-PrOH3010080[2]
RuCl₂[(S)-xylbinap](S,S)-DAIPEN4K₂CO₃EtOH809998

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

This protocol is a general guideline for the asymmetric transfer hydrogenation of 2-acetylpyridine.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)- or (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)

  • 2-acetylpyridine

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral TsDPEN ligand (0.011 mmol) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes to form the catalyst.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add 2-acetylpyridine (1 mmol) to the reaction vessel.

  • Add the formic acid/triethylamine mixture (1-2 mL) to the reaction.

  • Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_EE cluster_optimization Optimization Cycle start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst, Ligand, and Substrate start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed optimize_temp Optimize Temperature (Often lower is better) check_conditions->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent Improvement Seen optimize_ratio Optimize Catalyst/Ligand Ratio optimize_solvent->optimize_ratio Further Optimization Needed final_ee Achieved High Enantioselectivity optimize_ratio->final_ee Optimization Successful

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Reaction Pathway for Asymmetric Transfer Hydrogenation

ATH_Mechanism Ru_precatalyst [Ru]-Cl (Precatalyst) Active_RuH [Ru]-H (Active Hydride) Ru_precatalyst->Active_RuH + H-Donor - H-X Transition_State [Ru]--H--C=O (Transition State) Active_RuH->Transition_State Ketone 2-Acetylpyridine Ketone->Transition_State Product_Complex [Ru]-O-CH-R Transition_State->Product_Complex Product_Complex->Active_RuH - Product Chiral_Alcohol Chiral 1-(pyridin-2-yl)ethanol Product_Complex->Chiral_Alcohol + H-Donor

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridyl Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals engaged in the catalytic hydrogenation of pyridyl ketones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical chemical transformation, with a focus on understanding and mitigating catalyst deactivation.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the hydrogenation of pyridyl ketones.

Problem 1: Low or No Catalytic Activity from the Start

Possible Causes and Solutions

  • Improper Catalyst Activation: The catalyst may not have been properly activated before use.

    • Solution: Ensure the catalyst is properly pre-reduced according to the manufacturer's protocol. For example, palladium on carbon (Pd/C) catalysts often require a pre-reduction step under a hydrogen atmosphere to remove surface oxides.

  • Presence of Potent Catalyst Poisons in the Substrate or Solvent: Contaminants can irreversibly bind to the catalyst's active sites.

    • Solution: Purify the pyridyl ketone substrate and solvent to remove common poisons. Sulfur compounds, even in trace amounts, are known to be potent poisons for noble metal catalysts.[1][2] Nitrogen-containing compounds, including the pyridine substrate itself, can also act as inhibitors.

  • Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the specific catalyst and substrate.

    • Solution: Review the literature for recommended conditions for similar pyridyl ketone hydrogenations. A systematic optimization of reaction parameters may be necessary.

Problem 2: Rapid Catalyst Deactivation During the Reaction

Possible Causes and Solutions

  • Substrate or Product Inhibition/Poisoning: The pyridyl ketone substrate or the resulting piperidinyl alcohol product can adsorb strongly onto the catalyst surface, blocking active sites. The basic nature of the pyridine nitrogen can lead to strong interactions with the metal surface.[3][4]

    • Solution: Adjusting the reaction conditions, such as temperature and pressure, can sometimes mitigate this effect. In some cases, the use of acidic additives can protonate the pyridine nitrogen, reducing its inhibitory effect.

  • Coke Formation (Fouling): Carbonaceous deposits can form on the catalyst surface, physically blocking active sites and pores.[5][6] This can be exacerbated by high temperatures.

    • Solution: Lowering the reaction temperature can reduce the rate of coke formation. A regeneration procedure involving controlled oxidation to burn off the coke may be necessary.[7][8]

  • Metal Leaching: The active metal may be dissolving from the support into the reaction medium, leading to a permanent loss of activity.[9][10]

    • Solution: Ensure the solvent is not corrosive to the metal catalyst under the reaction conditions. The choice of catalyst support can also influence metal leaching.

Problem 3: Poor Selectivity or Formation of Byproducts

Possible Causes and Solutions

  • Over-hydrogenation: Hydrogenation of the pyridine ring may occur when only reduction of the ketone is desired, or vice-versa.

    • Solution: The choice of catalyst and reaction conditions is crucial for selectivity. For instance, certain catalysts may favor ketone reduction at lower temperatures and pressures, while higher severity conditions might promote ring saturation. The use of catalyst poisons in a controlled manner, such as diphenylsulfide, has been shown to selectively inhibit certain hydrogenation pathways.[2]

  • Side Reactions: The substrate may undergo side reactions such as hydrogenolysis or isomerization.

    • Solution: Optimization of reaction conditions (temperature, pressure, solvent) is key. A different catalyst or support may be required to minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in pyridyl ketone hydrogenation?

A1: The most common poisons include:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are particularly detrimental to noble metal catalysts like palladium and platinum.[1][2]

  • Nitrogen Compounds: The pyridine substrate and the piperidine product can act as inhibitors by strongly adsorbing to the catalyst surface.[3][4]

  • Halides: Chloride and other halide ions can poison the catalyst.

  • Carbon Monoxide: If present in the hydrogen gas stream, CO can act as a strong inhibitor.

Q2: How can I determine the cause of my catalyst deactivation?

A2: A combination of analytical techniques can help identify the deactivation mechanism:

  • Temperature-Programmed Oxidation (TPO): To quantify the amount of coke on the catalyst.

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To analyze the reaction mixture for leached metal.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active metal and identify surface poisons.

  • Transmission Electron Microscopy (TEM): To observe changes in metal particle size (sintering) or morphology.

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:

  • Coking/Fouling: Controlled oxidation in air or oxygen to burn off carbon deposits, followed by re-reduction.[7][8]

  • Poisoning: For temporary poisons, a solvent wash or treatment with a specific reagent may be effective. For example, a wash with a chloroform and glacial acetic acid mixture has been used to regenerate palladium catalysts.[11]

  • Sintering: This is often irreversible, but some redispersion techniques involving treatment with oxidizing agents and halogens exist.

Q4: How does the choice of catalyst support affect deactivation?

A4: The support plays a crucial role in catalyst stability. Acidic supports can sometimes promote coking, while the interaction between the metal and the support can influence resistance to sintering and leaching. The porosity of the support also affects its susceptibility to pore blockage by coke.

Data Presentation

Table 1: Influence of Additives on Catalyst Activity and Selectivity in a Model Pyridine Derivative Hydrogenation

CatalystAdditiveSubstrate Conversion (%)Product Selectivity (%)Reference
10% Pd/CNone9580 (Piperidine derivative)[1]
10% Pd/CH₂SO₄>9995 (Piperidine derivative)[1]
10% Pd/CPyridine5098 (Ketone reduction only)[3][4]
10% Pd/CDiphenylsulfide85>99 (Olefin reduction, ketone untouched)[2]

Note: Data is illustrative and based on related hydrogenation reactions. Actual results may vary depending on the specific pyridyl ketone and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity in Pyridyl Ketone Hydrogenation
  • Catalyst Preparation: Weigh the catalyst (e.g., 5 mol% of 10% Pd/C) and place it in a high-pressure reactor.

  • Reactor Setup: Add a magnetic stir bar and the pyridyl ketone substrate dissolved in a suitable solvent (e.g., ethanol, methanol).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC, HPLC, or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified.

Protocol 2: Regeneration of a Coked Palladium Catalyst
  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol) to remove any adsorbed organic species. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C).

  • Oxidation: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst to 200-300 °C under a flow of a dilute air/nitrogen mixture (e.g., 5% air in N₂). Hold at this temperature for 2-4 hours to burn off the coke. Caution: The oxidation of coke is exothermic and should be carefully controlled to avoid overheating and sintering of the catalyst.

  • Reduction: After cooling to room temperature under nitrogen, switch the gas flow to a dilute hydrogen/nitrogen mixture (e.g., 5% H₂ in N₂). Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours to reduce the palladium oxide back to metallic palladium.

  • Passivation (Optional but Recommended for Safety): Cool the catalyst to room temperature under nitrogen. To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a very low concentration of oxygen in nitrogen (e.g., 1% O₂ in N₂) for a short period to form a stable oxide layer on the surface. The catalyst will need to be reactivated (reduced) before its next use.

Visualizations

Troubleshooting_Workflow start Low or No Activity check_activation Verify Catalyst Activation Protocol start->check_activation check_poisons Analyze Substrate/Solvent for Poisons (S, N, etc.) start->check_poisons check_conditions Review Reaction Conditions (T, P) start->check_conditions deactivation Rapid Deactivation analyze_deactivation Characterize Spent Catalyst (TPO, ICP, TEM, XPS) deactivation->analyze_deactivation coking Coking Identified analyze_deactivation->coking High Carbon Content leaching Leaching Identified analyze_deactivation->leaching Metal in Solution poisoning Poisoning Identified analyze_deactivation->poisoning Poisons Detected regenerate_coke Regenerate by Controlled Oxidation coking->regenerate_coke optimize_leaching Modify Solvent or Catalyst Support leaching->optimize_leaching purify_feed Purify Feedstock poisoning->purify_feed

Caption: A workflow for troubleshooting common catalyst deactivation issues.

Deactivation_Mechanisms catalyst Active Catalyst (e.g., Pd/C) deactivated_catalyst Deactivated Catalyst catalyst->deactivated_catalyst Deactivation Pathways poisoning Poisoning (e.g., Sulfur, Pyridine) poisoning->deactivated_catalyst coking Coking/Fouling (Carbon Deposition) coking->deactivated_catalyst sintering Sintering (Thermal Degradation) sintering->deactivated_catalyst leaching Leaching (Metal Dissolution) leaching->deactivated_catalyst

Caption: Common mechanisms of catalyst deactivation in hydrogenation reactions.

References

Purification methods for chiral pyridine alcohols from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of chiral pyridine alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chiral pyridine alcohols from a reaction mixture?

A1: The primary methods for resolving and purifying chiral pyridine alcohols include:

  • Enzymatic Kinetic Resolution (EKR): This highly selective method uses enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.[1][2][]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[4][][6]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts.[][7] These salts have different solubilities, allowing for their separation by fractional crystallization.[7][8]

Q2: How do I choose the best purification method for my specific chiral pyridine alcohol?

A2: The choice of method depends on several factors:

  • Scale of purification: For small-scale analytical purposes, chiral HPLC or SFC is often preferred. For larger, preparative scales, enzymatic resolution or diastereomeric salt crystallization can be more cost-effective.[2][4]

  • Properties of the alcohol: The structure and functional groups of the pyridine alcohol can influence the success of a particular method. For example, the position of the hydroxyl group and other substituents on the pyridine ring can affect enzyme selectivity.[2]

  • Available equipment: Chiral chromatography requires specialized columns and instrumentation.[4] Enzymatic resolution may require specific enzymes and incubation equipment.

  • Desired purity: All three methods can achieve high enantiomeric excess (ee), but optimization is often necessary.

Q3: Can I use a non-enzymatic catalyst for kinetic resolution?

A3: Yes, non-enzymatic chiral catalysts, such as planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP), have been developed for the kinetic resolution of secondary alcohols through enantioselective acylation.[9][10] These can be an alternative to enzymatic methods, although their selectivity may vary depending on the substrate.[10]

Troubleshooting Guides

Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion - Inactive enzyme- Incorrect solvent- Non-optimal temperature- Presence of inhibitors in the reaction mixture- Use a fresh batch of enzyme.- Screen different organic solvents (e.g., diisopropyl ether, hexane).[2][11]- Optimize the reaction temperature. Some reactions are faster at elevated temperatures (e.g., 60 °C) without loss of enantioselectivity.[2]- Purify the crude reaction mixture to remove potential inhibitors before the resolution step.
Low enantioselectivity (low ee) - Enzyme is not selective for the substrate.- Incorrect acyl donor.- Racemization of the product or starting material.- Screen different lipases (e.g., Candida antarctica lipase (CAL), Burkholderia cepacia lipase (BCL)).[1][2]- Test different acyl donors (e.g., vinyl acetate, acetic anhydride).[1][2]- Monitor the reaction over time to check for racemization. Lowering the temperature may help.[1]
Difficulty separating the product ester and unreacted alcohol - Similar polarities of the two compounds.- Optimize the column chromatography conditions (e.g., solvent system, silica gel grade).- Consider derivatizing the unreacted alcohol to alter its polarity before chromatography.
Chiral HPLC/SFC
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Non-optimal mobile phase.- Inappropriate column temperature.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[12][13]- Systematically vary the mobile phase composition (e.g., ratio of hexane/ethanol, presence of additives).[12][13]- Adjust the column temperature, as lower temperatures often improve resolution.[12]
Peak tailing - Interaction with active sites on the column.- Incorrect mobile phase pH.- Column overload.- Use a high-purity silica-based column.- Add a mobile phase modifier like triethylamine (TEA) for basic analytes.[14]- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[14]- Reduce the injection volume or sample concentration.[15]
Ghost peaks - Contaminated mobile phase or HPLC system.- Carryover from previous injections.- Column bleed.- Use high-purity solvents and degas the mobile phase.[16]- Implement a thorough needle wash protocol.- Flush the column with a strong solvent.[16]
Retention time drift - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.[15]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[15]
Diastereomeric Salt Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Inappropriate solvent.- Supersaturation not reached.- Salt is too soluble.- Screen a variety of solvents with different polarities.- Concentrate the solution slowly.- Cool the solution slowly and/or add an anti-solvent.
Formation of an oil instead of crystals - Salt has a low melting point.- High concentration of impurities.- Try a different resolving agent or solvent.- Purify the crude alcohol before salt formation.- Use seeding with a small amount of crystalline material.
Low diastereomeric excess (de) of the crystallized salt - Co-crystallization of both diastereomers.- Inefficient fractional crystallization.- Optimize the crystallization temperature and cooling rate.- Perform multiple recrystallization steps.- Analyze the composition of the mother liquor to assess the efficiency of the resolution.
Difficulty recovering the enantiomer from the salt - Incomplete salt breaking.- Degradation of the enantiomer during workup.- Ensure complete neutralization with acid or base to break the salt.[17]- Use mild conditions for the workup to avoid racemization or degradation.- Perform an extraction to separate the free enantiomer from the resolving agent.[17]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Pyridine Alcohol

This protocol provides a general procedure for the lipase-catalyzed enantioselective acetylation of a racemic pyridine alcohol.

Materials:

  • Racemic pyridine alcohol

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Temperature-controlled bath

Procedure:

  • Dissolve the racemic pyridine alcohol in the anhydrous organic solvent in the reaction vessel.

  • Add the acyl donor to the solution. A common molar ratio is 1.5-2 equivalents relative to the alcohol.

  • Add the lipase to the reaction mixture. The amount of enzyme can vary, but a typical starting point is 10-20 mg per mmol of alcohol.

  • Stir the mixture at a controlled temperature (e.g., room temperature or 60°C).[2]

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high ee.

  • Filter off the enzyme and wash it with the reaction solvent. The enzyme can often be reused.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acylated and unreacted alcohol by column chromatography on silica gel to separate the two components.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of pyridine alcohol enantiomers.

Materials:

  • Racemic pyridine alcohol standard

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., triethylamine, trifluoroacetic acid)

  • A selection of chiral stationary phases (CSPs) (e.g., polysaccharide-based columns)

  • HPLC system with a UV detector

Procedure:

  • Column Screening:

    • Prepare a stock solution of the racemic pyridine alcohol in a suitable solvent.

    • Screen a set of 2-3 different chiral columns with a generic mobile phase (e.g., 90:10 hexane:isopropanol).

    • Evaluate the chromatograms for any signs of peak separation.

  • Mobile Phase Optimization:

    • For the most promising column, systematically vary the ratio of the mobile phase components (e.g., from 95:5 to 80:20 hexane:isopropanol).

    • If separation is still poor, try a different alcohol modifier (e.g., ethanol).

    • For basic pyridine alcohols, consider adding a small amount of a basic additive (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase is identified, optimize the flow rate. Lower flow rates often lead to better resolution.

    • Investigate the effect of column temperature. Lower temperatures usually enhance enantioselectivity.[12]

  • Method Validation:

    • Once optimal conditions are found, validate the method for reproducibility by performing multiple injections.

Data Presentation

Table 1: Comparison of Lipases for the Kinetic Resolution of 1-(2-Pyridyl)ethanol

LipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)ee (%) of (S)-alcoholee (%) of (R)-acetate
Candida antarctica (CAL)Vinyl AcetateDiisopropyl etherRoom Temp2450>99>99
Burkholderia cepacia (BCL)Vinyl AcetateHexane3048489295
Pseudomonas fluorescensAcetic AnhydrideToluene4036518890

Note: Data is illustrative and compiled from typical results in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Purification Methods cluster_ekr EKR Products cluster_chroma Chromatography Products cluster_cryst Crystallization Products cluster_final Final Products racemic_mixture Racemic Pyridine Alcohol Mixture enzymatic Enzymatic Kinetic Resolution (EKR) racemic_mixture->enzymatic chromatography Chiral Chromatography (HPLC/SFC) racemic_mixture->chromatography crystallization Diastereomeric Salt Crystallization racemic_mixture->crystallization ester_product (R)-Ester enzymatic->ester_product unreacted_alcohol (S)-Alcohol enzymatic->unreacted_alcohol enantiomer_r_chroma (R)-Enantiomer chromatography->enantiomer_r_chroma enantiomer_s_chroma (S)-Enantiomer chromatography->enantiomer_s_chroma diastereomeric_salt Diastereomeric Salt crystallization->diastereomeric_salt Filtration mother_liquor Mother Liquor crystallization->mother_liquor final_r Pure (R)-Enantiomer ester_product->final_r Hydrolysis final_s Pure (S)-Enantiomer unreacted_alcohol->final_s enantiomer_r_chroma->final_r enantiomer_s_chroma->final_s diastereomeric_salt->final_r Salt Breaking mother_liquor->final_s Salt Breaking

Caption: Workflow for the purification of chiral pyridine alcohols.

troubleshooting_logic cluster_method Identify Method cluster_hplc_actions HPLC Troubleshooting cluster_ekr_actions EKR Troubleshooting cluster_cryst_actions Crystallization Troubleshooting start Poor Enantiomeric Separation is_hplc Chiral HPLC? start->is_hplc is_ekr Enzymatic Resolution? start->is_ekr is_cryst Crystallization? start->is_cryst is_hplc->is_ekr No change_csp Screen Different CSPs is_hplc->change_csp Yes is_ekr->is_cryst No screen_enzymes Screen Different Enzymes is_ekr->screen_enzymes Yes change_resolving_agent Try Different Resolving Agent is_cryst->change_resolving_agent Yes optimize_mobile_phase Optimize Mobile Phase change_csp->optimize_mobile_phase change_temp Adjust Temperature optimize_mobile_phase->change_temp end Successful Separation change_temp->end change_acyl_donor Change Acyl Donor screen_enzymes->change_acyl_donor optimize_conditions Optimize Temp & Solvent change_acyl_donor->optimize_conditions optimize_conditions->end optimize_solvent Optimize Solvent change_resolving_agent->optimize_solvent recrystallize Recrystallize optimize_solvent->recrystallize recrystallize->end

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Technical Support Center: Overcoming Challenges in the Scale-up of (S)-1-(Pyridin-2-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of (S)-1-(Pyridin-2-yl)ethanol synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale to preparative-scale production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis & Reaction Optimization

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in the asymmetric reduction of 2-acetylpyridine can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity/Loading:

    • Biocatalysis (Ketoreductase/Whole-Cell): Ensure the enzyme or whole-cell catalyst is active. Improper storage or handling can lead to denaturation. Consider increasing the catalyst loading, but be mindful of cost-effectiveness at scale. For whole-cell systems, the cell density and viability are critical.

    • Chemo-catalysis (Asymmetric Hydrogenation/Transfer Hydrogenation): The catalyst may be poisoned. The pyridine nitrogen of the substrate or product can coordinate to the metal center, inhibiting catalysis.[1] Using bulky, electron-rich ligands can sometimes mitigate this effect. Ensure all reagents and solvents are free from impurities, especially sulfur or other coordinating species.

  • Reaction Conditions:

    • Temperature: Inconsistent temperature control can lead to side reactions or reduced catalyst activity. Ensure uniform heating and cooling, which can be a challenge in larger reactors.

    • pH (for biocatalysis): The pH of the reaction medium is crucial for enzyme activity and stability. Monitor and maintain the optimal pH for the specific ketoreductase being used.

    • Cofactor Regeneration (for biocatalysis): Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) will stall the reaction. Ensure the co-substrate (e.g., isopropanol, glucose) is not limiting and that the corresponding dehydrogenase (if used) is active.

  • Substrate Quality: Impurities in the 2-acetylpyridine starting material can inhibit the catalyst. It is advisable to use high-purity substrate.

Q2: I am observing low enantiomeric excess (ee). How can I improve the stereoselectivity?

A2: Achieving high enantiomeric excess is paramount for the utility of this compound. Here are key areas to investigate:

  • Catalyst Choice:

    • Biocatalysis: Not all ketoreductases (KREDs) will exhibit high stereoselectivity for 2-acetylpyridine. It may be necessary to screen a panel of KREDs to find one that favors the (S)-enantiomer with high selectivity.

    • Chemo-catalysis: The choice of the chiral ligand is critical. The ligand's structure dictates the chiral environment around the metal center. Ensure the chiral ligand is of high enantiomeric purity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. An optimal balance must be found.

  • Solvent System: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screen different solvents to find the optimal one for your catalytic system.

  • Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity.

Q3: My biocatalytic reaction stalls before completion. What could be the issue?

A3: Stalling in biocatalytic reactions is a common scale-up challenge. Potential causes include:

  • Product Inhibition: The product, this compound, may inhibit the ketoreductase at higher concentrations.

  • Substrate Toxicity: High concentrations of 2-acetylpyridine can be toxic to whole-cell catalysts.

  • pH Shift: The reaction may cause a shift in the pH of the medium to a range where the enzyme is no longer active.

  • Cofactor Limitation: As mentioned previously, inefficient cofactor regeneration will halt the reaction.

To address these issues, consider a fed-batch approach for both the substrate and the co-substrate to maintain optimal concentrations. Implementing in-situ product removal could also be a viable strategy at a larger scale.

Work-up & Purification

Q4: I am having difficulty with the purification of this compound. What are the best practices?

A4: The purification of this compound can be challenging due to its polarity and ability to act as a ligand.

  • Extraction: After quenching the reaction, extraction is a common first step. Due to the basicity of the pyridine ring, adjusting the pH of the aqueous layer can influence its partitioning. However, be cautious as the product is an alcohol and may have some water solubility.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for purification. A gradient of a polar solvent (e.g., ethyl acetate or ethanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The polar nature of the compound may require a more polar eluent system. Tailing on the column can be an issue due to the interaction of the pyridine nitrogen with the acidic silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

    • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially at a larger scale.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method. This can also sometimes be used to enrich the enantiomeric excess.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: Accurate determination of enantiomeric excess is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are often effective for separating chiral alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like pyridines.

  • Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the pyridine ring (around 260 nm).

Quantitative Data

The following tables summarize typical quantitative data for the production of this compound under various conditions.

Table 1: Comparison of Biocatalytic Methods for 2-Acetylpyridine Reduction

Catalyst SystemSubstrate Conc. (mM)Co-substrateTemp (°C)Time (h)Conversion (%)Yield (%)ee (%) (S)
Ketoreductase (KRED-132)50Isopropanol3024>9995>99
Whole-cell (Candida maris)107Glucose3048>999997 (R)*
Whole-cell (Z. rouxii)50Sorbitol3024>95>90>99
Recombinant E. coli (KRED)500Glucose3518>95>90>99

*Note: Some microorganisms may produce the (R)-enantiomer. The choice of biocatalyst is crucial for obtaining the desired (S)-enantiomer.

Table 2: Comparison of Chemo-catalytic Methods for 2-Acetylpyridine Reduction

CatalystChiral LigandH₂ SourceSolventTemp (°C)S/C RatioYield (%)ee (%) (S)
[Rh(COD)Cl]₂(S)-BinapineH₂ (10 atm)Toluene251000>9599
RuCl₂(PPh₃)₃(S,S)-TsDPENHCOOH/NEt₃Acetonitrile285009898
[Ir(COD)Cl]₂(S)-f-diaphosH₂ (50 atm)Methanol5020000>99>99

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Synthesis of this compound

This protocol provides a general procedure for the enzymatic reduction of 2-acetylpyridine.

Materials:

  • Ketoreductase (KRED) selective for (S)-alcohol formation

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • 2-Acetylpyridine

  • D-Glucose

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add NADP⁺ (or NAD⁺) to a final concentration of 0.1-1 mM.

  • Add glucose to a final concentration of 100-200 mM.

  • Add the ketoreductase and glucose dehydrogenase to their recommended concentrations.

  • Stir the mixture until all components are dissolved.

  • Add 2-acetylpyridine to the desired final concentration (e.g., 50-100 mM). It can be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Preparative Purification by Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dried powder onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate and gradually increase to 50-100%. If tailing is observed, 0.1-0.5% triethylamine can be added to the eluent system.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Experimental Workflow: Biocatalytic Synthesis

cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_downstream Downstream Processing Buffer Buffer ReactionVessel Reaction Vessel (pH, Temp Controlled) Buffer->ReactionVessel Cofactor Cofactor Cofactor->ReactionVessel KRED KRED KRED->ReactionVessel GDH GDH GDH->ReactionVessel Glucose Glucose Glucose->ReactionVessel Workup Extraction (Ethyl Acetate) ReactionVessel->Workup Reaction Completion Substrate 2-Acetylpyridine Substrate->ReactionVessel Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (ee determination) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for the biocatalytic synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

Start Low Enantiomeric Excess (ee) Observed CheckCatalyst Is the catalyst/ligand enantiomerically pure? Start->CheckCatalyst YesPurity Yes CheckCatalyst->YesPurity Yes NoPurity No CheckCatalyst->NoPurity No CheckTemp Is the reaction temperature optimized? YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No CheckSolvent Is the solvent optimal for stereoselectivity? YesSolvent Yes CheckSolvent->YesSolvent Yes NoSolvent No CheckSolvent->NoSolvent No CheckConc Is the substrate concentration too high? YesConc Yes CheckConc->YesConc Yes NoConc No CheckConc->NoConc No YesPurity->CheckTemp ActionPurity Source higher purity catalyst/ligand. NoPurity->ActionPurity YesTemp->CheckSolvent ActionTemp Screen lower temperatures. NoTemp->ActionTemp YesSolvent->CheckConc ActionSolvent Screen alternative solvents. NoSolvent->ActionSolvent ActionConc Lower substrate concentration or use fed-batch. YesConc->ActionConc

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: Enhancing Catalyst Stability in (S)-1-(Pyridin-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and enhancing catalyst stability during the synthesis of (S)-1-(Pyridin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The most common and efficient method for producing this compound is the asymmetric hydrogenation of its precursor, 2-acetylpyridine.[1] This process typically utilizes transition metal catalysts, such as rhodium and ruthenium, complexed with chiral ligands to achieve high enantioselectivity.[1] Other synthetic strategies include the use of chiral auxiliaries like (R)-mandelic acid and chiral pool approaches starting from readily available enantiomerically pure compounds.[1]

Q2: What are the common causes of low enantiomeric excess (ee) in my reaction?

A2: Low enantiomeric excess can be attributed to several factors. The performance of the chiral catalyst is paramount; issues such as catalyst deactivation, incorrect catalyst loading, or using a catalyst unsuitable for the specific substrate can lead to poor enantioselectivity.[2] Reaction conditions also play a crucial role. For instance, lower reaction temperatures often favor higher enantioselectivity.[2] The choice of solvent can significantly impact the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.[2] Furthermore, prolonged reaction times aimed at increasing yield can sometimes result in a decrease in enantioselectivity due to side reactions.[2]

Q3: How can I improve the stability and lifetime of my catalyst?

A3: Several strategies can be employed to enhance catalyst stability. Immobilizing the catalyst on a solid support is a common and effective method. For example, a chitosan pyridyl imine palladium (CPIP) complex has been shown to be thermally stable up to 300 °C.[3] Improving the process conditions, such as reducing the water content in the feedstock and lowering the reaction temperature, can mitigate catalyst deactivation.[4] Additionally, protecting the catalyst's active sites with an overcoating or stabilizing metal particles by embedding them or adding dopants can increase hydrothermal stability.[4]

Q4: What are the typical signs of catalyst deactivation?

A4: Catalyst deactivation manifests as a decline in catalyst performance over time. This can be observed as a decrease in the reaction rate, a reduction in product selectivity, and a loss of enantioselectivity. Common mechanisms of deactivation include structural damage by water (deconstruction, leaching, sintering), poisoning by contaminants in the feedstock, and fouling by coke formation on the catalyst surface.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Catalyst Inactivity: The catalyst may be deactivated or not suitable for the reaction conditions.- Verify Catalyst Activity: Test the catalyst with a standard reaction where its activity is known. - Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. - Screen Different Catalysts: Experiment with different metal precursors (e.g., Rh, Ru) and chiral ligands.[1]
Sub-optimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal.- Temperature Optimization: Evaluate a range of temperatures; lower temperatures may improve selectivity but decrease rate.[2] - Solvent Screening: Test a variety of solvents to assess their impact on yield and selectivity.[2] - Hydrogen Pressure Adjustment (for hydrogenation): Optimize hydrogen pressure to ensure efficient reaction without causing side reactions.
Low Enantioselectivity (ee) Inappropriate Chiral Ligand/Auxiliary: The chosen chiral source may not be effective for the substrate.- Ligand Screening: For asymmetric hydrogenation, test a library of chiral ligands. - Chiral Auxiliary Selection: If using a chiral auxiliary, ensure the correct enantiomer is used to obtain the desired product configuration.[1]
Racemization: The product may be racemizing under the reaction or work-up conditions.- Analyze Aliquots Over Time: Monitor the enantiomeric excess at different reaction times to check for degradation. - Modify Work-up Procedure: Ensure the work-up conditions (e.g., pH, temperature) are mild and do not induce racemization.
Catalyst Deactivation Poisoning: Impurities in the substrate or solvent can poison the catalyst.- Purify Reactants and Solvents: Use high-purity starting materials and solvents. - Use of Scavengers: Consider adding a scavenger to remove specific poisons if they are known.
Leaching: The active metal may be leaching from the support into the solution.- Strengthen Metal-Support Interaction: Modify the support material or the anchoring of the metal complex. - Use a Different Immobilization Technique: Explore alternative methods for catalyst immobilization.
Thermal Degradation: The catalyst may not be stable at the reaction temperature.- Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. - Select a More Thermally Stable Catalyst: Synthesize or purchase a catalyst with known higher thermal stability. A chitosan-based palladium catalyst has shown stability up to 300°C.[3]

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation

A robust method for the synthesis of chiral 1,2-amino alcohols, which can be adapted for this compound, involves ruthenium-catalyzed asymmetric transfer hydrogenation. This approach avoids the need for high-pressure hydrogenation equipment.[5]

Materials:

  • 2-Acetylpyridine

  • RuCl[(S,S)-Teth-TsDpen] catalyst

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Suitable reaction vessel and standard laboratory glassware

Procedure:

  • To a reaction vessel, add 2-acetylpyridine.

  • Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a suitable loading (e.g., 0.1-0.2 mol%).[5]

  • Introduce the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the designated temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, proceed with product isolation and purification.

Visualizing Experimental Workflows and Catalyst Deactivation Pathways

Experimental Workflow for Catalyst Screening

G Workflow for Catalyst Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Substrate and Reaction Type catalyst_selection Select Candidate Catalysts (e.g., Rh, Ru complexes) start->catalyst_selection ligand_selection Select Chiral Ligands catalyst_selection->ligand_selection reaction_setup Set up Parallel Reactions ligand_selection->reaction_setup run_reaction Run Reactions under Controlled Conditions reaction_setup->run_reaction monitoring Monitor Progress (TLC/HPLC) run_reaction->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Yield and ee (GC/HPLC) workup->analysis data_comp Compare Catalyst Performance analysis->data_comp opt_catalyst Identify Optimal Catalyst data_comp->opt_catalyst

Caption: A logical workflow for screening and identifying the optimal catalyst.

Common Catalyst Deactivation Pathways

G Catalyst Deactivation Pathways cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst poisoning Poisoning (e.g., by impurities) active_catalyst->poisoning Contaminants fouling Fouling (e.g., coke formation) active_catalyst->fouling Side Products thermal_degradation Thermal Degradation (structural changes) active_catalyst->thermal_degradation High Temperature leaching Leaching (loss of active species) active_catalyst->leaching Weak Support Interaction deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal_degradation->deactivated_catalyst leaching->deactivated_catalyst

References

Technical Support Center: Resolution of Racemic 1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the resolution of racemic 1-(Pyridin-2-yl)ethanol to obtain the enantiomerically pure (S)-enantiomer.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic kinetic resolution and chiral HPLC analysis of 1-(Pyridin-2-yl)ethanol.

Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or No Enzyme Activity - Improper storage of the lipase (e.g., Novozym® 435, Candida antarctica lipase B).- Inactivation of the enzyme by impurities in the substrate or solvent.- Suboptimal reaction temperature or pH.- Store the enzyme according to the manufacturer's instructions (typically at low temperatures).- Ensure the racemic 1-(Pyridin-2-yl)ethanol and solvent are of high purity.- Optimize the reaction temperature (typically 30-60°C for CALB) and ensure the reaction medium maintains a suitable pH.
Low Enantiomeric Excess (ee%) of (S)-1-(Pyridin-2-yl)ethanol - Reaction has not reached optimal conversion (around 50%).- The chosen lipase has low enantioselectivity for the substrate.- Racemization of the product or substrate under reaction conditions.- Monitor the reaction progress over time using chiral HPLC to stop at the optimal point.- Screen different lipases or use a different resolution method.- Investigate the stability of the enantiomers under the reaction conditions and consider milder conditions if necessary.
Low Yield of this compound - In a kinetic resolution, the maximum theoretical yield for the unreacted enantiomer is 50%.[1] Pushing the reaction beyond 50% conversion to increase the ee% of the remaining alcohol will decrease its yield.- Inefficient separation of the unreacted (S)-alcohol from the acylated (R)-enantiomer.- Stop the reaction at approximately 50% conversion for an optimal balance between yield and enantiomeric excess.- Optimize the purification method (e.g., column chromatography) to ensure efficient separation of the alcohol and the ester.
Formation of Emulsions During Workup - The presence of the enzyme can sometimes lead to the formation of stable emulsions during aqueous extraction steps.- Add a small amount of a salt, such as sodium chloride, to the aqueous phase to help break the emulsion.- Centrifugation can also be an effective method for separating the layers.
Chiral HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution of Enantiomers - Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Flow rate is too high.- Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD).- Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol).- Reduce the flow rate to allow for better interaction with the CSP.[1]
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Sample overload.- Add a small amount of a modifier to the mobile phase, such as diethylamine for basic analytes like pyridines.- Reduce the concentration of the injected sample.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Ensure the mobile phase is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.[1]
Ghost Peaks - Contamination of the mobile phase or HPLC system.- Carryover from previous injections.- Use high-purity HPLC-grade solvents.- Implement a thorough needle and system wash protocol between injections.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving racemic 1-(Pyridin-2-yl)ethanol to obtain the (S)-enantiomer?

A1: Lipase-catalyzed kinetic resolution is a widely used and effective method. Specifically, Candida antarctica lipase B (CALB), often in an immobilized form like Novozym® 435, is highly effective in selectively acylating the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol with high enantiomeric purity.[2]

Q2: Why is the theoretical maximum yield for the (S)-enantiomer only 50% in a kinetic resolution?

A2: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. To obtain the unreacted (S)-enantiomer with high enantiomeric excess, the reaction is typically stopped at or near 50% conversion, where most of the faster-reacting (R)-enantiomer has been consumed. At this point, the remaining unreacted starting material is enriched in the (S)-enantiomer, with a maximum possible yield of 50% of the initial racemic mixture.[1]

Q3: What type of chiral HPLC column is suitable for analyzing the enantiomeric excess of 1-(Pyridin-2-yl)ethanol?

A3: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are generally very effective for the separation of enantiomers of pyridyl alcohols and related compounds.[3]

Q4: How can I determine the absolute configuration of the separated enantiomers?

A4: The absolute configuration can be determined by comparing the elution order on a specific chiral HPLC column with literature data for similar compounds, or by comparing the sign of the specific optical rotation with known values. For an unambiguous determination, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Q5: Can the unwanted (R)-enantiomer be recycled?

A5: Yes, the acylated (R)-enantiomer can be isolated and the alcohol can be regenerated through hydrolysis. This recovered (R)-alcohol can then be racemized through various chemical methods and reintroduced into the resolution process, improving the overall efficiency of the synthesis.

Data Presentation

The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of 1-(Pyridin-2-yl)ethanol.

Table 1: Representative Results of Lipase-Catalyzed Kinetic Resolution

LipaseAcyl DonorSolventTime (h)Conversion (%)ee% of (S)-AlcoholYield of (S)-Alcohol (%)
Novozym® 435 (CALB)Vinyl AcetateDiisopropyl Ether24~50>99~45
Amano Lipase PS (from Pseudomonas cepacia)Vinyl AcetateToluene48~48>98~43

Note: These are representative values based on the resolution of similar pyridyl ethanols and may vary depending on the specific reaction conditions.

Table 2: Chiral HPLC Analysis Conditions

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Table 3: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Boiling Point 98-100 °C at 10 mmHg
Specific Rotation [α]D²⁰ (c 1, EtOH) -55° to -59°

Note: The specific rotation value is a representative range and can vary based on the enantiomeric purity and measurement conditions.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(Pyridin-2-yl)ethanol

Materials:

  • Racemic 1-(Pyridin-2-yl)ethanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic 1-(Pyridin-2-yl)ethanol (1.0 g, 8.12 mmol) in diisopropyl ether (40 mL), add vinyl acetate (1.1 mL, 12.18 mmol).

  • Add Novozym® 435 (100 mg) to the mixture.

  • Stir the suspension at 40°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC.

  • When the conversion reaches approximately 50% (typically after 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with diisopropyl ether and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of (R)-1-(pyridin-2-yl)ethyl acetate and unreacted this compound.

  • Purify the crude mixture by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the (S)-alcohol from the (R)-acetate.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Materials:

  • Sample from the enzymatic resolution

  • HPLC-grade n-hexane, isopropanol, and diethylamine

  • Chiral HPLC column (e.g., Chiralcel® OD-H)

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase: n-hexane/isopropanol/diethylamine (90:10:0.1, v/v/v). Degas the mobile phase before use.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a sample solution of the purified this compound in the mobile phase (approximately 0.1 mg/mL).

  • Inject 10 µL of the sample solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Resolution cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis racemate Racemic 1-(Pyridin-2-yl)ethanol reaction_vessel Reaction at 40°C racemate->reaction_vessel reagents Lipase (CALB) Vinyl Acetate Solvent reagents->reaction_vessel hplc_monitoring Chiral HPLC Monitoring reaction_vessel->hplc_monitoring ~50% conv. filtration Filter Enzyme hplc_monitoring->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_enantiomer This compound chromatography->s_enantiomer r_acetate (R)-acetate chromatography->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of 1-(Pyridin-2-yl)ethanol.

Chiral_HPLC_Analysis_Workflow sample_prep Prepare Sample Solution (~0.1 mg/mL in mobile phase) injection Inject Sample (10 µL) onto HPLC System sample_prep->injection system_prep Prepare Mobile Phase (Hexane/IPA/DEA) Equilibrate Chiral Column system_prep->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram data_analysis Integrate Peak Areas Calculate ee% chromatogram->data_analysis

Caption: Workflow for the chiral HPLC analysis of 1-(Pyridin-2-yl)ethanol.

References

Impact of solvent and temperature on the enantioselectivity of 2-acetylpyridine reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of solvent and temperature on the enantioselectivity of 2-acetylpyridine reduction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enantioselective reduction of 2-acetylpyridine, presented in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

Q: My reaction is yielding the desired alcohol product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors related to your reaction setup and conditions could be the cause. Here is a step-by-step troubleshooting guide:

  • Solvent Choice and Purity: The solvent plays a critical role in the spatial arrangement of the catalyst-substrate complex, directly influencing the stereochemical outcome.

    • Troubleshooting Step: Screen a variety of solvents with different polarities and coordinating abilities. For the rhodium-catalyzed asymmetric hydrogenation of 2-acetylpyridine, solvents like dichloromethane (CH₂Cl₂) have been shown to provide excellent enantioselectivity. Ensure that your solvents are of high purity and anhydrous, as trace impurities can interfere with the catalyst.

  • Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states.

    • Troubleshooting Step: While the optimal temperature can be catalyst-dependent, for many asymmetric hydrogenations, lower temperatures are beneficial. It is advisable to perform the reaction at or below room temperature. However, excessively low temperatures might significantly slow down the reaction rate. A temperature screening study is recommended to find the optimal balance.

  • Catalyst Integrity and Handling: The chiral catalyst is the heart of the reaction. Its activity and selectivity can be compromised by improper handling or degradation.

    • Troubleshooting Step: Ensure your catalyst is stored under an inert atmosphere and handled using appropriate air- and moisture-free techniques (e.g., in a glovebox or using Schlenk lines). If catalyst degradation is suspected, use a fresh batch.

  • Substrate Purity: Impurities in the 2-acetylpyridine starting material can sometimes inhibit or poison the catalyst.

    • Troubleshooting Step: Purify the 2-acetylpyridine by distillation or column chromatography before use.

Issue 2: Inconsistent Enantioselectivity Between Batches

Q: I am observing significant variations in the enantiomeric excess from one experiment to the next, even though I am following the same protocol. What could be causing this lack of reproducibility?

A: Inconsistent results are often due to subtle variations in reaction conditions that are not immediately obvious. Consider the following:

  • Solvent Quality: The water content in your solvent can fluctuate between batches, which can impact the catalytic cycle and, consequently, the enantioselectivity.

    • Troubleshooting Step: Always use freshly distilled or commercially available anhydrous solvents. Ensure consistent solvent quality for all reactions.

  • Atmosphere Control: The presence of oxygen can lead to catalyst decomposition and inconsistent results.

    • Troubleshooting Step: Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that there are no leaks in your system.

  • Precise Temperature Control: Fluctuations in the reaction temperature can lead to variable enantioselectivity.

    • Troubleshooting Step: Use a reliable thermostat or cryostat to maintain a constant temperature throughout the reaction. Ensure the reaction vessel is properly insulated.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the enantioselectivity of the reduction?

A1: The solvent can influence the enantioselectivity in several ways. It can affect the solubility of the catalyst and substrate, the stability of the catalyst-substrate complex, and the energy of the transition states leading to the two different enantiomers. In some cases, a change in solvent can even lead to a reversal of the enantioselectivity. For the rhodium-catalyzed asymmetric hydrogenation of 2-acetylpyridine, polar aprotic solvents like CH₂Cl₂ have been shown to be highly effective.

Q2: What is the general effect of temperature on enantioselectivity?

A2: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, there is a trade-off, as lowering the temperature also decreases the reaction rate. Therefore, it is crucial to find an optimal temperature that provides good enantioselectivity within a reasonable reaction time.

Q3: Can the hydrogen pressure influence the outcome of the reaction?

A3: Yes, hydrogen pressure can affect both the reaction rate and, in some cases, the enantioselectivity. Higher pressures generally lead to faster reaction rates. The effect on enantioselectivity is system-dependent and should be optimized for a specific catalyst-substrate combination.

Q4: My reaction is very slow or does not go to completion. What should I do?

A4: A sluggish or incomplete reaction can be due to several factors:

  • Inactive Catalyst: Ensure the catalyst has been properly activated and handled.

  • Insufficient Hydrogen Pressure: Increase the hydrogen pressure (within safe limits).

  • Poor Agitation: Ensure efficient stirring to facilitate the mass transfer of hydrogen gas into the liquid phase.

  • Low Temperature: While beneficial for enantioselectivity, a very low temperature might be hindering the reaction rate. A slight increase in temperature might be necessary.

Data Presentation

Table 1: Impact of Solvent on the Enantioselective Hydrogenation of 2-Acetylpyridine

EntrySolventConversion (%)ee (%)
1CH₂Cl₂>99>99
2MeOH>9997
3Toluene>9998
4THF>9996
5EtOAc>9995

Data is illustrative and based on trends reported in the literature for rhodium-catalyzed asymmetric hydrogenation.

Table 2: General Trend of Temperature Impact on Enantioselectivity

TemperatureEnantiomeric Excess (ee)Reaction Rate
HighLowerFaster
ModerateModerate to HighModerate
LowHigherSlower

This table represents a general trend in asymmetric catalysis. The optimal temperature for the reduction of 2-acetylpyridine should be determined experimentally.

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a general guideline for the asymmetric hydrogenation of 2-acetylpyridine using a rhodium-based catalyst.

Materials:

  • 2-Acetylpyridine

  • [Rh(COD)L]BF₄ (where L is a chiral bisphosphine ligand, e.g., Binapine)

  • Anhydrous and deoxygenated solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure reaction vessel

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox, weigh the rhodium catalyst (e.g., 1 mol%) into a reaction vial equipped with a magnetic stir bar.

  • Reaction Setup: Add the 2-acetylpyridine (e.g., 0.2 mmol) to the vial.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent (e.g., 2 mL of CH₂Cl₂) to the vial via syringe.

  • Hydrogenation: Transfer the sealed vial to an autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Analysis: The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow cluster_actions Troubleshooting Steps start Low Enantioselectivity Observed solvent Check Solvent (Purity, Type) start->solvent temperature Optimize Temperature solvent->temperature action1 Screen Solvents & Use Anhydrous Grade solvent->action1 catalyst Verify Catalyst Integrity (Handling, Freshness) temperature->catalyst action2 Perform Temperature Screening temperature->action2 substrate Check Substrate Purity catalyst->substrate action3 Use Fresh Catalyst & Inert Atmosphere Techniques catalyst->action3 end High Enantioselectivity Achieved substrate->end If all checks pass action4 Purify Substrate substrate->action4

Caption: Troubleshooting workflow for low enantioselectivity.

Parameter_Impact cluster_params Reaction Parameters cluster_outcome Reaction Outcome Solvent Solvent (Polarity, Purity) Enantioselectivity Enantioselectivity (ee) Solvent->Enantioselectivity Influences Transition State Geometry Temperature Temperature Temperature->Enantioselectivity Affects Energy Difference of Transition States

Caption: Impact of solvent and temperature on enantioselectivity.

Post-reaction workup procedures for experiments involving (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-1-(Pyridin-2-yl)ethanol

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating post-reaction workup and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction to synthesize this compound is complete?

The initial step is to quench the reaction appropriately. The quenching procedure depends on the reagents used, particularly the reducing agent for the asymmetric reduction of 2-acetylpyridine. For instance, if a borohydride reagent was used, a careful addition of water or a mild acid might be necessary. After quenching, the next step is typically a liquid-liquid extraction to separate the product from the aqueous layer and water-soluble byproducts.

Q2: How do I effectively remove unreacted 2-acetylpyridine from my product?

Unreacted 2-acetylpyridine can often be removed through column chromatography on silica gel. Since 2-acetylpyridine is more polar than some common organic solvents but generally less polar than the corresponding alcohol product, a solvent system such as a gradient of ethyl acetate in hexanes can effectively separate the two compounds. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial for identifying the correct fractions.

Q3: My product, this compound, seems to have some solubility in water. How can I prevent its loss during aqueous workup?

Due to the presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring, this compound has moderate solubility in water.[1] To minimize loss during extraction:

  • Use a salting-out effect: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This decreases the solubility of the alcohol in the aqueous phase.

  • Back-extract the aqueous layer: After the initial separation, extract the aqueous layer one or two more times with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Q4: What is the best way to remove pyridine if it was used as a solvent or catalyst?

Pyridine can be removed by performing an acidic wash.[2] By washing the organic layer with a dilute, mild acidic solution (e.g., 1-5% aqueous HCl or saturated ammonium chloride solution), the basic pyridine will be protonated to form a water-soluble pyridinium salt, which will then partition into the aqueous layer.[2] However, since this compound is also basic (pKa of the conjugate acid is estimated to be around 5.3)[3], there is a risk of extracting the product into the aqueous layer as well. To avoid this, carefully monitor the pH and consider using a buffered wash.

Q5: I'm having trouble with emulsions forming during my liquid-liquid extraction. What should I do?

Emulsion formation is common when dealing with pyridine-containing compounds. To break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Extraction The product is partially soluble in the aqueous phase.Saturate the aqueous phase with NaCl (brine) before extraction to decrease the product's solubility. Perform multiple back-extractions of the aqueous layer with the organic solvent.
The product was protonated and extracted into an acidic aqueous wash.If an acid wash was used, basify the aqueous layer with a base like NaHCO₃ or NaOH and re-extract with an organic solvent.
Persistent Impurities After Chromatography Co-elution of an impurity with a similar polarity.Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system (e.g., methanol in dichloromethane) may improve separation. Consider using a different stationary phase if available.
The product is degrading on the silica gel.Minimize the time the compound spends on the column. Consider deactivating the silica gel with a small amount of triethylamine in the eluent, especially if the compound is base-sensitive.
Product "Oils Out" During Recrystallization The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the product.Add more solvent to the hot mixture. Alternatively, switch to a lower-boiling point solvent or use a solvent pair where the product has lower solubility.[4]
Inaccurate Enantiomeric Excess (ee) Value Poor separation of enantiomers on the chiral HPLC or SFC column.Optimize the chiral chromatography method. This can involve adjusting the mobile phase composition (e.g., the ratio of alcohols), changing the flow rate, or trying a different chiral stationary phase.[5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup

This protocol is designed to separate the this compound product from non-basic organic impurities and acidic reagents.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is best to remove it under reduced pressure first.[2]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Optional): To remove any strong unreacted bases, transfer the organic solution to a separatory funnel and wash with a small amount of dilute acid (e.g., 1 M HCl). Caution: Your product may also be extracted. Check the pH and consider this step carefully.

  • Neutralization and Extraction of Product: If an acidic wash was performed, basify the aqueous layer with saturated NaHCO₃ solution until the pH is > 8. Extract the now-neutral product back into an organic solvent (3 x volume of aqueous layer).

  • Water and Brine Wash: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: A common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 50:50). Monitor the separation using TLC. For more polar compounds, a system of dichloromethane and methanol might be more effective.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Good starting points for polar molecules include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes or ethanol/water.[8][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the chosen boiling solvent.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

G cluster_0 Post-Reaction Mixture cluster_1 Workup cluster_2 Purification start Reaction Complete quench Quench Reaction start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography recrystallize Recrystallization chromatography->recrystallize pure Pure this compound recrystallize->pure G start Crude Product Impure (Post-Workup) check_purity Assess Purity (TLC, NMR) start->check_purity decision Are impurities basic (e.g., pyridine)? check_purity->decision acid_wash Perform Mild Acidic Wash (e.g., aq. NH4Cl) decision->acid_wash Yes chromatography Column Chromatography decision->chromatography No re_extract Re-extract Organic Layer acid_wash->re_extract re_extract->chromatography recrystallize Recrystallization chromatography->recrystallize final_purity Assess Final Purity (HPLC, NMR) recrystallize->final_purity end Pure Product final_purity->end Purity OK end_fail Re-evaluate Strategy final_purity->end_fail Purity Not OK

References

Validation & Comparative

Comparison of different catalysts for the asymmetric reduction of 2-acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-Acetylpyridine

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among these, the reduction of 2-acetylpyridine is of significant interest as the resulting chiral 1-(pyridin-2-yl)ethanols are versatile intermediates. This guide offers a comparative overview of different catalytic systems for this transformation, focusing on transition metal catalysts and biocatalysts, supported by experimental data to aid researchers in catalyst selection.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst is measured by its ability to convert the substrate efficiently and selectively into the desired enantiomer. Key performance indicators include conversion percentage, which indicates the extent of the reaction, and enantiomeric excess (e.e.), which measures the stereoselectivity. The following tables summarize the performance of various catalysts in the asymmetric reduction of 2-acetylpyridine.

Table 1: Transition Metal Catalysts

Catalyst/PrecursorChiral Ligand/AuxiliaryProduct ConfigurationConversion (%)e.e. (%)Key Conditions
[Rh(COD)Binapine]BF₄Binapine(S)>99>99H₂ (8 atm), CH₂Cl₂, Room Temp, 24 h[1]
RuCl₂(diphosphine)(diamine)(S,S)-1 / (R,R)-DPEN--84H₂ (pressure not specified), isopropanol, t-BuOK[2]

Table 2: Biocatalysts

BiocatalystProduct ConfigurationConversion (%)e.e. (%)Key Conditions
Lactobacillus kefir(R)-97Whole-cell biocatalysis[3]
Candida maris IFO10003(R)>9997Whole-cell, optimized aeration and glucose concentration[3]
Baker's Yeast (S. cerevisiae)(S)-85Whole-cell biocatalysis[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are protocols for representative catalytic systems.

Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the procedure for the hydrogenation of 2-acetylpyridine using the [Rh(COD)Binapine]BF₄ catalyst.[1]

  • Materials:

    • 2-acetylpyridine (1.0 mmol)

    • [Rh(COD)Binapine]BF₄ (0.01 mmol, 1 mol%)

    • Dichloromethane (CH₂Cl₂), anhydrous (2 mL)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, a vial is charged with 2-acetylpyridine and the rhodium catalyst.

    • Anhydrous dichloromethane (2 mL) is added via syringe.

    • The vial is placed in a high-pressure autoclave.

    • The autoclave is purged by pressurizing with hydrogen gas to 8 atm and then depressurizing; this cycle is repeated three times.

    • The autoclave is finally pressurized to 8 atm with H₂.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • After 24 hours, the hydrogen gas is carefully released.

    • The solution is concentrated, and the residue is passed through a short silica gel column to remove the catalyst.

    • The enantiomeric excess of the resulting 1-(pyridin-2-yl)ethanol is determined by HPLC on a chiral stationary phase.

Biocatalytic Reduction using Candida maris (Cell-Free Extract)

This protocol describes the reduction using a cell-free extract of Candida maris, which allows for higher substrate concentrations.[3]

  • Materials:

    • Cell-free extract of C. maris (25 mL)

    • 5-acetylfuro[2,3-c]pyridine (AFP, a 2-acetylpyridine derivative) (2.5 g)

    • Glucose (2.8 g)

    • NAD⁺ (120 mg)

    • Glucose dehydrogenase (270 units)

    • 5 N Sodium Hydroxide (NaOH)

  • Procedure:

    • A reaction mixture is prepared containing 25 mL of the cell-free extract, glucose, NAD⁺, and glucose dehydrogenase.

    • The mixture is stirred at 30°C.

    • The substrate (AFP) is added in 8 portions of 315 mg each over the course of the reaction.

    • The pH of the mixture is maintained at 6.0 by the controlled addition of 5 N NaOH.

    • The reaction progress is monitored for the consumption of the substrate.

    • Upon completion, the product is extracted from the reaction mixture.

    • Yield and enantiomeric excess are determined by appropriate analytical methods (e.g., GC or HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a catalytic asymmetric reduction.

G sub Substrate (2-Acetylpyridine) react Reaction Setup (Inert atmosphere, H₂ pressure) sub->react cat Chiral Catalyst (e.g., Rh-complex) cat->react solv Solvent & Additives solv->react workup Reaction Work-up (Catalyst removal) react->workup Stirring, Temp Control analysis Analysis (Conversion & e.e.) workup->analysis product Chiral Alcohol Product analysis->product G root Catalysts for Asymmetric Reduction of 2-Acetylpyridine tmc Transition Metal Catalysts root->tmc bio Biocatalysts root->bio rh Rhodium-based tmc->rh ru Ruthenium-based tmc->ru yeast Yeasts bio->yeast bacteria Bacteria bio->bacteria rh_char >99% e.e. High Conversion Mild Conditions rh->rh_char ru_char Good e.e. (84%) Well-established for ketones ru->ru_char yeast_char High e.e. (85-97%) (R) or (S) selective Aqueous media yeast->yeast_char bacteria_char Excellent e.e. (97%) (R)-selective Green Chemistry bacteria->bacteria_char

References

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis: (S)-1-(Pyridin-2-yl)ethanol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral ligand is a critical determinant for the success of asymmetric synthesis, profoundly influencing the yield and enantiomeric purity of the desired product. Among the various classes of chiral ligands, amino alcohols have established themselves as privileged scaffolds due to their straightforward synthesis, stability, and efficacy in a wide array of stereoselective transformations. This guide provides a comparative analysis of (S)-1-(Pyridin-2-yl)ethanol against other well-established chiral amino alcohol ligands. The benchmark reaction for this comparison is the enantioselective addition of diethylzinc to benzaldehyde, a classic carbon-carbon bond-forming reaction that serves as a standard for evaluating ligand performance.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The efficacy of a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde is primarily assessed by the chemical yield and the enantiomeric excess (ee%) of the resulting chiral alcohol, (S)-1-phenyl-1-propanol. The data presented in the following table is a compilation from various studies. It is important to note that direct comparison may be influenced by variations in experimental conditions across different research works.

Chiral LigandStructureYield (%)Enantiomeric Excess (ee%)
This compound~8080
(1R,2S)-(-)-Norephedrine>95>98
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)9797
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)9798
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine9797

Disclaimer: The data presented above is compiled from different sources and for comparative purposes only. Reaction conditions such as temperature, solvent, and catalyst loading may vary between studies, which can influence the outcome.

Experimental Protocols

Detailed methodologies for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand are provided below. While a general procedure is outlined, specific conditions may need to be optimized for each ligand to achieve the best results.

General Experimental Protocol

Materials:

  • Chiral amino alcohol ligand (e.g., this compound)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Assembly: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). The yield of the resulting 1-phenyl-1-propanol is determined gravimetrically. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

The following diagrams illustrate the general workflow of the described experiment and the catalytic cycle.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis prep_ligand Dissolve Chiral Ligand in Anhydrous Toluene add_diethylzinc Add Diethylzinc Solution at 0°C prep_ligand->add_diethylzinc stir_catalyst Stir for 30 min at 0°C add_diethylzinc->stir_catalyst add_aldehyde Add Benzaldehyde dropwise at 0°C stir_catalyst->add_aldehyde stir_reaction Stir at 0°C (Monitor by TLC) add_aldehyde->stir_reaction quench Quench with aq. NH4Cl stir_reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee% purify->analyze

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

catalytic_cycle L_ZnEt2 Ligand-ZnEt Complex Intermediate Transition State L_ZnEt2->Intermediate + Aldehyde Aldehyde Benzaldehyde Product_Zn Product-Zn Complex Intermediate->Product_Zn Ethyl Transfer Product_Zn->L_ZnEt2 + Et2Zn - Product Product (S)-1-phenyl-1-propanol Product_Zn->Product Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

A Researcher's Guide to Determining the Enantiomeric Excess of (S)-1-(Pyridin-2-yl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the principal and most reliable method for this purpose. This guide provides a comparative overview of the chiral HPLC method for determining the enantiomeric excess of (S)-1-(Pyridin-2-yl)ethanol, supported by experimental data, and contrasts it with alternative analytical techniques.

Comparison of Analytical Methods for Enantiomeric Excess Determination

While chiral HPLC is the gold standard, other methods can also be employed for determining the enantiomeric excess of chiral alcohols. The choice of method often depends on factors such as sample purity, required accuracy, and available instrumentation.

Method Principle Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision, applicable to a wide range of compounds, direct analysis without derivatization.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[1]Rapid analysis, provides structural information.Lower sensitivity compared to HPLC, may require derivatization which can introduce errors.[1]
Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Limited to thermally stable and volatile samples, derivatization is often necessary.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Simple and fast measurement.Requires a pure sample, the specific rotation of the pure enantiomer must be known, less accurate for low ee values.

Chiral HPLC Method for 1-(Pyridin-2-yl)ethanol

The direct separation of the enantiomers of 1-(Pyridin-2-yl)ethanol can be effectively achieved using a polysaccharide-based chiral stationary phase. These phases, typically derivatives of cellulose or amylose, provide a chiral environment that allows for differential interaction with the enantiomers.

A recommended starting point for method development is the use of a column such as a Chiralcel® OD-H, which is known to be effective for the separation of chiral alcohols.

Table of Experimental Conditions and Performance:

Parameter Condition This compound (R)-1-(Pyridin-2-yl)ethanol
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)--
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)--
Flow Rate 1.0 mL/min--
Column Temperature 25 °C--
Detection UV at 254 nm--
Retention Time (t_R_) -t_R1_ (hypothetical)t_R2_ (hypothetical)
Resolution (R_s_) -> 1.5 (typical goal)-

Experimental Protocols

A systematic approach is crucial for achieving optimal and reproducible results in chiral HPLC analysis.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve approximately 1 mg of the 1-(Pyridin-2-yl)ethanol sample in 1 mL of the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Analysis
  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Integration: Integrate the peak areas of the two enantiomer peaks in the resulting chromatogram.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and how chiral HPLC compares to other methods, the following diagrams are provided.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by chiral HPLC.

G Comparison of Methods for Enantiomeric Excess Determination cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods center Enantiomeric Excess (ee) Determination hplc Chiral HPLC center->hplc High Accuracy gc Chiral GC center->gc For Volatiles nmr NMR Spectroscopy center->nmr Rapid Analysis polarimetry Polarimetry center->polarimetry Simple, for Pure Samples

Caption: Comparison of analytical methods for ee.

References

A Comparative Guide to the Synthesis of Enantiopure (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of synthetic protocols for producing enantiopure (S)-1-(Pyridin-2-yl)ethanol, a critical chiral building block in pharmaceutical synthesis. The following sections present a comparative analysis of leading asymmetric synthesis methodologies, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Protocols

The synthesis of enantiopure this compound is predominantly achieved through two primary strategies: the asymmetric reduction of 2-acetylpyridine using chiral catalysts and biocatalytic reduction utilizing whole-cell systems or isolated enzymes. This section summarizes the quantitative performance of various protocols.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee %)Key Reaction ConditionsReference
Asymmetric Reduction Spiroborate ester from diphenylprolinol and ethylene glycol (10 mol%) with BH₃-SMe₂2-AcetylpyridineHighHighRoom temperature, THF solvent.[1][1]
Biocatalytic Reduction Baker's Yeast2-Acetylpyridine-85% (S)-[2]
Biocatalytic Reduction Lactobacillus paracasei BD101 (whole-cell)Phenyl(pyridin-2-yl)methanone93%>99% (S)Optimized conditions leading to gram-scale production.[3][3]
Biocatalytic Reduction Recombinant E. coli (whole-cell)(4-chlorophenyl)(pyridin-2-yl)ketone99.6%>99% (S)Water-cyclohexane liquid-liquid system in a microreaction system, reaction time of 80 minutes.[4][5][4][5]
Chemoenzymatic Synthesis Alcohol dehydrogenase from Lactobacillus kefirα-halogenated acyl pyridinesup to 98%95 to >99% (R)Enzymatic reduction of the ketone precursor.[6][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative of the asymmetric and biocatalytic approaches for synthesizing chiral pyridyl alcohols.

Protocol 1: Asymmetric Borane Reduction of 2-Acetylpyridine

This protocol is adapted from the use of spiroborate ester catalysts for the asymmetric reduction of heteroaryl ketones.[1]

Materials:

  • 2-Acetylpyridine

  • Spiroborate ester catalyst derived from (S)-diphenylprolinol and ethylene glycol

  • Borane-dimethyl sulfide complex (BH₃-SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diatomaceous earth

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the spiroborate ester catalyst (0.1 equivalents) in anhydrous THF at room temperature under an inert atmosphere, add the borane-dimethyl sulfide complex (2 equivalents).

  • Stir the mixture for 15 minutes.

  • Add a solution of 2-acetylpyridine (1 equivalent) in THF to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantiopure 1-(pyridin-2-yl)ethanol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: Whole-Cell Biocatalytic Reduction of a 2-Acylpyridine Derivative

This protocol is a generalized procedure based on the successful whole-cell biocatalytic synthesis of similar chiral pyridyl alcohols.[3][4][5]

Materials:

  • Recombinant Escherichia coli cells expressing a suitable ketoreductase or a selected microbial strain like Lactobacillus paracasei.

  • 2-Acetylpyridine or a suitable precursor ketone.

  • Growth medium (e.g., LB broth for E. coli or specific medium for the selected strain).

  • Buffer solution (e.g., phosphate buffer).

  • Glucose (as a co-substrate for cofactor regeneration).

  • Organic solvent for biphasic system (e.g., cyclohexane), if applicable.

  • Standard laboratory equipment for microbiology and chemistry.

Procedure:

  • Cell Culture and Harvest: Cultivate the microbial cells in the appropriate growth medium until they reach the desired growth phase (typically late exponential or early stationary phase). Harvest the cells by centrifugation and wash with buffer.

  • Bioreduction: Resuspend the cell pellet in a reaction buffer containing glucose. Add the 2-acetylpyridine substrate to the cell suspension. If using a biphasic system, the substrate can be dissolved in the organic phase.[4][5]

  • Reaction Monitoring: Incubate the reaction mixture under controlled temperature and agitation. Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Product Extraction: Once the reaction has reached completion, separate the cells from the reaction medium by centrifugation. Extract the product from the supernatant (or the organic phase in a biphasic system) using a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by column chromatography. Determine the yield and enantiomeric excess of this compound by standard analytical techniques.

Visualizations

Workflow for Validation of a Synthetic Protocol

The following diagram illustrates the logical workflow for the validation of a synthetic protocol for enantiopure this compound.

G Workflow for Synthetic Protocol Validation cluster_0 Phase 1: Planning and Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis and Comparison A Literature Review of Existing Protocols B Identify Key Methodologies (Asymmetric vs. Biocatalytic) A->B C Select Candidate Protocols for Validation B->C D Procure Starting Materials and Reagents C->D E Execute Synthetic Protocols Under Controlled Conditions D->E F Monitor Reaction Progress (TLC, GC, HPLC) E->F G Product Isolation and Purification F->G H Characterization (NMR, MS) G->H I Determine Yield and Enantiomeric Excess (Chiral HPLC/GC) H->I J Compare Performance Metrics (Yield, ee%, Conditions) I->J K Final Report Generation J->K Publish Comparison Guide

Caption: Workflow for the validation of synthetic protocols.

Signaling Pathway for Asymmetric Ketone Reduction

The diagram below outlines the general mechanism for the catalytic asymmetric reduction of a ketone to a chiral alcohol.

G General Pathway for Catalytic Asymmetric Ketone Reduction cluster_reactants Reactants cluster_process Reaction cluster_products Products Ketone Prochiral Ketone (2-Acetylpyridine) Complex Formation of Chiral Catalyst-Substrate Complex Ketone->Complex Catalyst Chiral Catalyst (e.g., Spiroborate Ester) Catalyst->Complex Hydride Hydride Source (e.g., BH3) Hydride->Complex Transfer Diastereoselective Hydride Transfer Complex->Transfer Alcohol Enantiopure Alcohol (this compound) Transfer->Alcohol RegenCatalyst Regenerated Catalyst Transfer->RegenCatalyst RegenCatalyst->Catalyst Catalytic Cycle

Caption: Catalytic cycle for asymmetric ketone reduction.

References

Spectroscopic Analysis for Confirming the Purity and Structure of (S)-1-(Pyridin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This guide provides a comparative overview of key spectroscopic techniques for the characterization of (S)-1-(Pyridin-2-yl)ethanol, a chiral building block of significant interest. The following sections detail the experimental data and protocols necessary for a comprehensive analysis, comparing the expected results with potential impurities and the corresponding (R)-enantiomer.

Structural and Purity Confirmation: A Multi-Technique Approach

A combination of spectroscopic methods is essential for the full characterization of this compound. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure, Infrared (IR) spectroscopy confirms the presence of key functional groups. Crucially, due to the chiral nature of the molecule, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable for determining its enantiomeric purity.

Data Presentation: A Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.52d, J = 4.8 Hz1HH on Pyridine Ring
7.68m1HH on Pyridine Ring
7.28m1HH on Pyridine Ring
7.19m1HH on Pyridine Ring
4.88q, J = 6.4 Hz1HCH-OH
1.80s1HOH
1.51d, J = 6.4 Hz3HCH₃
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
163.2C on Pyridine Ring (adjacent to N)
148.1C on Pyridine Ring
136.8C on Pyridine Ring
122.2C on Pyridine Ring
119.8C on Pyridine Ring
69.0CH-OH
24.1CH₃
Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from[1].

Table 3: IR Absorption Data for this compound

Frequency (cm⁻¹)Functional Group
3357O-H stretch (alcohol)
1596, 1572C=C and C=N stretch (pyridine ring)
1436C-H bend
1083C-O stretch
Sample preparation: Thin film. Data sourced from[1].

Table 4: Chiral HPLC Data for the Separation of 1-(Pyridin-2-yl)ethanol Enantiomers

EnantiomerRetention Time (t_R) (min)
This compound (Major)11.62
(R)-1-(Pyridin-2-yl)ethanol (Minor)14.55
Column: Daicel Chiralcel AD, Eluent: 2-propanol/hexane 10:90, Flow rate: 1.0 mL/min, Detection: 254 nm. Data sourced from[1].

Comparison with Alternatives and Potential Impurities

Structural Isomers: Isomers such as 1-(pyridin-3-yl)ethanol or 1-(pyridin-4-yl)ethanol would exhibit distinctly different ¹H and ¹³C NMR spectra due to the different substitution patterns on the pyridine ring, leading to changes in chemical shifts and coupling constants.

Starting Materials: If the synthesis involves the reduction of 2-acetylpyridine, the presence of this starting material would be indicated by a characteristic ketone carbonyl stretch in the IR spectrum (around 1700 cm⁻¹) and the absence of the alcohol O-H stretch. In the ¹H NMR spectrum, a singlet for the acetyl methyl group would be observed at a different chemical shift.

(R)-Enantiomer: The spectroscopic data from NMR, MS, and IR will be identical for both the (S) and (R) enantiomers. Chiral HPLC is the definitive method to distinguish between them and to determine the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of S and R) would show two peaks of equal area.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition: Place the plates in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

4. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel AD (or equivalent polysaccharide-based chiral stationary phase).[1]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at 254 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of data interpretation for confirming the purity and structure of this compound.

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC Chiral HPLC Sample->HPLC Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure Enantiopurity Enantiomeric Purity HPLC->Enantiopurity

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_data Observed Data cluster_conclusion Conclusion H_NMR Correct ¹H NMR Spectrum Conclusion Confirmed Pure this compound H_NMR->Conclusion C_NMR Correct ¹³C NMR Spectrum C_NMR->Conclusion MS_data Correct Molecular Ion Peak MS_data->Conclusion IR_data Presence of OH and Pyridine Bands IR_data->Conclusion HPLC_data Single Peak in Chiral HPLC HPLC_data->Conclusion

Caption: Logical data interpretation for confirmation.

References

Performance Benchmark: (S)-1-(Pyridin-2-yl)ethanol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. (S)-1-(Pyridin-2-yl)ethanol and its derivatives have emerged as a promising class of chiral ligands, particularly in the enantioselective addition of organozinc reagents to aldehydes. This guide provides a comparative analysis of the performance of these pyridine-based catalysts against other established alternatives, supported by experimental data and detailed protocols.

Performance Comparison in the Asymmetric Ethylation of Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a standard benchmark reaction to evaluate the efficacy of chiral catalysts. This reaction yields the chiral alcohol (S)-1-phenyl-1-propanol, and the catalyst's performance is assessed based on the chemical yield and the enantiomeric excess (ee) of this product.

The following table summarizes the performance of a representative this compound-based catalyst, (S)-2-(pyridin-2-yl)propan-1-ol, in comparison to two widely used chiral amino alcohol ligands in the asymmetric ethylation of benzaldehyde.

Chiral LigandYield (%)Enantiomeric Excess (ee%)
(S)-2-(pyridin-2-yl)propan-1-ol ~8080
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine>95>98
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine9797

Note: The data indicates that while the pyridyl alcohol-based ligand provides good yield and enantioselectivity, (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine demonstrate superior performance in this specific benchmark reaction, achieving higher yields and enantiomeric excesses.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is representative for the use of chiral amino alcohol ligands in the asymmetric ethylation of benzaldehyde.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Assembly: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically within 24 hours).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Pathway Visualization

The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is widely believed to proceed through a mechanism proposed by Noyori. This mechanism involves the formation of a dimeric zinc complex bridged by the chiral ligand.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Chiral Ligand (L*OH) + 2 Et2Zn Complex_A Dimeric Zinc Complex [(L*O)ZnEt]2 Start->Complex_A Formation of active catalyst Complex_B Aldehyde Coordination (RCHO)•[(L*O)ZnEt]2 Complex_A->Complex_B Aldehyde (RCHO) binding Transition_State Transition State (Enantioselective Ethyl Transfer) Complex_B->Transition_State Intramolecular ethyl transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex C-C bond formation Product_Release Hydrolysis Product_Complex->Product_Release Work-up Product Chiral Alcohol (R-CH(Et)OH) + Catalyst Regeneration Product_Release->Product Product->Start Catalyst Turnover

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Comparative study of homogeneous vs. heterogeneous catalysis using (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the choice between homogeneous and heterogeneous catalysis is a critical decision that significantly impacts reaction efficiency, product purity, and process scalability. This guide provides a comparative analysis of these two catalytic systems utilizing the chiral ligand (S)-1-(Pyridin-2-yl)ethanol, a versatile building block in the synthesis of enantiomerically enriched compounds.

Performance Comparison: Homogeneous vs. Heterogeneous Systems

The efficacy of a catalyst is determined by several key performance indicators, including yield, enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF). Below is a summary of the typical performance of this compound in both homogeneous and heterogeneous catalytic systems for the asymmetric transfer hydrogenation of a model ketone.

Performance MetricHomogeneous CatalysisHeterogeneous Catalysis (Immobilized on Silica)
Catalyst System [RuCl₂(p-cymene)]₂ / this compoundSilica-Immobilized Ru-(S)-1-(Pyridin-2-yl)ethanol Complex
Yield (%) >95~90 (after 5 cycles)
Enantiomeric Excess (ee, %) up to 98up to 95
Turnover Number (TON) up to 10,000up to 2,000
Turnover Frequency (TOF, h⁻¹) ~1000-5000~400
Catalyst Reusability Not readily reusableReusable for 5+ cycles with minimal loss of activity
Product Contamination Potential for metal leaching into the productReduced metal leaching, cleaner product

Experimental Protocols

Homogeneous Catalysis: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) are dissolved in anhydrous toluene (5 mL) in a Schlenk flask.

  • The mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

  • In a separate flask, a solution of acetophenone (1 mmol) and KOH (0.1 mmol) in isopropanol (10 mL) is prepared.

  • The pre-catalyst solution is then added to the substrate solution under a nitrogen atmosphere.

  • The reaction mixture is heated to 80°C and stirred for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield (S)-1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Heterogeneous Catalysis: Immobilization of Ru-(S)-1-(Pyridin-2-yl)ethanol Complex on Silica Gel and Catalytic Application

1. Functionalization of Silica Gel:

  • Silica gel is first activated by heating at 150°C under vacuum for 4 hours.

  • The activated silica is then refluxed in a solution of 3-aminopropyltriethoxysilane in dry toluene to introduce amino groups on the surface.

  • The resulting amino-functionalized silica is washed and dried.

2. Immobilization of the Catalyst:

  • The homogeneous catalyst is prepared as described above.

  • The amino-functionalized silica is suspended in a solution of the pre-formed Ru-(S)-1-(Pyridin-2-yl)ethanol complex in anhydrous toluene.

  • The suspension is stirred at 80°C for 24 hours under a nitrogen atmosphere.

  • The solid catalyst is then filtered, washed extensively with toluene and dichloromethane to remove any unbound complex, and dried under vacuum.

3. Asymmetric Transfer Hydrogenation:

  • The silica-immobilized catalyst is added to a solution of acetophenone and KOH in isopropanol.

  • The reaction is carried out under the same conditions as the homogeneous reaction.

  • After the reaction, the catalyst is easily recovered by filtration, washed, and can be reused in subsequent reactions.

Mechanistic Insight: Asymmetric Transfer Hydrogenation

The catalytic cycle for the asymmetric transfer hydrogenation of ketones using a Ru-(S)-1-(Pyridin-2-yl)ethanol complex is a well-studied process. The reaction proceeds through a concerted outer-sphere mechanism.

Asymmetric_Transfer_Hydrogenation_Cycle Precatalyst Ru-Cl Precatalyst + This compound ActiveCatalyst [Ru-H(S)-ligand]⁺ Precatalyst->ActiveCatalyst Base, i-PrOH SubstrateComplex Ketone Coordination ActiveCatalyst->SubstrateComplex Ketone TransitionState Outer-Sphere Hydride Transfer (TS) SubstrateComplex->TransitionState ProductComplex [Ru(S)-ligand(Product)]⁺ TransitionState->ProductComplex ProductRelease Chiral Alcohol Product Release ProductComplex->ProductRelease ProductRelease->ActiveCatalyst Acetone

Catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

The choice between homogeneous and heterogeneous catalysis using this compound depends on the specific requirements of the chemical process. Homogeneous systems generally offer higher activity and enantioselectivity due to the well-defined nature of the catalytic species and the absence of mass transfer limitations. However, the major drawback is the difficulty in catalyst separation and reuse, which can lead to product contamination and increased costs.

Conversely, heterogeneous catalysts, while sometimes exhibiting slightly lower performance metrics, provide significant advantages in terms of catalyst recovery, reusability, and the potential for use in continuous flow reactors. The immobilization of the chiral catalyst on a solid support simplifies the purification process, reduces waste, and makes the overall process more economically viable and environmentally friendly, which is particularly important for industrial applications. The development of more efficient and stable heterogeneous catalysts remains an active area of research, aiming to bridge the performance gap with their homogeneous counterparts.

Chiral GC Analysis: A Comparative Guide to Separating 1-(Pyridin-2-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the purity, efficacy, and safety of chiral compounds. This guide provides a detailed comparison of chiral gas chromatography (GC) methods for the enantioseparation of 1-(Pyridin-2-yl)ethanol, a key chiral intermediate in pharmaceutical synthesis.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation in GC. Cyclodextrin-based CSPs are widely recognized for their versatility and effectiveness in resolving a broad range of chiral compounds, including alcohols.

While direct, quantitative performance data for the separation of 1-(Pyridin-2-yl)ethanol enantiomers is not extensively published in readily available application notes, data from the lipase-catalyzed kinetic resolution of this compound indicates successful separation of its acetylated derivative. Furthermore, performance data for the structurally analogous compound, 1-phenylethanol, provides valuable insights into the expected performance of various cyclodextrin-based columns.

The following table summarizes the resolution (Rs) of 1-phenylethanol enantiomers on different Restek® chiral columns, offering a predictive comparison for the separation of 1-(Pyridin-2-yl)ethanol. A resolution value of 1.5 or greater indicates baseline separation.

Chiral Stationary Phase (CSP)Column NameResolution (Rs) of 1-PhenylethanolPredicted Performance for 1-(Pyridin-2-yl)ethanol
2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrinRt-βDEXsa6.43Excellent
Permethylated β-cyclodextrinRt-βDEXm5.88Very Good
2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinChiraldex G-TANot AvailablePotentially Good (Surface interaction mechanism)
Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrinCP-Chirasil-DEX CBMethod of choice for acetylated derivativeProven effectiveness for the derivative

Data for 1-phenylethanol is adapted from Restek® literature and serves as a predictive guide. Performance may vary for 1-(Pyridin-2-yl)ethanol.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are protocols for the chiral GC analysis of 1-(Pyridin-2-yl)ethanol, including a method for the direct analysis of its acetylated derivative and a general method applicable to structurally similar chiral alcohols.

Protocol 1: Analysis of 1-(Pyridin-2-yl)ethanol Acetate Enantiomers

This method was successfully employed to monitor the lipase-catalyzed kinetic resolution of 1-(Pyridin-2-yl)ethanol.[1]

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C

    • Ramp: 1°C/min to 150°C

  • Injection: 1 µL, split mode

Protocol 2: General Method for Chiral Alcohols on Cyclodextrin-Based Columns

This protocol is a general starting point for the enantioseparation of chiral alcohols like 1-(Pyridin-2-yl)ethanol on various cyclodextrin-based columns. Optimization of the temperature program will likely be necessary.

  • Column: Rt-βDEXsa or Rt-βDEXm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity

  • Injector Temperature: 230°C

  • Detector (FID) Temperature: 250°C

  • Oven Temperature Program (starting point):

    • Initial Temperature: 80°C, hold for 1 min

    • Ramp: 2°C/min to 180°C

  • Injection: 1 µL, split mode

Mandatory Visualizations

To further clarify the experimental workflow and the principles of chiral separation, the following diagrams are provided.

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis racemic_sample Racemic 1-(Pyridin-2-yl)ethanol derivatization Derivatization (Optional) e.g., Acetylation racemic_sample->derivatization If necessary dissolution Dissolution in Solvent racemic_sample->dissolution derivatization->dissolution injection Injection dissolution->injection separation Chiral GC Column (e.g., Cyclodextrin-based) injection->separation detection Detection (FID) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Enantiomeric Ratio (e.r.) Calculation chromatogram->quantification

Caption: Experimental workflow for the chiral GC analysis of 1-(Pyridin-2-yl)ethanol.

Caption: Principle of enantiomeric separation on a chiral stationary phase.

References

Comparative Guide to Chiral Pyridylaminoalcohol Catalysts in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetic performance of asymmetric catalysts based on (S)-1-(Pyridin-2-yl)ethanol and its derivatives, benchmarked against other prominent catalysts in the field of asymmetric transfer hydrogenation of ketones. The data presented is intended to assist researchers, scientists, and drug development professionals in catalyst selection and experimental design.

Performance Comparison of Chiral Catalysts

The following table summarizes the catalytic performance of various chiral ligands in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate. The data highlights key performance indicators such as reaction time, yield, and enantiomeric excess (ee).

Catalyst/LigandMetal CenterSubstrateReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol%)Reference
This compoundRu(II)Acetophenone129585 (R)1
(1R,2S)-N-methylephedrineRu(II)Acetophenone89897 (R)0.5
(S,S)-TsDPENRu(II)Acetophenone0.5>9999 (R)0.1
Chiral Amino Alcohol LigandRh(III)Acetophenone249294 (S)1

Note: The performance of catalysts can vary significantly with reaction conditions such as temperature, solvent, and base. The data above is compiled from different sources and should be considered as a relative benchmark.

Experimental Protocols

Detailed methodologies for the asymmetric transfer hydrogenation of acetophenone using a representative Ruthenium-based catalyst with a chiral amino alcohol ligand are provided below.

General Procedure for Catalyst Preparation

A solution of the chiral ligand (e.g., this compound, 2.2 mol equivalents) in dry toluene is added dropwise to a solution of [RuCl2(p-cymene)]2 (1.0 mol equivalent) under an inert atmosphere of argon. The reaction mixture is stirred at room temperature for 4 hours. The resulting solid is filtered, washed with hexane, and dried under vacuum to yield the catalyst precursor.

Catalytic Asymmetric Transfer Hydrogenation of Acetophenone

In a Schlenk flask under an argon atmosphere, the catalyst precursor (0.01 mmol, 1 mol%) is dissolved in a 5:2 mixture of formic acid and triethylamine (2 mL). Acetophenone (1 mmol) is then added to the solution. The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for the specified time. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The yield is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Catalytic Cycles and Workflows

The following diagrams illustrate the generalized catalytic cycle for transfer hydrogenation and a typical experimental workflow.

G cluster_cycle Generalized Catalytic Cycle A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + Ketone C Hydride Transfer (Transition State) B->C D [Ru]-O-CH(R)R' C->D E Alcohol Product Release D->E + H+ E->A - Alcohol + H- donor

Caption: A generalized catalytic cycle for the Ruthenium-catalyzed transfer hydrogenation of a ketone.

G cluster_workflow Experimental Workflow A Catalyst Preparation B Reaction Setup (Substrate, Solvent, Base) A->B C Catalytic Reaction (Stirring at Temp.) B->C D Reaction Quenching C->D E Extraction & Purification D->E F Analysis (NMR, HPLC) E->F

Caption: A standard experimental workflow for asymmetric transfer hydrogenation reactions.

Concluding Remarks

While this compound complexes are effective catalysts for asymmetric transfer hydrogenation, the data indicates that other catalyst systems, such as those based on TsDPEN, can offer significantly higher activity and enantioselectivity under optimized conditions. The choice of catalyst will ultimately depend on the specific substrate, desired reaction kinetics, and economic considerations. The experimental protocols and workflows provided herein offer a standardized basis for conducting comparative studies and for the development of novel catalytic systems.

Safety Operating Guide

Proper Disposal of (S)-1-(Pyridin-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of (S)-1-(Pyridin-2-yl)ethanol, a compound that requires careful handling due to its likely classification as hazardous waste. Adherence to these procedures is vital for personnel safety and environmental protection.

This compound, as a pyridine derivative and an alcohol, should be treated as a flammable, toxic, and irritant hazardous waste.[1][2] Disposal must always comply with local, state, and federal regulations.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]Prevents skin contact and absorption.
Body Protection Standard laboratory coat.[1]Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]Minimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that ensures safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[1]

  • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[1][4]

2. Waste Collection and Labeling:

  • Collect the waste in a designated, compatible, and sealable hazardous waste container.[1][5] The container should be in good condition, with a secure screw cap.[6]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][5]

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated.[1][6]

  • Keep the container away from sources of ignition, heat, and direct sunlight.[3][7]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3][8]

  • Never pour this compound or its solutions down the drain.[3][9]

5. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]

  • For large spills, evacuate the area and immediately contact your institution's EHS department.[1]

  • In case of skin contact, wash the affected area with soap and plenty of water.[3] For eye contact, rinse with water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize as Hazardous Waste (Flammable, Toxic, Irritant) start->characterize spill Spill Occurs start->spill segregate Segregate from Incompatible Waste characterize->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange for Professional Disposal via EHS store->dispose end End: Compliant Disposal dispose->end small_spill Small Spill: Absorb and Collect spill->small_spill Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill Large small_spill->collect large_spill->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of (S)-1-(Pyridin-2-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling pyridine derivatives.

Hazard Summary

Potential Hazards Include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Causes skin and serious eye irritation.[5][6]

  • May cause respiratory irritation.[3][5]

  • Flammable liquid and vapor.[3][4]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Chemical safety gogglesNitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required if handled in a certified chemical fume hood.[2]
Chemical Reactions Chemical safety gogglesNitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required if handled in a certified chemical fume hood.[2]
Handling & Storage Chemical safety gogglesNitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Use in a well-ventilated area.[3]
Spill Cleanup Chemical safety gogglesButyl rubber gloves[7]Laboratory coat[7]Vapor respirator may be necessary depending on spill size.[8]
Waste Disposal Chemical safety gogglesNitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required if containers are sealed and handled properly.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always work within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

2. Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[6][9]

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[3][9]

  • Keep the container tightly closed when not in use.[5][10]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep containers tightly closed in a dry and cool place.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Spill and Emergency Procedures

Small Spills (within a fume hood):

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[2]

  • Do not use combustible materials to absorb the spill.[2]

  • Clean the spill area with a suitable solvent and then wash with soap and water.[2]

  • Report the spill to the laboratory supervisor.[2]

Large Spills:

  • Evacuate the immediate area and alert colleagues.[2]

  • Ensure the area is well-ventilated.[2]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2]

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled container.[7]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[5] Consult with your institution's environmental health and safety department for specific guidance.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weighing & Solution Prep B->C D Conduct Reaction C->D E Decontaminate Glassware D->E G Collect Hazardous Waste D->G F Clean Work Area E->F F->G H Store Waste Properly G->H I Dispose via EHS H->I

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.